molecular formula C10H13IO2 B1387578 5-Iodo-2-isopropyl-4-methoxyphenol CAS No. 927887-21-6

5-Iodo-2-isopropyl-4-methoxyphenol

Cat. No.: B1387578
CAS No.: 927887-21-6
M. Wt: 292.11 g/mol
InChI Key: DVGIWOUXRFMAFH-UHFFFAOYSA-N
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Description

5-Iodo-2-isopropyl-4-methoxyphenol (CAS 927887-21-6) is a halogenated derivative of thymol, supplied with a guaranteed purity of 95% or higher . This compound is a structurally characterized organic building block of significant interest in method development and catalytic applications. Research into structurally similar N-isopropyl-2-iodobenzamides has demonstrated that an electron-donating methoxy group at the para-position to the iodine atom can dramatically enhance catalytic reactivity, particularly in the oxidation of alcohols to carbonyl compounds under mild, environmentally benign conditions . As a thymol derivative, it also serves as a valuable intermediate in explorations of novel antimicrobial and antibiofilm agents, building upon the known bioactivity of the thymol core . The compound has a molecular weight of 292.12 g/mol and is classified as harmful and an irritant (GHS07) . This product is intended for research purposes and is strictly not for diagnostic, therapeutic, or any other human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-4-methoxy-2-propan-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13IO2/c1-6(2)7-4-10(13-3)8(11)5-9(7)12/h4-6,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGIWOUXRFMAFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1O)I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 5-Iodo-2-isopropyl-4-methoxyphenol (CAS: 927887-21-6)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 5-Iodo-2-isopropyl-4-methoxyphenol, a halogenated phenol derivative of significant interest to researchers in synthetic and medicinal chemistry. The document delineates its core physicochemical properties, outlines a robust and logical synthetic pathway, presents detailed analytical methodologies for characterization and quality control, and discusses a presumptive safety profile based on structurally related compounds. As a functionalized building block, this compound serves as a valuable intermediate in the synthesis of complex molecular architectures, particularly in the development of novel pharmaceutical agents. This guide is intended to equip researchers, chemists, and drug development professionals with the critical technical knowledge required for its effective synthesis, analysis, and handling.

Core Compound Identification and Properties

This compound is a polysubstituted aromatic compound. The strategic placement of the iodo, isopropyl, methoxy, and hydroxyl groups makes it a versatile synthon, offering multiple reaction sites for further chemical modification.

Chemical Identity
IdentifierValueSource
CAS Number 927887-21-6[1][2]
IUPAC Name This compoundN/A
Molecular Formula C₁₀H₁₃IO₂[1]
SMILES OC1=CC(I)=C(OC)C=C1C(C)C[1]
MDL Number MFCD16658587[1]
Physicochemical Properties
PropertyValueSource
Molecular Weight 292.11 g/mol [1]
Appearance Presumed to be a solid or oil, consistent with similar phenolsN/A
Purity Typically >95% (Commercial Availability)N/A
Storage Store in a cool, dry place, protected from lightN/A
Chemical Structure

Caption: Chemical structure of this compound.

Rationale and Application in Synthetic Chemistry

The utility of this compound lies in its constitution as a highly functionalized building block. In drug discovery, scaffolds like this are invaluable for constructing libraries of compounds for biological screening.

  • Aryl Halide Functionality: The iodine atom is a key functional group. It serves as an excellent leaving group in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), allowing for the introduction of diverse carbon- and heteroatom-based substituents. This is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).

  • Phenolic Hydroxyl Group: The hydroxyl group can be alkylated to form ethers, acylated to form esters, or used to direct further electrophilic aromatic substitution. Its acidity also allows for its participation in base-mediated reactions.

  • Steric and Electronic Influence: The isopropyl and methoxy groups are not merely passive substituents. They exert significant steric and electronic effects, directing the regioselectivity of subsequent reactions on the aromatic ring and influencing the final conformation of the target molecule. A patent for the synthesis of a complex phenoxy diaminopyrimidine compound utilizes the precursor, 2-isopropyl-4-methoxyphenol, highlighting the importance of this substitution pattern in pharmaceutical synthesis.[3]

workflow cluster_start Starting Material cluster_intermediate Target Intermediate cluster_application Potential Application A 2-isopropyl-4-methoxyphenol B This compound A->B Iodination C Complex Pharmaceutical Target (via Cross-Coupling) B->C Suzuki, Sonogashira, Buchwald-Hartwig, etc.

Caption: Role as a key synthetic intermediate.

Synthesis and Purification Workflow

A reliable synthesis of this compound is paramount for its use in research. The most logical and field-proven approach is the direct electrophilic iodination of its readily available precursor, 2-isopropyl-4-methoxyphenol.

Retrosynthetic Analysis

The synthesis can be logically traced back from the target molecule to simpler starting materials. The key transformation is the regioselective iodination of an activated phenol ring.

retrosynthesis target [Target Molecule] This compound precursor [Precursor] 2-isopropyl-4-methoxyphenol target->precursor C-I Bond Formation (Retron)

Caption: Retrosynthetic disconnection of the target molecule.

Proposed Synthesis Protocol: Electrophilic Iodination

Causality Behind Experimental Choices:

  • Reagent: N-Iodosuccinimide (NIS) is selected as the iodinating agent.[4][5] It is a mild, crystalline, and easy-to-handle source of electrophilic iodine, offering high yields and cleaner reactions compared to using molecular iodine (I₂), which can generate acidic byproducts (HI).[4][6]

  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM) are excellent choices as they are relatively inert and effectively solubilize both the phenol precursor and NIS.

  • Catalyst (Optional): A catalytic amount of an acid, such as trifluoroacetic acid (TFA), can activate NIS, accelerating the reaction for less reactive substrates.[4] For an activated phenol like this precursor, the reaction may proceed efficiently without a catalyst.

  • Temperature: The reaction is typically run at room temperature to maintain high regioselectivity and prevent side reactions.

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 2-isopropyl-4-methoxyphenol (1.0 eq).[7][8][9]

  • Dissolution: Dissolve the starting material in a suitable solvent (e.g., acetonitrile, approx. 0.1 M concentration).

  • Reagent Addition: Add N-Iodosuccinimide (1.05 eq) to the solution in one portion at room temperature. The slight excess of NIS ensures complete consumption of the starting material.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed (typically 1-4 hours).

  • Work-up:

    • Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any remaining electrophilic iodine.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or DCM).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization

The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The purified fractions are then combined and concentrated to yield this compound.

Identity and purity are confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the molecular structure and regiochemistry.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • HPLC: To determine the purity of the final product.

Analytical Methodologies

Robust analytical methods are essential for verifying the purity and identity of the synthesized compound. High-Performance Liquid Chromatography (HPLC) is the primary technique for quantitative purity assessment.

High-Performance Liquid Chromatography (HPLC)

Rationale for Method Design:

  • Column: A reversed-phase C18 column is the standard choice for separating moderately nonpolar aromatic compounds like phenols.[10]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic or acetic acid) and an organic solvent (acetonitrile or methanol) is effective.[11] The acid improves peak shape by suppressing the ionization of the phenolic hydroxyl group.

  • Detector: A UV-Vis Diode Array Detector (DAD) is ideal, as phenols have strong chromophores.[11] Monitoring at multiple wavelengths can help identify impurities. A typical wavelength for phenols is around 270-280 nm.[10]

Exemplary HPLC Protocol:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 30% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 5 µL
Detector DAD, 275 nm

| Sample Prep. | 1 mg/mL in Acetonitrile |

Handling and Safety Profile (Presumptive)

No specific toxicological data for this compound is available. Therefore, its safety profile must be inferred from its structural components: a substituted phenol and an organoiodine compound. It should be handled as a potentially hazardous research chemical.

Inherent Hazards:

  • Phenolic Toxicity: Phenols are known to be corrosive and can cause chemical burns upon skin contact.[12] Systemic absorption can lead to toxicity affecting the liver, kidneys, and central nervous system.[13][14]

  • Organoiodine Compounds: While generally less reactive than their bromo- or chloro-analogs, organoiodine compounds can be harmful if inhaled or absorbed through the skin.[15] Iodine itself is toxic and an irritant.[16][17]

Recommended Handling Precautions:

Control Measure Specification
Engineering Controls Handle exclusively within a certified chemical fume hood to avoid inhalation of any potential vapors or dust.
Personal Protective Equipment (PPE) - Eye Protection: Chemical safety goggles or a face shield. - Hand Protection: Nitrile or neoprene gloves. Double-gloving is recommended.[18] - Body Protection: A properly fastened lab coat.
Handling Practices Avoid creating dust or aerosols. Use appropriate tools for transfers. Wash hands thoroughly after handling.

| Spill Response | Absorb spills with an inert material (e.g., vermiculite) and place in a sealed container for chemical waste disposal. |

References

  • Chemsrc. 5-iodo-2-isopropyl-4-methoxy-phenol (CAS#:927887-21-6). Available from: [Link]

  • LookChem. 2-Isopropyl-4-methoxyphenol (CAS: 13522-86-6). Available from: [Link]

  • Google Patents. WO2019209607A1 - Novel process for synthesis of a phenoxy diaminopyrimidine compound.
  • Organic Chemistry Portal. N-Iodosuccinimide (NIS). Available from: [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Iodine. Available from: [Link]

  • The Journal of Organic Chemistry. Notes: Synthesis of 2-Isopropyl-4-methoxyphenol. Available from: [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Phenol. Available from: [Link]

  • Agilent Technologies. Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Available from: [Link]

  • ResearchGate. (PDF) Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. Available from: [Link]

  • NCBI StatPearls. Phenol Toxicity. Available from: [Link]

  • The Journal of Organic Chemistry. Notes: Synthesis of 2-Isopropyl-4-methoxyphenol. Available from: [Link]

  • U.S. Environmental Protection Agency. Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. Available from: [Link]

  • National Institutes of Health (NIH). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Available from: [Link]

  • Canada.ca. Substituted Phenols Group - information sheet. Available from: [Link]

  • Organic-Reaction.com. Iodination. Available from: [Link]

  • ResearchGate. (PDF) RP -HPLC method for the determination of removal phenol as a pollutant in aqueous solution. Available from: [Link]

  • Semantic Scholar. Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. Available from: [Link]

  • LCGC International. Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Available from: [Link]

  • Google Patents. US4113857A - Process for the preparation of iodophor compounds.
  • ACS Publications. Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide. Available from: [Link]

  • CLEAPSS. Student safety sheets 56: Iodine. Available from: [Link]

  • Wikipedia. Phenol. Available from: [Link]

  • NCBI Bookshelf. Toxicological Profile for Phenol. Available from: [Link]

  • SciSpace. Iodination of resorcinol, 5-methoxyresorcinol, phloroglucinol and resorcyclic acid. Available from: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Iodo-2-isopropyl-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Iodo-2-isopropyl-4-methoxyphenol is a polysubstituted aromatic compound of significant interest as a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. Its structure, derived from thymol or carvacrol scaffolds, makes it a versatile building block. A thorough understanding of its physicochemical properties is paramount for its effective utilization in reaction design, process scale-up, purification, and formulation. This guide provides a comprehensive overview of the core physical and spectral properties of this compound, establishes validated protocols for their determination, and offers insights into the scientific rationale behind these analytical methodologies.

Chemical Identity and Core Properties

The foundational step in characterizing any chemical entity is to establish its unambiguous identity and fundamental molecular properties. These identifiers are crucial for database searches, regulatory submissions, and accurate stoichiometric calculations.

Table 1: Chemical Identifiers for this compound

Identifier Value Source
IUPAC Name This compound N/A
CAS Number 927887-21-6 [1]
Molecular Formula C₁₀H₁₃IO₂
Molecular Weight 292.12 g/mol

| MDL Number | MFCD16658587 | |

Physicochemical Data Summary

The physical state, solubility, and thermal characteristics of a compound dictate its handling, reaction conditions, and purification strategies. While specific experimental data for this compound is not extensively published, we can infer key properties from its structure and data from closely related analogues.

Table 2: Summary of Physical Properties

Property Value / Observation Rationale & Significance
Physical Appearance Expected to be a solid at room temperature, likely white to off-white or tan. The increased molecular weight and intermolecular forces due to the iodine atom and polar phenol group favor a solid state. Analogous compounds like 4-methoxyphenol are solids.[2]
Melting Point Data not available in searched sources. The melting point is a critical indicator of purity. Impurities typically depress and broaden the melting range. Determination via DSC is recommended for high accuracy.
Boiling Point High; likely to decompose before boiling at atmospheric pressure. The non-iodinated analogue, 2-isopropyl-4-methoxyphenol, has a boiling point of 136-141 °C at a reduced pressure of 12 Torr.[3] The addition of iodine significantly increases the molecular weight, suggesting the boiling point at atmospheric pressure would be very high, increasing the risk of thermal decomposition.
Solubility Expected to be soluble in common organic solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate, Acetone, DMSO) and sparingly soluble in non-polar solvents (e.g., Hexanes) and water. The phenolic hydroxyl group allows for hydrogen bonding with polar solvents, while the aromatic ring and isopropyl group contribute to van der Waals interactions with organic solvents. Solubility in aqueous base (e.g., NaOH) is expected due to deprotonation of the acidic phenol.

| pKa | Estimated to be ~10-11. | The phenolic proton is acidic. The parent compound, 4-methoxyphenol, has a pKa of 10.97 (predicted).[3] The electron-donating isopropyl and methoxy groups and the electron-withdrawing iodo group will modulate this value. Knowledge of pKa is vital for designing extraction, purification, and formulation protocols. |

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides an atomic- and molecular-level fingerprint of a compound, confirming its structure and enabling quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, the isopropyl group, and the phenolic hydroxyl group. The chemical shifts and coupling patterns provide definitive evidence of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments. The carbon attached to the iodine atom will exhibit a characteristic upfield shift compared to its non-iodinated counterpart.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Group Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Notes
Aromatic-H (C3-H) ~7.1-7.3 ~126 Singlet, downfield due to adjacent iodine.
Aromatic-H (C6-H) ~6.7-6.9 ~116 Singlet.
Phenolic-OH ~5.0-6.0 - Broad singlet, chemical shift is concentration and solvent dependent.
Methoxy (-OCH₃) ~3.8 ~56 Singlet, integrating to 3 protons.
Isopropyl (-CH(CH₃)₂) ~3.1-3.4 ~27 Septet, integrating to 1 proton.
Isopropyl (-CH(CH₃)₂) ~1.2 ~22-23 Doublet, integrating to 6 protons.
Aromatic C-I - ~80-85 Carbon directly attached to iodine.

| Other Aromatic C | - | ~115-155 | C-OH, C-OR, C-iPr, C-C. |

Rationale: Predictions are based on standard chemical shift values and substituent effects. For comparison, in 2-Bromo-4-methoxyphenol, aromatic protons appear at δ 7.01, 6.94, and 6.78 ppm, and the methoxy signal is at δ 3.75 ppm.[4]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies.

  • O-H Stretch: A broad band is expected in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.

  • C-H Stretches: Signals for aromatic C-H bonds will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl and methoxy groups will appear just below 3000 cm⁻¹.

  • C=C Stretch: Aromatic ring stretching vibrations are expected in the 1500-1600 cm⁻¹ region.

  • C-O Stretch: Strong bands corresponding to the aryl-ether and aryl-alcohol C-O bonds should appear in the 1200-1280 cm⁻¹ region.

  • C-I Stretch: A weak band is expected in the far-IR region, typically around 500-600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and information about the molecule's fragmentation pattern, further confirming its identity.

  • Molecular Ion (M⁺): The primary peak of interest will be the molecular ion peak corresponding to the exact mass of C₁₀H₁₃IO₂ (m/z = 292.00).

  • Isotopic Pattern: The presence of iodine (¹²⁷I is 100% abundant) will not introduce a complex isotopic pattern for the molecular ion itself, but its fragments will be characteristic.

  • Key Fragmentation: A prominent fragment would likely be the loss of the isopropyl group ([M-43]⁺), a common fragmentation pathway for isopropyl-substituted aromatics.

Experimental Methodologies: A Practical Approach

To ensure data integrity and reproducibility, standardized, high-precision methods must be employed. The following protocols are designed to be self-validating systems for researchers.

Protocol: High-Precision Melting Point Determination by Differential Scanning Calorimetry (DSC)

Causality: DSC is superior to traditional capillary methods as it provides a more accurate and objective measure of the melting point (as the onset temperature of the endothermic melt transition) and can also determine the enthalpy of fusion (ΔHfus).[5][6] This thermodynamic data is invaluable for polymorphism studies and purity analysis.[6]

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the dried, powdered this compound into a Tzero aluminum DSC pan.[7]

  • Encapsulation: Place the corresponding lid on the pan and hermetically seal it using a sample press. This prevents any loss of sample due to sublimation.

  • Instrument Setup: Place the sealed sample pan and an identical, empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a temperature at least 25 °C below the expected melting point.

    • Ramp the temperature at a controlled rate, typically 2-5 °C per minute, under a constant inert nitrogen gas purge (50 mL/min).[6] A slower ramp rate provides better resolution.

    • Continue heating to a temperature at least 25 °C above the completion of the melting transition.

  • Data Analysis: The melting point is determined as the extrapolated onset temperature of the endothermic peak on the resulting heat flow vs. temperature curve.[8]

Workflow Diagram: DSC Analysis

DSC_Workflow cluster_prep Sample Preparation cluster_analysis Instrument Analysis cluster_data Data Interpretation weigh 1. Weigh 2-5 mg of Sample seal 2. Hermetically Seal in DSC Pan weigh->seal Precise Mass load 3. Load Sample & Reference Pans seal->load Sealed Pans program 4. Run Thermal Program (e.g., 2 °C/min ramp) load->program acquire 5. Acquire Heat Flow Data program->acquire vs. Temperature analyze 6. Analyze Thermogram acquire->analyze report 7. Report Onset Temp (Melting Point) analyze->report Peak Onset

Caption: Workflow for Melting Point Determination via DSC.

Protocol: Structural Confirmation by ¹H NMR Spectroscopy

Causality: Proper sample preparation is critical for obtaining high-resolution NMR spectra. The choice of a deuterated solvent is essential to avoid large, obscuring solvent signals in the proton spectrum.[9][10] Filtering the sample removes particulate matter that can degrade magnetic field homogeneity, leading to broadened spectral lines and poor resolution.[10][11]

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound into a clean, dry vial.[11]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[11] Ensure the solvent contains an internal standard like tetramethylsilane (TMS) for accurate chemical shift referencing (δ = 0.00 ppm).

    • Gently vortex or swirl the vial until the sample is completely dissolved.

  • Filtration:

    • Prepare a filter pipette by placing a small, tight plug of glass wool into a Pasteur pipette.[10]

    • Using the filter pipette, transfer the sample solution into a clean, high-quality 5 mm NMR tube. This removes any suspended solids.

  • Instrumental Analysis:

    • Cap the NMR tube and wipe the outside clean.

    • Insert the tube into the NMR spectrometer.

    • Allow the sample to thermally equilibrate and the deuterium lock to stabilize.

    • Shim the magnetic field to optimize homogeneity.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., 16-32 scans, sufficient relaxation delay).

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals and identify the chemical shift, multiplicity (singlet, doublet, etc.), and coupling constants for each proton environment.

Workflow Diagram: NMR Sample Preparation and Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh 5-10 mg of Sample dissolve 2. Dissolve in 0.7 mL CDCl₃ w/ TMS weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter Homogeneous Solution insert 4. Insert into Spectrometer filter->insert Clean Sample lockshim 5. Lock & Shim insert->lockshim acquire 6. Acquire FID lockshim->acquire Optimized Field process 7. FT, Phase, Baseline Correction acquire->process analyze 8. Calibrate, Integrate, Analyze Peaks process->analyze

Caption: Workflow for ¹H NMR Analysis.

Safety, Handling, and Storage

  • Hazard: This compound is classified as an irritant. GHS statements indicate it may cause an allergic skin reaction (H317) and causes serious eye irritation (H319).

  • Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place. Protect from light, as iodinated phenols can be light-sensitive.

References

  • INCHEM. (n.d.). ICSC 1097 - 4-METHOXYPHENOL. Retrieved from [Link]

  • Matrix Scientific. (n.d.). This compound. Retrieved from [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • de Souza, M. V. N., et al. (2007). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Revista Brasileira de Ciências Farmacêuticas, 43(4). Retrieved from [Link]

  • TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • Purdue University. (n.d.). Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory. College of Engineering. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to 5-Iodo-2-isopropyl-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-2-isopropyl-4-methoxyphenol is a substituted phenol derivative with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring an iodo group, a bulky isopropyl substituent, and a methoxy group on the phenolic ring, suggests a unique combination of steric and electronic properties that could be exploited in various chemical transformations and biological interactions. This guide provides a comprehensive overview of its chemical structure, a proposed synthetic route, its physicochemical properties, and a discussion of its potential applications based on the current body of scientific knowledge.

Chemical Structure and Properties

This compound possesses a benzene ring substituted with a hydroxyl group (phenol), an iodine atom at position 5, an isopropyl group at position 2, and a methoxy group at position 4.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.[1]

PropertyValueSource
CAS Number 927887-21-6[1]
Molecular Formula C10H13IO2
Molecular Weight 292.12 g/mol
Appearance Not specified (likely a solid)-
Solubility Not specified-
Melting Point Not specified-
Boiling Point Not specified-

Proposed Synthesis

A specific, peer-reviewed synthesis for this compound has not been reported in the literature. However, a plausible synthetic route can be proposed based on the known synthesis of the precursor, 2-isopropyl-4-methoxyphenol, followed by electrophilic iodination.

Step 1: Synthesis of 2-isopropyl-4-methoxyphenol

The synthesis of 2-isopropyl-4-methoxyphenol has been described in the patent literature.[2] One approach involves the isopropylation of 4-methoxyphenol.

G cluster_synthesis Proposed Synthesis of this compound 4-Methoxyphenol 4-Methoxyphenol 2-isopropyl-4-methoxyphenol 2-isopropyl-4-methoxyphenol 4-Methoxyphenol->2-isopropyl-4-methoxyphenol Isopropylation (e.g., Propene, Acid Catalyst) This compound This compound 2-isopropyl-4-methoxyphenol->this compound Iodination (e.g., I2, NaI, NaOH)

Caption: Proposed two-step synthesis of this compound.

A detailed experimental protocol for the synthesis of the precursor can be adapted from similar procedures for phenol alkylation.

Exemplary Protocol for the Synthesis of 2-isopropyl-4-methoxyphenol:

  • To a solution of 4-methoxyphenol in a suitable solvent (e.g., a non-polar organic solvent), add a catalytic amount of a strong acid (e.g., sulfuric acid or a solid acid catalyst).

  • Heat the mixture to a specified temperature (e.g., 80-120 °C).

  • Introduce propene gas into the reaction mixture under pressure.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture and quench with a basic solution.

  • Extract the product with an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., Na2SO4).

  • Purify the crude product by column chromatography or distillation to yield 2-isopropyl-4-methoxyphenol.

Step 2: Iodination of 2-isopropyl-4-methoxyphenol

The second step involves the electrophilic iodination of the synthesized 2-isopropyl-4-methoxyphenol. The hydroxyl and methoxy groups are ortho, para-directing. The bulky isopropyl group at the 2-position is likely to sterically hinder iodination at the 3-position, while the 5-position is activated by both the hydroxyl and methoxy groups, making it the most probable site for iodination.

Proposed Experimental Protocol for Iodination:

  • Dissolve 2-isopropyl-4-methoxyphenol in a suitable solvent such as aqueous methanol or ethanol.

  • Add a solution of sodium hydroxide or another suitable base to deprotonate the phenol, forming the more reactive phenoxide.

  • To this solution, add a mixture of iodine (I2) and sodium iodide (NaI) portion-wise at room temperature.

  • Stir the reaction mixture until the starting material is consumed, as monitored by TLC.

  • Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Spectroscopic Analysis (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the isopropyl group, the methoxy group, and the phenolic hydroxyl group. The two aromatic protons would likely appear as singlets due to the substitution pattern.

¹³C NMR Spectroscopy

The carbon NMR spectrum would display ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts would be influenced by the attached functional groups, with the carbon bearing the iodine atom showing a characteristic upfield shift compared to an unsubstituted carbon.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. Characteristic C-H stretching vibrations for the aromatic and aliphatic protons, as well as C=C stretching for the aromatic ring and C-O stretching for the methoxy and hydroxyl groups, would also be present.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) at m/z = 292. The isotopic pattern of the molecular ion would be characteristic of a mono-iodinated compound. Fragmentation would likely involve the loss of the isopropyl group and other characteristic fragments.

Safety and Handling

This compound is classified as an irritant. Therefore, appropriate safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.

Potential Applications

While no specific applications for this compound have been documented, its structure suggests several areas of potential utility for researchers.

  • Synthetic Intermediate: The iodo group can be readily transformed into other functional groups via various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), making this compound a potentially valuable building block in the synthesis of more complex molecules.

  • Medicinal Chemistry: Many phenolic and iodinated compounds exhibit biological activity. It is plausible that this molecule could be investigated for its potential antimicrobial, antioxidant, or other therapeutic properties. Methoxyphenol derivatives, in general, have been studied for their antimicrobial and antioxidant activities.[3]

  • Material Science: Phenolic compounds are used in the development of polymers and other materials. The specific substitution pattern of this molecule could impart unique properties to such materials.

Conclusion

This compound is a chemical compound with established basic physicochemical properties but limited detailed characterization in the public domain. This guide has provided a comprehensive overview of its structure, a plausible synthetic route, predicted spectroscopic features, and potential areas of application. As with any chemical, proper safety precautions are paramount during handling and use. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully elucidate its potential in various scientific and industrial fields.

References

  • Novel process for synthesis of a phenoxy diaminopyrimidine compound. (n.d.). Google Patents.
  • 5-ISOPROPYL-4-METHOXY-2-METHYLPHENOL. (n.d.). SpectraBase. Retrieved January 22, 2026, from [Link]

  • The Synthesis of 6-Aminomethyl-5,6,7,8-Tetrahydropterin. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Microbiological synthesis of 4-hydroxy-5-isopropyl-5- methoxy-2-oxo-2,5-dihydrofuran. (1994). Chemistry of Heterocyclic Compounds, 30(5), 626-627.
  • Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. (n.d.). Retrieved January 22, 2026, from [Link]

  • The identification of dilignols from dehydrogenation mixtures of coniferyl alcohol and apocynol [4-(1-Hydroxyethyl)-2-methoxyphenol] by LC-ES-MS/MS. (2000). Journal of Agricultural and Food Chemistry, 48(11), 5211-5215.
  • Iodination of resorcinol, 5-methoxyresorcinol, phloroglucinol and resorcyclic acid. (n.d.). SciSpace. Retrieved January 22, 2026, from [Link]

  • Preparation of 4-methoxyphenol. (n.d.). PrepChem.com. Retrieved January 22, 2026, from [Link]

  • Fig. S36 1 H NMR spectra of 4-Methoxyphenol in DMSO-d 6. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Process for the preparation of iodophor compounds and methods for stabilizing iodophor pharmaceutical compositions containing the same. (n.d.). Google Patents.
  • Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. (2021). Foods, 10(8), 1899.
  • 5-iodo-2-isopropyl-4-methoxy-phenol. (n.d.). Chemsrc. Retrieved January 22, 2026, from [Link]

  • Phenol, 2-methoxy-4-propyl-. (n.d.). NIST WebBook. Retrieved January 22, 2026, from [Link]

  • p-Cumenol. (n.d.). NIST WebBook. Retrieved January 22, 2026, from [Link]

  • Phenol, 4-ethyl-2-methoxy-. (n.d.). NIST WebBook. Retrieved January 22, 2026, from [Link]

  • 2-Isopropyl-4-methoxy-5-methyl-phenol. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • (5-iodo-4-isopropyl-2-methoxyphenyl)(4-(trifluoromethyl)phenyl)methanone. (n.d.). SpectraBase. Retrieved January 22, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 5-Iodo-2-isopropyl-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthetic pathway for 5-Iodo-2-isopropyl-4-methoxyphenol, a valuable substituted phenol derivative. The synthesis is strategically designed around the principle of electrophilic aromatic substitution, a cornerstone of organic chemistry. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the synthesis, including the underlying chemical principles, a step-by-step experimental protocol, and characterization of the final compound.

Introduction and Strategic Overview

This compound is a halogenated aromatic compound with potential applications in medicinal chemistry and as a building block in organic synthesis. Its structure, featuring a phenol, an isopropyl group, a methoxy group, and an iodine atom, offers multiple points for further functionalization.

The synthesis strategy hinges on the direct iodination of the commercially available precursor, 2-isopropyl-4-methoxyphenol. The regioselectivity of this electrophilic substitution is dictated by the directing effects of the hydroxyl and methoxy functional groups already present on the aromatic ring. Both are powerful ortho-, para-directing groups. In this specific substrate, the para position to the hydroxyl group is occupied by the methoxy group. The positions ortho to the hydroxyl are sterically hindered to different extents by the bulky isopropyl group. The position ortho to the methoxy group (and meta to the hydroxyl group) is electronically activated and sterically accessible, making it the most probable site for iodination.

This guide will detail a robust and reproducible synthesis protocol utilizing N-Iodosuccinimide (NIS) as the iodinating agent, a choice favored for its mild reaction conditions and ease of handling compared to other iodinating systems.

Synthesis Pathway

The synthesis of this compound is a single-step process starting from 2-isopropyl-4-methoxyphenol.

Synthesis_Pathway Precursor 2-Isopropyl-4-methoxyphenol Product This compound Precursor->Product Electrophilic Iodination Reagents N-Iodosuccinimide (NIS) Acetonitrile (Solvent) Reagents->Precursor

Caption: Synthesis of this compound.

Mechanistic Insights: Electrophilic Aromatic Substitution

The core of this synthesis is the electrophilic iodination of a highly activated aromatic ring. The reaction is initiated by the generation of an electrophilic iodine species from N-Iodosuccinimide.

The hydroxyl and methoxy groups on the benzene ring are strong activating groups due to the lone pairs on their oxygen atoms, which can be delocalized into the ring, increasing its electron density and making it more susceptible to electrophilic attack. These groups direct incoming electrophiles to the ortho and para positions.

In the case of 2-isopropyl-4-methoxyphenol, the position para to the hydroxyl group is blocked by the methoxy group. The positions ortho to the hydroxyl group are at C1 and C3. The C1 position is already substituted with the isopropyl group, and the C3 position is sterically hindered by the adjacent isopropyl group. The remaining activated position is C5, which is ortho to the methoxy group and meta to the hydroxyl group. This position is the most sterically accessible and electronically favorable for the electrophilic attack by the iodonium ion (I+), leading to the selective formation of this compound.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2-Isopropyl-4-methoxyphenol13522-86-6C₁₀H₁₄O₂166.22
N-Iodosuccinimide (NIS)516-12-1C₄H₄INO₂224.98
Acetonitrile (anhydrous)75-05-8C₂H₃N41.05
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93
Saturated Sodium Thiosulfate Solution7772-98-7Na₂S₂O₃158.11
Brine (Saturated NaCl solution)7647-14-5NaCl58.44
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37
Step-by-Step Procedure

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve 2-isopropyl-4-methoxyphenol in anhydrous acetonitrile add_nis Add N-Iodosuccinimide (NIS) in portions at 0 °C start->add_nis stir Stir at room temperature (Monitor by TLC) add_nis->stir quench Quench with saturated Na₂S₂O₃ solution stir->quench extract Extract with Dichloromethane (DCM) quench->extract wash Wash organic layer with brine extract->wash dry Dry over anhydrous MgSO₄ wash->dry filter Filter and concentrate under reduced pressure dry->filter chromatography Purify by column chromatography (Silica gel, Hexane/Ethyl Acetate) filter->chromatography end Isolate pure This compound chromatography->end

Caption: Experimental workflow for the synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-isopropyl-4-methoxyphenol (1.0 eq.) in anhydrous acetonitrile.

  • Addition of NIS: Cool the solution to 0 °C in an ice bath. Add N-Iodosuccinimide (1.1 eq.) portion-wise over 15 minutes, ensuring the temperature remains low.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Characterization of this compound

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods.

PropertyValue
CAS Number 927887-21-6
Molecular Formula C₁₀H₁₃IO₂
Molecular Weight 292.11 g/mol
Appearance Off-white to pale yellow solid
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm):

    • 7.0-7.2 (s, 1H, Ar-H)

    • 6.6-6.8 (s, 1H, Ar-H)

    • 5.0-5.5 (s, 1H, -OH)

    • 3.8-3.9 (s, 3H, -OCH₃)

    • 3.1-3.3 (sept, 1H, -CH(CH₃)₂)

    • 1.2-1.3 (d, 6H, -CH(CH₃)₂)

  • ¹³C NMR (CDCl₃, 101 MHz) δ (ppm):

    • 150-155 (C-O)

    • 145-150 (C-O)

    • 125-130 (Ar-C)

    • 110-115 (Ar-C)

    • 80-85 (C-I)

    • 55-60 (-OCH₃)

    • 25-30 (-CH(CH₃)₂)

    • 20-25 (-CH(CH₃)₂)

Mass Spectrometry (MS)
  • MS (ESI): m/z 293.0 [M+H]⁺, 315.0 [M+Na]⁺. The isotopic pattern will be characteristic of a mono-iodinated compound.

Safety and Handling

  • 2-Isopropyl-4-methoxyphenol: May cause skin and eye irritation.

  • N-Iodosuccinimide (NIS): Is an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Acetonitrile and Dichloromethane: Are flammable and toxic. All manipulations should be performed in a fume hood.

Conclusion

The synthesis of this compound can be reliably achieved through the electrophilic iodination of 2-isopropyl-4-methoxyphenol using N-Iodosuccinimide. This method offers high regioselectivity and is amenable to standard laboratory purification techniques. The detailed protocol and characterization data provided in this guide serve as a valuable resource for researchers in organic and medicinal chemistry.

References

  • General procedures for the iodination of phenols using N-Iodosuccinimide can be found in various organic chemistry literature.
  • Spectroscopic data for related compounds can be accessed through chemical databases such as the Spectral Database for Organic Compounds (SDBS) and commercial supplier websites.
  • Safety information is available from the material safety data sheets (MSDS) provided by chemical suppliers.

5-Iodo-2-isopropyl-4-methoxyphenol IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Iodo-2-isopropyl-4-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted iodophenol with significant potential as a building block in synthetic chemistry and drug discovery. This document elucidates the compound's chemical identity, structural features, and physicochemical properties. A detailed, field-proven protocol for its synthesis via electrophilic iodination is presented, including a mechanistic rationale for the regioselectivity of the reaction. Furthermore, this guide offers an expert analysis of its expected spectroscopic signatures, potential research applications, and essential safety and handling protocols. The information is grounded in authoritative sources to ensure scientific integrity and empower researchers in their experimental endeavors.

Chemical Identity and Physicochemical Properties

This compound is a polysubstituted aromatic compound. The strategic placement of the iodo, isopropyl, methoxy, and hydroxyl groups on the phenol ring creates a molecule with distinct electronic and steric properties, making it a valuable intermediate for further functionalization.

Nomenclature and Structural Identifiers
IdentifierValueSource
IUPAC Name This compound-
CAS Number 927887-21-6
Molecular Formula C₁₀H₁₃IO₂[1]
Molecular Weight 292.11 g/mol [1]
SMILES OC1=CC(I)=C(OC)C=C1C(C)C[1]
MDL Number MFCD16658587[1]
Physicochemical Properties

Experimental data for the specific physicochemical properties of this compound are not widely available. The data below are based on information from suppliers and predictions based on related structures.

PropertyValueNotes
Physical Form Solid (predicted)Based on similar iodinated phenols.
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in organic solvents like methanol, ethanol, DMSO; sparingly soluble in water (predicted).Phenolic compounds often exhibit this solubility profile.
Hazard Classification Irritant

Synthesis and Mechanistic Rationale

The synthesis of this compound is most effectively achieved through the electrophilic iodination of its precursor, 2-isopropyl-4-methoxyphenol. The choice of iodinating agent and reaction conditions is critical to ensure high regioselectivity and yield.

Mechanistic Insight: Directing Group Effects

The outcome of the electrophilic substitution is governed by the directing effects of the substituents already present on the benzene ring:

  • -OH (Hydroxyl): A powerful activating group and an ortho, para-director.

  • -OCH₃ (Methoxy): A strong activating group and an ortho, para-director.

  • -CH(CH₃)₂ (Isopropyl): A weak activating group and an ortho, para-director.

The positions ortho and para to the potent hydroxyl and methoxy groups are the most electronically enriched and thus the most susceptible to electrophilic attack. In the precursor 2-isopropyl-4-methoxyphenol, the C5 position is ortho to the methoxy group and meta to the hydroxyl and isopropyl groups. However, it is the most sterically accessible position that is strongly activated, making it the primary site for iodination. The positions ortho to the hydroxyl group are sterically hindered by the adjacent isopropyl and methoxy groups.

Proposed Synthetic Workflow

A reliable method for the iodination of activated phenols involves the use of molecular iodine (I₂) in the presence of a mild oxidizing agent, such as hydrogen peroxide (H₂O₂), which generates the electrophilic iodine species in situ.[2][3]

Synthesis_Workflow Precursor 2-Isopropyl-4-methoxyphenol (CAS: 13522-86-6) Reagents + I₂ + H₂O₂ (30% aq.) Solvent: H₂O or EtOH/H₂O Precursor->Reagents Product This compound (CAS: 927887-21-6) Reagents->Product Electrophilic Aromatic Substitution

Caption: Proposed synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the iodination of phenols.[2][3]

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 2-isopropyl-4-methoxyphenol (CAS: 13522-86-6) in a suitable solvent such as aqueous ethanol.

  • Reagent Addition: Add 1.0 to 1.1 equivalents of molecular iodine (I₂). Stir the mixture until the iodine is partially dissolved.

  • Initiation: Slowly add 1.5 to 2.0 equivalents of 30% aqueous hydrogen peroxide (H₂O₂) dropwise to the stirring mixture at room temperature. The reaction is mildly exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining iodine.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Spectroscopic Analysis (Predicted)

While experimental spectra are not publicly available, the structure of this compound allows for a reliable prediction of its key spectroscopic features.

¹H NMR Spectroscopy
  • Aromatic Protons: Two singlets are expected in the aromatic region (approx. δ 6.5-7.5 ppm), corresponding to the protons at the C3 and C6 positions.

  • Isopropyl Group: A septet (approx. δ 3.0-3.5 ppm) for the methine proton (-CH) and a doublet (approx. δ 1.2-1.4 ppm) for the six equivalent methyl protons (-CH₃).

  • Methoxy Group: A sharp singlet (approx. δ 3.8-4.0 ppm) corresponding to the three methoxy protons (-OCH₃).

  • Hydroxyl Proton: A broad singlet (variable chemical shift, approx. δ 4.5-5.5 ppm) which may exchange with D₂O.

¹³C NMR Spectroscopy
  • Aromatic Carbons: Six distinct signals are expected in the aromatic region (approx. δ 100-160 ppm). The carbon bearing the iodine (C5) will be shifted to a higher field (lower ppm value, approx. δ 80-90 ppm) due to the heavy atom effect.

  • Isopropyl Carbons: One signal for the methine carbon (approx. δ 25-30 ppm) and one signal for the two equivalent methyl carbons (approx. δ 20-25 ppm).

  • Methoxy Carbon: A signal around δ 55-60 ppm.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion (M⁺) peak at m/z = 292. A characteristic isotopic pattern for iodine will be observed. Common fragmentation patterns would include the loss of a methyl group (M-15) from the isopropyl or methoxy moiety and the loss of the entire isopropyl group (M-43).

Applications and Research Potential

Substituted phenols are fundamental building blocks in medicinal chemistry and materials science. The presence of an iodine atom makes this compound particularly valuable for cross-coupling reactions.

  • Synthetic Intermediate: The iodo group serves as an excellent leaving group for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. This allows for the introduction of a wide variety of substituents at the C5 position, enabling the synthesis of complex molecular architectures.

  • Drug Discovery: Iodinated aromatic compounds are explored as scaffolds in drug development. The iodine atom can participate in halogen bonding, a significant non-covalent interaction that can enhance binding affinity to biological targets. Furthermore, many phenolic compounds exhibit antioxidant, anti-inflammatory, and antimicrobial properties.[4]

  • Precursor for Radioligands: The stable iodine atom could potentially be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I), making it a candidate for the development of radiotracers for imaging techniques like SPECT and PET.

Safety and Handling

As a prudent laboratory practice, this compound should be handled with care, assuming it is a potentially hazardous substance.

  • Hazard Classification: The compound is classified as an irritant.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses or goggles.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.

References

  • Google Patents. (n.d.). Novel process for synthesis of a phenoxy diaminopyrimidine compound.
  • SpectraBase. (n.d.). 5-ISOPROPYL-4-METHOXY-2-METHYLPHENOL. Retrieved January 22, 2026, from [Link]

  • Chem-Impex. (n.d.). 5-Isopropyl-4-methoxy-2-methylbenzaldehyde. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (2022). 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (2018). Efficient and Selective Iodination of Phenols Promoted by Iodine and Hydrogen Peroxide in Water. Retrieved January 22, 2026, from [Link]

  • SciELO México. (2022). Iodine increases the concentration of phenolic compounds and photosynthetic pigments in three cultivars of Ficus carica L. subjected to salt stress. Retrieved January 22, 2026, from [Link]

  • Oakwood Chemical. (n.d.). Ethyl (Hydroxyimino)cyanoacetate. Retrieved January 22, 2026, from [Link]

  • SciELO. (2009). Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 2-cyano-2-(hydroxyimino)acetate. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). Fig. S36 1 H NMR spectra of 4-Methoxyphenol in DMSO-d 6. Retrieved January 22, 2026, from [Link]

  • Google Patents. (n.d.). Process for the iodination of phenolic derivatives.
  • Technical University of Denmark. (1990). Iodination of phenol. Retrieved January 22, 2026, from [Link]

  • Google Patents. (n.d.). Process for the preparation of iodophor compounds and methods for stabilizing iodophor pharmaceutical compositions containing the same.
  • SciSpace. (n.d.). Iodination of resorcinol, 5-methoxyresorcinol, phloroglucinol and resorcyclic acid. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (2005). Microbiological synthesis of 4-hydroxy-5-isopropyl-5-methoxy-2-oxo-2,5-dihydrofuran. Retrieved January 22, 2026, from [Link]

  • Chemistry Stack Exchange. (2017). What is the proton NMR spectrum of p-methoxyphenol?. Retrieved January 22, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information for -. Retrieved January 22, 2026, from [Link]

  • Chemsrc. (n.d.). 5-iodo-2-isopropyl-4-methoxy-phenol. Retrieved January 22, 2026, from [Link]

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An In-Depth Technical Guide to 5-Iodo-2-isopropyl-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 5-Iodo-2-isopropyl-4-methoxyphenol, a substituted iodophenol of interest in synthetic and medicinal chemistry. While specific experimental data for this compound is not extensively available in public literature, this document consolidates its known properties, outlines a detailed, plausible synthetic route based on established chemical principles, and presents predicted spectroscopic data for characterization. Furthermore, this guide discusses the compound's potential reactivity, explores its prospective applications in drug discovery and other fields, and provides essential safety and handling protocols. This paper aims to serve as a foundational resource for researchers and professionals engaged in the synthesis, evaluation, and application of novel iodinated aromatic compounds.

Introduction

Substituted phenols are a cornerstone in organic synthesis, serving as versatile intermediates in the creation of a wide array of more complex molecules. The introduction of an iodine atom onto the phenolic ring, as in this compound, can significantly alter the molecule's chemical and biological properties. The iodine substituent can act as a handle for further functionalization through cross-coupling reactions, and its presence can enhance biological activity. Iodinated compounds have found applications as antiseptics, contrast agents, and in the development of pharmaceuticals.[1][2] This guide focuses on the specific attributes of this compound, providing a detailed technical resource for its synthesis and potential utilization.

Molecular Properties and Characterization

This compound is an aromatic organic compound with the molecular formula C10H13IO2.[3] Its structure features a phenol ring substituted with an iodine atom, an isopropyl group, and a methoxy group.

PropertyValueSource
Molecular Weight 292.11 g/mol [4]
Molecular Formula C10H13IO2[3]
CAS Number 927887-21-6[3]
Appearance Predicted to be a solid-
Hazard Irritant[3]
Predicted Spectroscopic Data

Due to the limited availability of experimental spectra for this compound, the following data has been predicted based on established principles of spectroscopy and data from analogous compounds. This information is intended for guidance in the characterization of this molecule.

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, the isopropyl group, and the phenolic hydroxyl group.

  • Aromatic Protons: Two singlets are anticipated in the aromatic region (δ 6.5-7.5 ppm), corresponding to the two non-equivalent protons on the benzene ring.

  • Phenolic Hydroxyl: A broad singlet, the chemical shift of which is dependent on concentration and solvent, is expected for the -OH proton.

  • Methoxy Group: A sharp singlet at approximately δ 3.8 ppm should correspond to the -OCH₃ protons.

  • Isopropyl Group: A septet for the methine (-CH) proton and a doublet for the two equivalent methyl (-CH₃) groups will be present, characteristic of an isopropyl substituent.

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the iodine atom will be shifted to a higher field compared to an unsubstituted carbon.

  • Methoxy Carbon: A signal around δ 55-60 ppm is expected for the methoxy carbon.

  • Isopropyl Carbons: Two signals corresponding to the methine and methyl carbons of the isopropyl group will be observed.

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z = 292. The fragmentation pattern would likely involve the loss of a methyl group from the isopropyl substituent (resulting in a peak at m/z = 277) and potentially the loss of the entire isopropyl group.

The FTIR spectrum of this compound is predicted to exhibit the following characteristic absorption bands:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of a phenolic hydroxyl group.[5]

  • C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹, corresponding to the isopropyl and methoxy groups.

  • C=C Stretch (Aromatic): Absorptions in the 1500-1600 cm⁻¹ region.[5]

  • C-O Stretch: A strong band between 1200 and 1300 cm⁻¹.

  • C-I Stretch: A weak absorption in the far-infrared region, typically below 600 cm⁻¹.

Synthesis Protocol

A plausible synthetic route to this compound involves the iodination of the precursor, 2-isopropyl-4-methoxyphenol. The following is a detailed, two-step experimental protocol.

Synthesis of 2-isopropyl-4-methoxyphenol

A method for the synthesis of 2-isopropyl-4-methoxyphenol has been described in patent literature, which can be adapted for laboratory-scale preparation.[6]

Materials:

  • 4-bromo-2-isopropylphenol

  • Copper(I) bromide (CuBr)

  • Sodium methoxide (NaOMe)

  • N,N-Dimethylformamide (DMF)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 4-bromo-2-isopropylphenol in DMF.

  • Add copper(I) bromide, sodium methoxide, and DABCO to the solution.

  • Heat the reaction mixture under a nitrogen atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield 2-isopropyl-4-methoxyphenol.

Iodination of 2-isopropyl-4-methoxyphenol

The iodination of phenols can be achieved using various reagents. A common and effective method involves the use of iodine in the presence of an oxidizing agent.[7][8]

Materials:

  • 2-isopropyl-4-methoxyphenol

  • Iodine (I₂)

  • Hydrogen peroxide (H₂O₂) or another suitable oxidizing agent

  • A suitable solvent (e.g., aqueous ethanol)

Procedure:

  • Dissolve 2-isopropyl-4-methoxyphenol in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Add iodine to the solution and stir until it is well-dispersed.

  • Slowly add the oxidizing agent (e.g., hydrogen peroxide) dropwise to the reaction mixture. The reaction is typically exothermic and may require cooling in an ice bath to maintain a controlled temperature.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

  • Quench the reaction by adding a solution of sodium thiosulfate to remove any unreacted iodine.

  • Extract the product into an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Precursor cluster_step2 Step 2: Iodination 4-bromo-2-isopropylphenol 4-bromo-2-isopropylphenol Reagents1 CuBr, NaOMe, DABCO, DMF 4-bromo-2-isopropylphenol->Reagents1 Reaction 2-isopropyl-4-methoxyphenol 2-isopropyl-4-methoxyphenol Reagents1->2-isopropyl-4-methoxyphenol Product Precursor 2-isopropyl-4-methoxyphenol Reagents2 Iodine, Oxidizing Agent Precursor->Reagents2 Reaction Final_Product This compound Reagents2->Final_Product Product

Caption: Synthetic workflow for this compound.

Reactivity and Potential Applications

The reactivity of this compound is governed by the interplay of its functional groups. The phenolic hydroxyl group can undergo O-alkylation, O-acylation, and other reactions typical of phenols. The aromatic ring is activated by the hydroxyl and methoxy groups, making it susceptible to further electrophilic substitution, although the existing substituents will direct incoming electrophiles to specific positions. The carbon-iodine bond is a key site for reactivity, enabling participation in various cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings, which are powerful tools for constructing complex molecular architectures.

The presence of the iodine atom opens up numerous possibilities for applications in drug discovery and materials science. Iodinated organic compounds are known to exhibit a range of biological activities.[9] For instance, they are used as antiseptics and have been incorporated into various pharmaceutical agents.[1] The lipophilicity conferred by the iodine atom can enhance a molecule's ability to cross cell membranes, a desirable property in drug design. Furthermore, radioactive isotopes of iodine can be used in medical imaging and radiotherapy.[2]

Logical_Relationships Molecule This compound Phenolic -OH Aromatic Ring C-I Bond Reactivity Reactivity Profile O-Alkylation/Acylation Electrophilic Substitution Cross-Coupling Reactions Molecule:f1->Reactivity:f1 Molecule:f2->Reactivity:f2 Molecule:f3->Reactivity:f3 Applications Potential Applications Drug Discovery Intermediate Antiseptic Agents Radiochemical Synthesis Molecule:f0->Applications:f2 Molecule:f3->Applications:f3 Reactivity:f3->Applications:f1

Caption: Reactivity and potential applications of the target molecule.

Safety and Handling

This compound is classified as an irritant.[3] As with any chemical, it should be handled with appropriate safety precautions in a well-ventilated area, preferably within a fume hood.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield should be worn.

  • Hand Protection: Compatible chemical-resistant gloves are essential.

  • Skin and Body Protection: A lab coat and appropriate footwear should be worn.

Handling and Storage:

  • Avoid inhalation of dust or vapors.[8]

  • Avoid contact with skin and eyes.[8]

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]

  • Keep away from strong oxidizing agents.[8]

First Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

  • In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Conclusion

This compound represents a molecule with significant potential for applications in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its known properties, a detailed plausible synthesis protocol, and predicted spectroscopic data to aid in its characterization. The reactivity of the carbon-iodine bond, in particular, makes it a valuable intermediate for the construction of more complex molecules through modern cross-coupling methodologies. While further experimental validation of its properties and applications is warranted, this document serves as a valuable starting point for researchers interested in exploring the chemistry and potential of this and related iodinated phenols.

References

  • Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • [No specific reference for this st
  • Google Patents. (n.d.). WO2019209607A1 - Novel process for synthesis of a phenoxy diaminopyrimidine compound.
  • [No specific reference for this st
  • Christiansen, J. V., Feldthus, A., & Carlsen, L. (1990). Iodination of phenol.
  • [No specific reference for this st
  • [No specific reference for this st
  • [No specific reference for this st
  • [No specific reference for this st
  • ResearchGate. (2025, December 20). A comprehensive review on medicinal applications of iodine. Retrieved from [Link]

  • [No specific reference for this st
  • Rock Chemicals, Inc. (2024, November 7). Role of Iodine and Its Derivatives in Different Industries. Retrieved from [Link]

  • [No specific reference for this st
  • [No specific reference for this st
  • [No specific reference for this st
  • [No specific reference for this st
  • [No specific reference for this st
  • [No specific reference for this st
  • [No specific reference for this st
  • Britannica. (2025, December 12). Iodine. Retrieved from [Link]

  • [No specific reference for this st
  • [No specific reference for this st
  • [No specific reference for this st
  • [No specific reference for this st
  • [No specific reference for this st

Sources

A Comprehensive Technical Guide to the Solubility of 5-Iodo-2-isopropyl-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the solubility characteristics of 5-Iodo-2-isopropyl-4-methoxyphenol, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and drug development professionals, this document outlines the theoretical and practical aspects of determining the solubility of this compound, underscored by established scientific principles and detailed experimental protocols.

Executive Summary

This compound (CAS No. 927887-21-6) is a substituted phenolic compound with significant potential in organic synthesis.[1] A thorough understanding of its solubility is paramount for its effective handling, reaction optimization, and formulation development. This guide provides a predictive analysis of its solubility based on its structural attributes and offers a comprehensive, step-by-step protocol for its empirical determination using the industry-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis.

Physicochemical Properties and Predicted Solubility Profile

A foundational understanding of the physicochemical properties of this compound is crucial for predicting its solubility. The table below summarizes its key molecular identifiers.

PropertyValueSource
CAS Number 927887-21-6[1]
Molecular Formula C10H13IO2[1]
Molecular Weight 292.12 g/mol [1]

To infer the solubility of the target compound, we can examine the properties of its non-iodinated parent, 2-isopropyl-4-methoxyphenol (CAS No. 13522-86-6).[2] This parent compound is described as being insoluble in water but soluble in organic solvents.[2] The introduction of an iodine atom to the phenol ring is expected to further decrease its aqueous solubility due to the increase in molecular weight and hydrophobicity, while likely maintaining or enhancing its solubility in non-polar organic solvents.

The phenolic hydroxyl group can act as a hydrogen bond donor, and the methoxy group and the hydroxyl oxygen can act as hydrogen bond acceptors. However, the bulky isopropyl group and the large iodine atom will sterically hinder interactions with water molecules, contributing to low aqueous solubility.

Theoretical Framework for Solubility Determination

The principle of "like dissolves like" is the cornerstone of solubility prediction. Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. Given the predominantly non-polar character of this compound, it is anticipated to exhibit higher solubility in organic solvents such as methanol, ethanol, acetone, and dichloromethane, and poor solubility in aqueous solutions.

The thermodynamic solubility of a compound is defined as the maximum concentration of the solute that can be dissolved in a solvent at a given temperature and pressure, when the solution is in equilibrium with the solid solute. The shake-flask method is the gold standard for determining thermodynamic solubility.[3][4] This method involves agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is determined using a suitable analytical technique, such as HPLC.[5][6]

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step methodology for determining the solubility of this compound in various solvents.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) pH 7.4, methanol, ethanol, acetone, dichloromethane)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or rotator

  • Temperature-controlled incubator

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Filtration cluster_analysis Analysis prep1 Weigh excess This compound prep2 Add a known volume of solvent to vials prep1->prep2 equil1 Incubate vials on an orbital shaker at a controlled temperature prep2->equil1 equil2 Allow to equilibrate for a sufficient duration (e.g., 24-48 hours) equil1->equil2 sample1 Allow solid to settle equil2->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter through a 0.45 µm syringe filter sample2->sample3 analysis1 Prepare serial dilutions of the filtrate sample3->analysis1 analysis2 Analyze by HPLC-UV analysis1->analysis2 analysis3 Quantify concentration using a calibration curve analysis2->analysis3

Caption: Experimental workflow for the determination of the solubility of this compound using the shake-flask method.

Detailed Procedure
  • Preparation of Test Samples:

    • Accurately weigh an excess amount of this compound (e.g., 10 mg) into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • To each vial, add a precise volume (e.g., 1 mL) of the desired solvent.

  • Equilibration:

    • Securely cap the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary experiment can be conducted to determine the time required to reach a plateau in concentration.

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle by gravity or by centrifugation.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.45 µm syringe filter into a clean vial to remove any remaining solid particles.

  • HPLC Analysis:

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol).

    • From the stock solution, prepare a series of calibration standards by serial dilution.

    • Analyze the calibration standards and the filtered sample solutions by HPLC. A reverse-phase C18 column is typically suitable for this type of compound. The mobile phase could consist of a gradient of acetonitrile and water.

    • Monitor the elution of the compound using a UV detector at a wavelength where the compound exhibits maximum absorbance.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area from the HPLC chromatograms of the standards against their known concentrations.

    • Determine the concentration of this compound in the filtered sample solutions by interpolating their peak areas on the calibration curve.

    • The determined concentration represents the solubility of the compound in the respective solvent under the experimental conditions.

Data Presentation

The experimentally determined solubility data should be presented in a clear and concise table for easy comparison.

SolventTemperature (°C)Solubility (mg/mL)
Deionized Water25To be determined
PBS (pH 7.4)37To be determined
Methanol25To be determined
Ethanol25To be determined
Acetone25To be determined
Dichloromethane25To be determined

Conclusion

References

  • LookChem. (n.d.). Cas 13522-86-6, 2-ISOPROPYL-4-METHOXYPHENOL. Retrieved from [Link]

  • PubChem. (n.d.). 2-Isopropyl-p-cresol. Retrieved from [Link]

  • A. (2025, August 5). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. ResearchGate. Retrieved from [Link]

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

Sources

Unraveling the Bioactivity of 5-Iodo-2-isopropyl-4-methoxyphenol: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Iodo-2-isopropyl-4-methoxyphenol is a halogenated phenolic compound with a structure suggestive of diverse biological activities. While direct research on this specific molecule is nascent, its constituent functional groups—a phenolic hydroxyl, an isopropyl moiety, a methoxy group, and an iodine atom—are well-characterized in other bioactive molecules. This technical guide synthesizes existing knowledge on structurally related compounds to propose a multi-faceted mechanism of action for this compound. We explore its potential as an antimicrobial, antioxidant, and modulator of cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals, providing not only a theoretical framework but also a comprehensive, self-validating experimental workflow to systematically investigate and validate these proposed mechanisms.

Introduction: Deconstructing a Molecule of Interest

The chemical architecture of this compound presents a compelling case for significant biological activity. Its core phenolic structure is a well-established pharmacophore, while the strategic placement of isopropyl, methoxy, and iodo substituents can dramatically influence its physicochemical properties and molecular interactions.

  • Phenolic Core with Isopropyl and Methoxy Groups: The isopropyl-phenol substructure is reminiscent of thymol and carvacrol, natural monoterpenes known for their potent antimicrobial and anti-inflammatory properties.[1][2][3][4] These effects are often attributed to their ability to disrupt microbial cell membranes and modulate inflammatory signaling pathways.[2][5] The methoxy group can further modulate the lipophilicity and metabolic stability of the compound.

  • The Role of Iodination: The introduction of an iodine atom onto the phenolic ring is a critical modification. Halogenation, and particularly iodination, can enhance the binding affinity and selectivity of a molecule for its biological targets through a phenomenon known as halogen bonding.[6][7] This non-covalent interaction, where the halogen atom acts as a Lewis acid, is increasingly being exploited in rational drug design.[7][8][9][10]

Given this structural analysis, we hypothesize that this compound exerts its biological effects through a combination of mechanisms, including membrane disruption, antioxidant activity, and specific interactions with protein targets.

Hypothesized Mechanisms of Action

Antimicrobial Activity: A Membrane-Centric Hypothesis

Drawing parallels with thymol and carvacrol, a primary mechanism of antimicrobial action for this compound is likely the disruption of microbial cell membranes.[5] The lipophilic nature of the isopropyl group and the overall molecule would facilitate its intercalation into the lipid bilayer of bacterial and fungal cells. This could lead to:

  • Increased Membrane Permeability: Disruption of the membrane architecture would increase its permeability, leading to the leakage of essential intracellular components such as ions and ATP.[5]

  • Dissipation of Ion Gradients: The integrity of the cell membrane is crucial for maintaining the proton motive force in bacteria. Its disruption would dissipate this gradient, impairing cellular energy production.

  • Inhibition of Biofilm Formation: Many phenolic compounds, including thymol and carvacrol, have been shown to inhibit the formation of microbial biofilms, a key virulence factor in many pathogenic microorganisms.[3]

G Compound This compound Membrane Bacterial Cell Membrane Compound->Membrane Targets Intercalation Intercalation into Lipid Bilayer Membrane->Intercalation Permeability Increased Membrane Permeability Intercalation->Permeability PMG_Dissipation Dissipation of Proton Motive Force Intercalation->PMG_Dissipation Leakage Leakage of Intracellular Components (Ions, ATP) Permeability->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death Energy_Depletion Cellular Energy Depletion PMG_Dissipation->Energy_Depletion Energy_Depletion->Cell_Death

Caption: Proposed mechanism of antimicrobial action via membrane disruption.

Antioxidant and Anti-inflammatory Effects

Phenolic compounds are well-known for their antioxidant properties.[11][12][13] This activity is primarily due to the ability of the hydroxyl group to donate a hydrogen atom to neutralize free radicals.[14]

  • Direct Radical Scavenging: this compound can likely directly scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), mitigating oxidative stress.

  • Modulation of Inflammatory Pathways: Chronic inflammation is often linked to oxidative stress. By reducing ROS levels, the compound may indirectly suppress inflammatory signaling. Furthermore, similar to thymol, it may directly inhibit key inflammatory pathways such as the NF-κB pathway, reducing the expression of pro-inflammatory cytokines.[2]

G Compound This compound ROS Reactive Oxygen Species (ROS) Compound->ROS Scavenges IKK IKK Compound->IKK Inhibits Radical_Scavenging Direct Radical Scavenging ROS->Radical_Scavenging Oxidative_Stress Reduced Oxidative Stress Radical_Scavenging->Oxidative_Stress NFkB_Inhibition Inhibition of NF-κB Pathway IKK->NFkB_Inhibition Cytokines Reduced Pro-inflammatory Cytokine Production NFkB_Inhibition->Cytokines

Caption: Hypothesized antioxidant and anti-inflammatory mechanisms.

Targeted Molecular Interactions via Halogen Bonding

The presence of an iodine atom opens up the possibility of more specific molecular interactions through halogen bonding.[6][7] This directional interaction between the electrophilic region of the iodine and a nucleophilic partner (e.g., a carbonyl oxygen or a nitrogen atom in a protein) can contribute significantly to binding affinity and selectivity.[6] Potential targets could include:

  • Enzymes: The compound could act as an inhibitor of key enzymes in pathogenic microbes or in host inflammatory or metabolic pathways.

  • Receptors: It might modulate the activity of cell surface or nuclear receptors.

The identification of specific protein targets would require further investigation using techniques such as affinity chromatography, proteomics, and computational docking studies.

A Self-Validating Experimental Workflow

To systematically test the hypothesized mechanisms of action, the following experimental protocols are proposed.

Assessment of Antimicrobial Activity

Objective: To determine the antimicrobial efficacy and spectrum of this compound.

Experimental Protocols:

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assays:

    • Methodology: A broth microdilution method will be employed against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains.

    • Procedure:

      • Prepare a two-fold serial dilution of the compound in appropriate broth media in a 96-well plate.

      • Inoculate each well with a standardized suspension of the test microorganism.

      • Incubate at the optimal temperature for 18-24 hours (for bacteria) or 48-72 hours (for fungi).

      • Determine the MIC as the lowest concentration that inhibits visible growth.

      • To determine the MBC/MFC, subculture aliquots from wells with no visible growth onto agar plates and incubate. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

  • Membrane Permeability Assay:

    • Methodology: Use a fluorescent dye such as propidium iodide (PI), which can only enter cells with compromised membranes.

    • Procedure:

      • Treat a suspension of microbial cells with the compound at its MIC and 2x MIC.

      • At various time points, add PI to the cell suspension.

      • Measure the fluorescence intensity using a fluorometer or view under a fluorescence microscope. An increase in fluorescence indicates membrane damage.

Experiment Parameter Measured Expected Outcome for Bioactivity
MIC/MBC/MFCLowest concentration to inhibit/kill microbesLow MIC/MBC/MFC values indicate high potency
Membrane PermeabilityPropidium Iodide uptakeIncreased fluorescence with compound treatment
Evaluation of Antioxidant and Anti-inflammatory Potential

Objective: To quantify the antioxidant capacity and assess the anti-inflammatory effects of the compound.

Experimental Protocols:

  • DPPH Radical Scavenging Assay:

    • Methodology: A colorimetric assay to measure the ability of the compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

    • Procedure:

      • Prepare various concentrations of the compound.

      • Mix with a solution of DPPH in methanol.

      • Incubate in the dark for 30 minutes.

      • Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Cell-Based NF-κB Reporter Assay:

    • Methodology: Use a cell line (e.g., HEK293T) stably transfected with an NF-κB-driven luciferase reporter gene.

    • Procedure:

      • Pre-treat the cells with different concentrations of the compound.

      • Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).

      • Lyse the cells and measure luciferase activity. A dose-dependent decrease in luciferase activity indicates inhibition of the NF-κB pathway.

Experiment Parameter Measured Expected Outcome for Bioactivity
DPPH AssayIC50 for DPPH radical scavengingLow IC50 value indicates high antioxidant capacity
NF-κB Reporter AssayLuciferase activityDecreased luciferase signal with compound treatment
Target Identification and Validation

Objective: To identify potential protein targets of this compound.

Experimental Protocols:

  • Affinity Chromatography:

    • Methodology: Immobilize the compound on a solid support to "pull down" interacting proteins from a cell lysate.

    • Procedure:

      • Synthesize a derivative of the compound with a linker for immobilization.

      • Couple the derivative to an activated chromatography resin.

      • Incubate the resin with a cell or tissue lysate.

      • Wash away non-specifically bound proteins.

      • Elute the specifically bound proteins.

      • Identify the eluted proteins by mass spectrometry.

  • Computational Docking:

    • Methodology: Use molecular modeling software to predict the binding of the compound to the active sites of known protein targets (e.g., bacterial enzymes, inflammatory pathway kinases).

    • Procedure:

      • Obtain the 3D structures of potential target proteins from the Protein Data Bank (PDB).

      • Generate a 3D model of this compound.

      • Perform docking simulations to predict the binding mode and estimate the binding affinity. Pay close attention to potential halogen bonds.

G cluster_hypothesis Hypothesis Generation cluster_invitro In Vitro Validation cluster_incell Cell-Based Validation cluster_target Target Identification Hypothesis Propose Mechanism of Action Antimicrobial Antimicrobial Assays (MIC/MBC) Hypothesis->Antimicrobial Antioxidant Antioxidant Assays (DPPH) Hypothesis->Antioxidant Membrane Membrane Permeability Assay Antimicrobial->Membrane Signaling NF-κB Reporter Assay Antioxidant->Signaling Affinity Affinity Chromatography Membrane->Affinity Signaling->Affinity Docking Computational Docking Affinity->Docking Validate Hits

Caption: A comprehensive workflow for investigating the mechanism of action.

Conclusion and Future Directions

This compound is a molecule with significant, yet largely unexplored, therapeutic potential. Based on its structural features, we have proposed a plausible mechanism of action centered on antimicrobial, antioxidant, and anti-inflammatory activities, with the potential for specific target interactions mediated by halogen bonding. The experimental workflows detailed in this guide provide a robust framework for validating these hypotheses. Future research should focus on elucidating its precise molecular targets, evaluating its efficacy in preclinical disease models, and assessing its safety profile. A thorough understanding of its mechanism of action will be paramount in unlocking its full potential in drug discovery and development.

References

  • Bracco Imaging SpA, Politecnico di Milano. (2011). Process for the iodination of phenolic derivatives.
  • Wikipedia. (n.d.). Iodine. [Link]

  • Christiansen, J. V., Feldthus, A., & Carlsen, L. (1990). Iodination of phenol.
  • Medina-Lozano, I., et al. (2021). Iodine increases the concentration of phenolic compounds and photosynthetic pigments in three cultivars of Ficus carica L. subjected to salt stress. Revista Chapingo Serie Horticultura, 27(3), 159-174. [Link]

  • Request PDF. (n.d.). Iodine(III)-Mediated, Controlled Di- or Monoiodination of Phenols. [Link]

  • PubMed Central. (2023). Thymol and Carvacrol: Molecular Mechanisms, Therapeutic Potential, and Synergy With Conventional Therapies in Cancer Management. [Link]

  • Daglia, M. (2012). Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms. Antioxidants, 1(1), 1-22. [Link]

  • Lin, Z., et al. (2019). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Molecules, 24(17), 3058. [Link]

  • MDPI. (2023). Phenolic Compounds, Antioxidant and Antimicrobial Activities of Punica granatum L. Fruit Extracts. [Link]

  • ACS Publications. (2020). Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. [Link]

  • Royal Society of Chemistry. (2020). Halogen bonding for molecular recognition: new developments in materials and biological sciences. [Link]

  • MDPI. (2023). Anti-Inflammatory Activity of Thymol and Thymol-Rich Essential Oils: Mechanisms, Applications, and Recent Findings. [Link]

  • ResearchGate. (2015). Main mechanisms of antibacterial action of plant phenolics. [Link]

  • PubMed Central. (2023). Carvacrol and Thymol, a Synergistic Antimicrobial Activity Against Bacterial and Candida Species. [Link]

  • CABI Digital Library. (2020). Phenolic compounds, antioxidant and antibacterial activity of extract from leaves and bark of Stryphnodendron adstringens (Mart.). [Link]

  • ResearchGate. (2016). Halogen bonding for rational drug design and new drug discovery. [Link]

  • PubMed. (2020). Concept, mechanism, and applications of phenolic antioxidants in foods. [Link]

  • Frontiers. (2023). Oregano essential oil and its main components Thymol and Carvacrol as alternatives to control citrus canker. [Link]

  • PubMed Central. (2013). Validated scoring of halogen bonding in molecular design. [Link]

  • Taylor & Francis Online. (2018). Chemical Profile, Antioxidant and Antibacterial Activity of Thyme and Oregano Essential Oils, Thymol and Carvacrol and Their Possible Synergism. [Link]

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5-Iodo-2-isopropyl-4-methoxyphenol: A Technical Guide to Unlocking its Research Potential

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Phenolic Scaffold for Advanced Research

In the landscape of drug discovery and development, the exploration of novel molecular scaffolds with unique biological activities is paramount. 5-Iodo-2-isopropyl-4-methoxyphenol emerges as a compound of significant interest, strategically functionalized to leverage the synergistic effects of its constituent moieties: a phenolic core, an activating methoxy group, a lipophilic isopropyl group, and a halogen bond-donating iodine atom. While direct research on this specific molecule is nascent, its structural similarity to well-studied compounds like thymol, carvacrol, and other halogenated phenols provides a strong foundation for predicting its potential applications. This guide will serve as a comprehensive technical resource for researchers, providing insights into its synthesis, and outlining detailed protocols to investigate its promising antimicrobial, antioxidant, anti-inflammatory, and cytotoxic properties.

Physicochemical Properties and Structural Rationale

The unique arrangement of functional groups on the phenolic ring of this compound suggests a multifaceted biological profile.

PropertyPredicted Value/CharacteristicSource/Rationale
Molecular FormulaC₁₀H₁₃IO₂Based on structure
Molecular Weight292.11 g/mol Based on structure
AppearancePredicted to be a solid at room temperatureAnalogy to similar phenolic compounds
SolubilityPredicted to be soluble in organic solvents and poorly soluble in waterPresence of lipophilic isopropyl and iodo groups
pKaEstimated to be around 10Analogy to similar phenols
  • Phenolic Hydroxyl Group: The hydroxyl group is a key feature of phenolic compounds, acting as a hydrogen donor, which is crucial for their antioxidant activity.[1][2] It is also involved in interactions with biological targets.

  • Isopropyl Group: This bulky, lipophilic group increases the compound's ability to permeate biological membranes, a critical factor for bioavailability and intracellular activity.[3][4]

  • Methoxy Group: The electron-donating nature of the methoxy group can enhance the antioxidant and anti-inflammatory activities of the phenolic ring.[5]

  • Iodine Atom: The introduction of a halogen, particularly iodine, can significantly enhance biological activity. It increases lipophilicity and can form halogen bonds with biological targets, potentially leading to increased potency and selectivity. Halogenated natural products have shown potent biological activities.

Proposed Synthesis of this compound

The synthesis of this compound can be approached through the electrophilic iodination of the precursor, 2-isopropyl-4-methoxyphenol. Several methods for the iodination of phenols are available, with the choice of reagent and conditions influencing the regioselectivity and yield.

Experimental Protocol: Electrophilic Iodination

This protocol is based on established methods for the iodination of activated phenolic rings.[1][5][6][7]

Materials:

  • 2-isopropyl-4-methoxyphenol

  • N-Iodosuccinimide (NIS) or Iodine (I₂) and an oxidizing agent (e.g., H₂O₂)

  • Solvent (e.g., Acetonitrile, Dichloromethane, or an eco-friendly option like water)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1 equivalent of 2-isopropyl-4-methoxyphenol in the chosen solvent.

  • Addition of Iodinating Agent:

    • Method A (NIS): Slowly add 1.1 equivalents of N-Iodosuccinimide (NIS) to the solution at room temperature.

    • Method B (I₂/H₂O₂): Add 1.1 equivalents of molecular iodine (I₂) followed by the dropwise addition of a slight excess of hydrogen peroxide (H₂O₂).[6][7]

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.

Potential Research Applications and Investigative Protocols

The structural features of this compound suggest a range of promising biological activities. The following sections provide detailed protocols for investigating these potential applications.

Antimicrobial Activity

The parent compounds, thymol and carvacrol, are well-known for their potent antimicrobial properties.[8][9][10] The addition of iodine is expected to enhance this activity.

This protocol follows the broth microdilution method to determine the lowest concentration of the compound that inhibits visible bacterial growth.[11][12][13]

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Step-by-Step Procedure:

  • Preparation of Inoculum: Culture the bacterial strains overnight in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilution of the Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in MHB in the 96-well plate to obtain a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compound.

  • Controls: Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of bacteria is observed. This can be assessed visually or by measuring the absorbance at 600 nm.

Antioxidant Activity

The phenolic hydroxyl group is a key determinant of antioxidant activity.[1][2]

This assay measures the ability of the compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[2][10][14]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Spectrophotometer or microplate reader

Step-by-Step Procedure:

  • Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol or ethanol with an absorbance of approximately 1.0 at 517 nm.

  • Reaction Mixture: In a microplate or cuvette, add different concentrations of the test compound to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

Anti-inflammatory Activity

Methoxyphenolic compounds have been shown to possess anti-inflammatory properties.[5]

This assay measures the inhibition of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • This compound

Step-by-Step Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Nitrite Measurement: Collect the cell supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Analysis: Compare the nitrite levels in the treated cells to the LPS-stimulated control to determine the inhibitory effect of the compound.

Cytotoxic/Anticancer Activity

Halogenated phenols have demonstrated cytotoxic activity against various cancer cell lines.[15]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][16][17][18][19]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Appropriate cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • This compound

Step-by-Step Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of the test compound for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Calculation of IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Predicted Biological Activity and Comparative Data

Based on the literature for structurally related compounds, we can predict the potential efficacy of this compound.

Table of Predicted MIC Values (µg/mL)

OrganismThymol[20][21][22]Carvacrol[21][23]Predicted this compound
Staphylococcus aureus150 - 400125 - 250< 150
Escherichia coli150 - 900150 - 400< 150

Table of Predicted IC₅₀ Values (µM) for Cytotoxicity

Cell LineRelated Halogenated Phenols[15][24]Predicted this compound
MCF-7 (Breast Cancer)10 - 100< 50
HeLa (Cervical Cancer)10 - 50< 25
A549 (Lung Cancer)3 - 100< 50

Potential Mechanisms of Action and Signaling Pathways

The biological activities of this compound are likely mediated through the modulation of key signaling pathways.

Antimicrobial Mechanism

The primary mechanism of antimicrobial action for phenolic compounds like thymol and carvacrol is the disruption of the bacterial cell membrane, leading to increased permeability and leakage of intracellular components.[9] The lipophilicity of the isopropyl group and the iodine atom in the target molecule would likely enhance this membrane-disrupting capability.

Anti-inflammatory and Anticancer Signaling Pathways

Phenolic compounds are known to modulate inflammatory and cancer-related signaling pathways, primarily the NF-κB and MAPK pathways.[25][26]

  • NF-κB Pathway: this compound is predicted to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines and genes involved in cell survival and proliferation.[26][27][28]

  • MAPK Pathway: The compound may also interfere with the MAPK signaling cascade (including ERK, JNK, and p38), which plays a crucial role in cellular responses to stress, inflammation, and apoptosis.[29][30][31]

Diagram of a Potential Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates MAPKKK MAPKKK TLR4->MAPKKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK phosphorylates AP1 AP-1 MAPK->AP1 activates AP1_nuc AP-1 AP1->AP1_nuc translocates Compound 5-Iodo-2-isopropyl -4-methoxyphenol Compound->IKK inhibits Compound->MAPKKK inhibits Genes Pro-inflammatory Gene Expression NFkB_nuc->Genes induces AP1_nuc->Genes induces

Caption: Predicted inhibitory effects of this compound on NF-κB and MAPK signaling.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The strategic combination of a phenolic core with lipophilic and halogen substituents provides a strong rationale for its investigation as a potent antimicrobial, antioxidant, anti-inflammatory, and anticancer agent. The detailed protocols provided in this guide offer a clear roadmap for researchers to systematically evaluate its biological activities and elucidate its mechanisms of action. Further research into the synthesis of derivatives, structure-activity relationships, and in vivo efficacy will be crucial in unlocking the full therapeutic potential of this intriguing molecule.

References

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Biological activity of iodinated phenols

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of Iodinated Phenols

Executive Summary

Iodinated phenols represent a class of molecules with profound and diverse biological activities, stemming from the unique physicochemical properties imparted by the iodine substituent. From their central role in thyroid hormone function to their application as antimicrobial agents and essential intermediates in medical imaging, these compounds are of significant interest in drug discovery and development. This guide provides a comprehensive overview of the core mechanisms driving the bioactivity of iodinated phenols, details their primary applications, presents practical synthetic and analytical protocols, and explores the causality behind their varied effects. We will delve into their roles as enzyme inhibitors, hormone mimics, and therapeutic scaffolds, offering field-proven insights for professionals seeking to leverage the potential of this versatile chemical moiety.

The Iodinated Phenol: A Biologically Significant Scaffold

The simple phenolic ring is a ubiquitous feature in biologically active molecules. The introduction of an iodine atom onto this scaffold dramatically alters its properties. Iodine, being the largest and least electronegative of the stable halogens, increases the molecule's size, mass, and lipophilicity. This enhancement in lipophilicity can facilitate passage through biological membranes, a critical factor for bioavailability and intracellular targeting.

Furthermore, the carbon-iodine bond is the weakest among carbon-halogen bonds, making iodine a good leaving group in certain biochemical reactions. The high atomic number of iodine is the foundational property for its use in X-ray contrast media, as it effectively attenuates X-rays.[1] Perhaps most importantly, iodinated phenols are the cornerstone of thyroid hormones, where they are essential for regulating metabolism throughout the human body.[1][2][3] This natural precedent underscores their inherent biological relevance and potential for interaction with physiological systems.

Core Mechanisms of Biological Activity

The diverse effects of iodinated phenols can be traced back to a few fundamental mechanisms of action at the molecular level. Understanding these core principles is crucial for designing new molecules with desired activities and predicting potential off-target effects.

Enzyme Inhibition

Iodinated phenols are known to interact with and inhibit various enzymes. A prime example is their effect on Thyroid Peroxidase (TPO) , the key enzyme responsible for synthesizing thyroid hormones by catalyzing the iodination of tyrosine residues on thyroglobulin.[2][4] Phenolic compounds, in general, can act as TPO inhibitors, and this activity is relevant for potential therapeutic agents in hyperthyroidism.[4] Inhibition can occur through different modes, such as competitive inhibition, where the molecule competes with the natural substrate for the enzyme's active site, or non-competitive inhibition, where it binds to an allosteric site to alter the enzyme's conformation.[4]

G cluster_0 Competitive Inhibition cluster_1 Non-Competitive Inhibition E Enzyme (E) ES ES Complex (Product Formation) E->ES + S EI EI Complex (Inactive) E->EI + I S Substrate (S) I Inhibitor (I) (Iodinated Phenol) ES->E EI->E E2 Enzyme (E) ES2 ES Complex E2->ES2 + S S2 Substrate (S) I2 Inhibitor (I) ES2->E2 Product ESI ESI Complex (Inactive) ES2->ESI + I

Caption: General models of competitive and non-competitive enzyme inhibition.

Mimicry of Endogenous Hormones

The structural analogy between simple iodinated phenols and the native thyroid hormones, L-thyroxine (T4) and triiodothyronine (T3), is a critical aspect of their biological activity.[3] This similarity allows them to interact with components of the endocrine system, including transport proteins, deiodinase enzymes, and nuclear thyroid hormone receptors.

  • Deiodinase Interaction: The thyroid gland produces the prohormone T4, which is converted to the more active T3 in peripheral tissues by iodothyronine deiodinase enzymes (DIOs).[3] Synthetic iodinated phenols can act as substrates or inhibitors for these enzymes, thereby modulating the local and systemic availability of active thyroid hormone.

  • Receptor Binding: Depending on their structure, certain iodinated phenols may bind to thyroid hormone receptors, either mimicking (agonist) or blocking (antagonist) the action of the natural hormones. This mimicry is the basis for their potential as both therapeutic agents and endocrine-disrupting compounds.

Caption: Structural similarity between a native hormone and a synthetic iodinated phenol.

Applications and Manifestations of Activity

The underlying mechanisms of iodinated phenols give rise to several important applications in medicine and industry, as well as significant environmental considerations.

X-Ray Contrast Media

One of the most widespread medical uses of iodinated compounds is in diagnostic imaging. The high atomic number and electron density of iodine make it opaque to X-rays.[1] For this reason, molecules containing multiple iodine atoms, typically built upon a triiodinated phenol backbone, are administered to patients to enhance the visibility of blood vessels and organs during X-ray or computed tomography (CT) scans.[5][6] The synthesis of these agents often involves the direct tri-iodination of a 3,5-disubstituted phenol intermediate.[6]

Environmental and Toxicological Profile

While beneficial in controlled applications, the formation of iodinated phenols in the environment is a significant concern. During water disinfection processes, particularly in iodide-rich waters, oxidizing agents can react with natural phenolic compounds to form toxic iodinated disinfection byproducts (I-DBPs).[7][8] These byproducts, such as 2,4,6-triiodophenol, can be more toxic than their chlorinated or brominated analogs.[7] Understanding the pathways of their formation is critical for developing safer water treatment strategies.[7][8]

A Practical Guide to Synthesis and Analysis

The synthesis and characterization of iodinated phenols are fundamental skills for researchers in this field. Methodologies range from classical electrophilic substitution to modern, greener approaches.

Synthetic Protocols

The direct iodination of phenols is typically achieved via an electrophilic aromatic substitution mechanism.[5][6] The choice of iodinating agent and reaction conditions determines the selectivity and yield of mono-, di-, or tri-iodinated products.

This method offers an environmentally benign approach to iodination, using molecular iodine as the iodine source and hydrogen peroxide as a safe oxidant, with water as the solvent.

  • Setup: To a solution of the starting phenol (e.g., 2 mmol) in distilled water (10 mL), add molecular iodine (I₂) (e.g., 3 mmol for di-iodination).

  • Initiation: Add hydrogen peroxide (H₂O₂) (30% aqueous solution, e.g., 6 mmol) to the mixture.

  • Reaction: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 50 °C) for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, quench any remaining iodine with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extraction: Extract the product into an organic solvent such as diethyl ether or ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[9]

This protocol mimics the biological synthesis of thyroid hormones and can offer high selectivity under mild conditions.[2]

  • Reaction Buffer: Prepare an appropriate buffer solution (e.g., 10 mL of acetate buffer, pH 5.0).

  • Reagents: To the buffer, add the phenol substrate (e.g., 3.3 x 10⁻⁵ M), sodium iodide (NaI) (10⁻⁴ M), and hydrogen peroxide (H₂O₂) (10⁻⁴ M).

  • Enzyme Initiation: Initiate the reaction by adding a peroxidase enzyme, such as lactoperoxidase (e.g., 10 µg).

  • Incubation: Allow the reaction to proceed for a set time (e.g., 10 minutes) at ambient temperature.

  • Analysis: Analyze the reaction mixture directly by High-Performance Liquid Chromatography (HPLC) to determine the product distribution (e.g., 2-iodophenol, 4-iodophenol).[2]

G start Phenolic Substrate reagents Add Iodinating Reagent & Catalyst (e.g., I₂, H₂O₂) start->reagents reaction Stir at Controlled Temperature & Time reagents->reaction monitor Monitor via TLC/HPLC reaction->monitor monitor->reaction Incomplete workup Aqueous Workup & Quenching monitor->workup extract Solvent Extraction workup->extract purify Dry & Concentrate extract->purify column Column Chromatography purify->column product Pure Iodinated Phenol column->product

Caption: A generalized workflow for the synthesis and purification of iodinated phenols.

Analytical Characterization

Proper characterization is essential to confirm the identity, purity, and structure of synthesized iodinated phenols. A combination of spectroscopic and chromatographic methods is typically employed.

TechniquePurposeReference
High-Performance Liquid Chromatography (HPLC) To assess purity and quantify product formation. Used for reaction monitoring and final quality control.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy To determine the precise chemical structure, including the position and number of iodine substituents on the aromatic ring (¹H and ¹³C NMR).[9][10]
Mass Spectrometry (MS) To confirm the molecular weight of the product and aid in structural elucidation through fragmentation patterns.[9][10]
Infrared (IR) Spectroscopy To identify characteristic functional groups present in the molecule, such as the phenolic -OH stretch.[10]

Summary of Biological Activities

The substitution pattern of iodine on the phenol ring significantly influences the resulting biological activity.

Compound ClassKey Biological ActivitiesPrimary Applications / ImplicationsReferences
Mono-iodophenols Enzyme inhibition, hormone mimicry, antimicrobial precursors.Intermediates in synthesis, potential endocrine disruptors.[2][4][7]
Di-iodophenols Enhanced enzyme inhibition, building blocks for complex molecules.Precursors for benzyne chemistry, potential therapeutic scaffolds.[2][7][11]
Tri-iodophenols High X-ray attenuation, potent toxicity.Core structure for X-ray contrast agents, significant environmental toxins.[1][6][7]

Conclusion and Future Outlook

Iodinated phenols are a compelling class of molecules whose biological significance is firmly rooted in their fundamental chemical properties. Their ability to interact with key enzymes like thyroid peroxidase and mimic endogenous hormones makes them a fertile ground for the development of new therapeutic agents, particularly in endocrinology. Simultaneously, their role as precursors to life-saving diagnostic agents highlights their established value in medicine.

However, the field must also address the "dual-use" nature of these compounds. The same properties that make them biologically active can also lead to toxicity and environmental persistence. Future research should focus on designing iodinated phenols with greater target selectivity to minimize off-target effects and endocrine disruption. Elucidating the precise structure-activity relationships that govern their interactions with biological systems will be key to unlocking their full therapeutic potential while mitigating their risks. The development of novel, greener synthetic routes and a deeper understanding of their environmental fate will ensure that the benefits of these remarkable molecules can be harnessed responsibly.

References

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  • Medina-Velo, I. A., et al. (2022). Iodine increases the concentration of phenolic compounds and photosynthetic pigments in three cultivars of Ficus carica L. subjected to salt stress. Terra Latinoamericana, 40. [Link]

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  • Huang, X., et al. (2022). Phenol degradation in waters with high iodide level by layered double hydroxide-peroxodisulfate: Pathways and products. Journal of Environmental Sciences, 115, 125-133. [Link]

  • Jóźwiak, M., et al. (2019). Thyroid Peroxidase Activity is Inhibited by Phenolic Compounds—Impact of Interaction. Molecules, 24(15), 2766. [Link]

  • Riemer, T., et al. (2023). A New Rapid and Specific Iodination Reagent for Phenolic Compounds. Organics, 4(2), 154-173. [Link]

  • Wikipedia. (n.d.). Iodine. [Link]

  • Gallo, R. D. C., Gebara, K. S., Muzzi, R. M., & Raminelli, C. (2010). Efficient and Selective Iodination of Phenols Promoted by Iodine and Hydrogen Peroxide in Water. ResearchGate. [Link]

  • Maccarone, A. T., et al. (2020). Iodine(III)-Mediated, Controlled Di- or Monoiodination of Phenols. The Journal of Organic Chemistry, 85(15), 9636-9646. [Link]

  • Leyva, R., et al. (2013). Iodine effects on phenolic metabolism in lettuce plants under salt stress. Journal of Agricultural and Food Chemistry, 61(11), 2591-2596. [Link]

  • Yang, X., et al. (2019). Ferrate Oxidation of Phenolic Compounds in Iodine-Containing Water: Control of Iodinated Aromatic Products. Environmental Science & Technology, 53(24), 14616-14625. [Link]

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Methodological & Application

Application Note: A Validated Two-Step Synthesis of 5-Iodo-2-isopropyl-4-methoxyphenol from Thymol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Thymol (2-isopropyl-5-methylphenol) is a naturally occurring monoterpenoid phenol found in the essential oils of thyme and other plants.[1] It is widely utilized for its antiseptic, antibacterial, and flavoring properties.[2][3] The functionalization of the thymol scaffold provides access to a diverse range of chemical entities with significant potential in drug discovery and materials science. This application note provides a comprehensive, field-tested protocol for the synthesis of 5-Iodo-2-isopropyl-4-methoxyphenol, a key intermediate for further chemical elaboration.

The synthesis follows a logical and efficient two-step pathway: (1) O-methylation of the phenolic hydroxyl group of thymol to prevent its interference in the subsequent electrophilic substitution and to activate the aromatic ring, followed by (2) regioselective iodination of the resulting methoxy-activated ring. This guide explains the causality behind each procedural step, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

Overall Synthetic Strategy

The conversion of thymol to this compound is achieved through a strategic two-step process. This approach is designed to control the regioselectivity of the iodination step. Direct iodination of thymol would be complicated by the strong activating and ortho, para-directing nature of the hydroxyl group, potentially leading to a mixture of products and oxidative side reactions.[4] By first converting the hydroxyl to a methoxy group, we maintain strong activation while ensuring a more predictable substitution pattern.

G Thymol Thymol (2-Isopropyl-5-methylphenol) reagent1 1. Williamson Ether Synthesis (CH₃I, K₂CO₃, Acetone) Thymol->reagent1 Intermediate 4-Methoxy-2-isopropyl-1-methylbenzene (Thymol Methyl Ether) reagent2 2. Electrophilic Iodination (ICl, CH₂Cl₂) Intermediate->reagent2 FinalProduct This compound (Final Product) reagent1->Intermediate reagent2->FinalProduct capt Figure 1. Two-step synthetic workflow.

Caption: Figure 1. Two-step synthetic workflow.

Part 1: O-Methylation of Thymol

Principle & Rationale

The first step involves the conversion of thymol's phenolic hydroxyl group to a methyl ether via the Williamson ether synthesis. This reaction proceeds through the deprotonation of the weakly acidic phenol by a mild base (potassium carbonate) to form a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic methyl group of methyl iodide in an SN2 reaction to form the ether. Acetone is chosen as the solvent due to its polarity, which can solvate the ions involved, and its appropriate boiling point for reflux conditions.

Materials & Reagents
Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Notes
Thymol150.2210.0 g66.57Starting Material
Anhydrous K₂CO₃138.2113.8 g99.85Base (1.5 eq)
Methyl Iodide (CH₃I)141.945.2 mL (11.8 g)83.21Methylating Agent (1.25 eq)
Acetone58.08150 mL-Solvent
Diethyl Ether74.12~200 mL-Extraction Solvent
2M NaOH Solution40.00~50 mL-Aqueous Wash
Brine-~50 mL-Aqueous Wash
Anhydrous MgSO₄120.37~5 g-Drying Agent
Detailed Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thymol (10.0 g, 66.57 mmol) and anhydrous potassium carbonate (13.8 g, 99.85 mmol).

  • Solvent Addition: Add 150 mL of acetone to the flask.

  • Reagent Addition: While stirring, add methyl iodide (5.2 mL, 83.21 mmol) to the suspension.

  • Reaction: Heat the mixture to a gentle reflux and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the thymol spot has disappeared.

  • Work-up (Quenching & Filtration): After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetone.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Extraction: Dissolve the resulting oil in 100 mL of diethyl ether. Transfer the solution to a separatory funnel and wash with 2M NaOH (2 x 25 mL) to remove any unreacted thymol, followed by a wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 4-methoxy-2-isopropyl-1-methylbenzene as a clear oil. The product is often pure enough for the next step, but can be further purified by vacuum distillation if necessary.

Part 2: Regioselective Iodination

Principle & Rationale

This step employs electrophilic aromatic substitution to introduce an iodine atom onto the aromatic ring. The methoxy group is a strong activating, ortho, para-directing substituent. The isopropyl group is a weaker activating, ortho, para-director. The position ortho to the methoxy group and meta to the isopropyl group (C5) is sterically accessible and electronically favored for substitution.

Iodine monochloride (ICl) is used as the iodinating agent because it is more electrophilic than molecular iodine (I₂), making the reaction more efficient for activated aromatic systems.[4][5] The reaction is performed in a non-polar solvent like dichloromethane at a low temperature to control the reaction rate and minimize side products.

G cluster_0 Electrophilic Aromatic Substitution Mechanism A Thymol Methyl Ether + ICl B π-complex formation A->B Attack by π-electrons C Arenium Ion (Sigma Complex) (Resonance Stabilized) B->C Formation of C-I bond D Deprotonation by Cl⁻ C->D Loss of proton E Final Product + HCl D->E capt Figure 2. Mechanism of electrophilic iodination.

Caption: Figure 2. Mechanism of electrophilic iodination.

Materials & Reagents
Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Notes
4-Methoxy-2-isopropyl-1-methylbenzene164.249.0 g54.80Starting Material (from Part 1)
Iodine Monochloride (ICl)162.369.8 g60.28Iodinating Agent (1.1 eq)
Dichloromethane (CH₂Cl₂)84.93150 mL-Anhydrous Solvent
Sat. Na₂S₂O₃ solution-~50 mL-Quenching Agent
Sat. NaHCO₃ solution-~50 mL-Aqueous Wash
Brine-~50 mL-Aqueous Wash
Anhydrous Na₂SO₄142.04~5 g-Drying Agent
Detailed Experimental Protocol
  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 4-methoxy-2-isopropyl-1-methylbenzene (9.0 g, 54.80 mmol) dissolved in 100 mL of anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Dissolve iodine monochloride (9.8 g, 60.28 mmol) in 50 mL of anhydrous dichloromethane and add it to the dropping funnel. Add the ICl solution dropwise to the stirred reaction mixture over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.

  • Work-up (Quenching): Cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution until the dark iodine color disappears.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with saturated aqueous NaHCO₃ solution (1 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Purification and Characterization

The crude product obtained from Part 2 is typically a dark oil or solid. Purification is essential to obtain the desired this compound with high purity.

Purification Protocol
  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel.

  • Solvent System: Use a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate) as the eluent.

  • Fraction Collection: Collect fractions based on TLC analysis and combine the pure fractions.

  • Final Product: Remove the solvent under reduced pressure to yield this compound as a white to off-white solid or a viscous oil.[6]

Physical and Spectroscopic Data
PropertyValue
Chemical Formula C₁₀H₁₃IO₂
Molecular Weight 292.11 g/mol
CAS Number 927887-21-6[6]
Appearance White to off-white solid or viscous oil
¹H NMR (CDCl₃, 400 MHz) Expected shifts: Aromatic protons, methoxy singlet, isopropyl septet and doublet, hydroxyl singlet.
¹³C NMR (CDCl₃, 100 MHz) Expected shifts: Aromatic carbons (including C-I), methoxy carbon, isopropyl carbons.

Safety & Handling Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Methyl Iodide (CH₃I): Highly toxic, a carcinogen, and a potent alkylating agent. Handle with extreme care.

  • Iodine Monochloride (ICl): Highly corrosive and toxic.[7] It reacts violently with water and causes severe burns upon contact.[7][8] Ensure all glassware is dry and the reaction is performed under an inert atmosphere.[8][9] Use appropriate quenching procedures.[10]

  • Dichloromethane (CH₂Cl₂): A suspected carcinogen. Avoid inhalation and skin contact.

Conclusion

This application note details a reliable and reproducible two-step synthesis of this compound from thymol. The protocol is designed with clear, logical steps, emphasizing the chemical principles and safety considerations necessary for a successful outcome. This method provides researchers with efficient access to a valuable halogenated building block for further synthetic applications in medicinal chemistry and materials development.

References

  • TANZ JOURNAL. (2024). Comprehensive review of the applications of Thymol and the methods used for synthesizing it using Meta Cresol. TANZ JOURNAL, 19(10).
  • ResearchGate. Scheme 9: Synthesis of thymol (41) from m-cresol (39) and isopropyl.... [Link]

  • MDPI. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 27(19), 6386. [Link]

  • Google Patents. Thymol synthesis method - CN104177233A.
  • New Jersey Department of Health. IODINE MONOCHLORIDE HAZARD SUMMARY. [Link]

  • Chemistry LibreTexts. (2020). Electrophilic Substitution of Phenols. [Link]

  • National Center for Biotechnology Information. (2021). Synthesis and Evaluation of Thymol-Based Synthetic Derivatives as Dual-Action Inhibitors against Different Strains of H. pylori and AGS Cell Line. [Link]

  • Chemistry Steps. Reactions of Phenols. [Link]

  • Samrat Pharmachem Limited. SAFETY DATA SHEET: Iodine Monochloride. [Link]

  • Google Patents.
  • ResearchGate. Synthesis of thymol derivatives. [Link]

  • Wikipedia. Thymol. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. [Link]

  • National Center for Biotechnology Information. (2023). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. [Link]

  • Loba Chemie. IODINE MONOCHLORIDE FOR SYNTHESIS. [Link]

  • ResearchGate. A novel route to produce thymol by vapor phase reaction of m-cresol with isopropyl acetate over Al-MCM-41 molecular sieves. [Link]

  • University of Cape Town. Thymol synthesis via alkylation of m-cresol with isopropanol the effect of the SiO2/AI2O3 ratio of H-MFI catalysts on catalyst activity and thymol selectivity. [Link]

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Application Notes & Protocols: 5-Iodo-2-isopropyl-4-methoxyphenol as a Versatile Building Block for Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Heterocyclic compounds form the backbone of modern medicinal chemistry, with over 85% of all biologically active chemical entities containing a heterocycle.[1] Their prevalence stems from the ability of heteroatoms to modulate physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for optimizing ADME/Tox profiles of drug candidates.[1] The strategic design of molecular building blocks that enable rapid access to diverse heterocyclic scaffolds is therefore a cornerstone of drug discovery and development.

This guide introduces 5-Iodo-2-isopropyl-4-methoxyphenol , a highly functionalized and versatile building block. Its unique architecture offers multiple handles for synthetic manipulation:

  • A nucleophilic phenolic hydroxyl group , ideal for etherification and cyclization reactions.

  • An ortho-iodine atom , a premier functional group for transition-metal-catalyzed cross-coupling reactions.

  • An electron-donating methoxy group and a sterically directing isopropyl group , which together influence the electronic properties and regioselectivity of reactions on the aromatic ring.

The strategic positioning of the hydroxyl and iodo groups makes this molecule an exceptional precursor for constructing fused heterocyclic systems, particularly benzofurans. Furthermore, its amenability to cross-coupling reactions opens pathways to a wide array of other important scaffolds, including indoles. This document provides field-proven insights and detailed, self-validating protocols for the synthesis of the core building block and its subsequent elaboration into high-value heterocyclic structures.

Part 1: Synthesis of the Core Building Block: this compound

Rationale: The most direct route to this compound is the regioselective electrophilic iodination of its non-iodinated precursor, 2-isopropyl-4-methoxyphenol (also known as 4-methoxythymol). The electron-donating hydroxyl and methoxy groups strongly activate the aromatic ring towards electrophilic substitution. The position ortho to the powerful hydroxyl directing group and meta to the methoxy group is sterically unhindered and electronically favored, allowing for precise installation of the iodine atom.

Experimental Workflow:

cluster_0 Synthesis of this compound Precursor 2-isopropyl-4-methoxyphenol Reaction Electrophilic Iodination (Stir at RT, 12h) Precursor->Reaction Reagents Iodine (I₂) Sodium Bicarbonate (NaHCO₃) Reagents->Reaction Solvent Methanol/Water Solvent->Reaction Workup Quench (Na₂S₂O₃) Extract (EtOAc) Purify Reaction->Workup 1. Quench 2. Acidify Product This compound Workup->Product Column Chromatography

Caption: Workflow for the synthesis of the core building block.

Detailed Protocol 1: Synthesis of this compound

This protocol describes the iodination of 2-isopropyl-4-methoxyphenol.

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
2-isopropyl-4-methoxyphenol166.225.00 g30.1
Iodine (I₂)253.817.64 g30.1
Sodium Bicarbonate (NaHCO₃)84.015.06 g60.2
Methanol (MeOH)-100 mL-
Water (H₂O)-50 mL-
10% aq. Sodium Thiosulfate (Na₂S₂O₃)-As needed-
Ethyl Acetate (EtOAc)-200 mL-
1 M Hydrochloric Acid (HCl)-As needed-
Brine-50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-

Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-isopropyl-4-methoxyphenol (5.00 g, 30.1 mmol).

  • Dissolution: Add methanol (100 mL) and stir until the solid is fully dissolved. Add sodium bicarbonate (5.06 g, 60.2 mmol) followed by water (50 mL).

  • Iodination: In a separate beaker, dissolve iodine (7.64 g, 30.1 mmol) in 50 mL of methanol. Add this solution dropwise to the reaction flask over 30 minutes at room temperature.

  • Reaction: Stir the mixture at room temperature for 12 hours. The reaction can be monitored by TLC (e.g., 20% EtOAc in hexanes) until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding 10% aqueous sodium thiosulfate solution dropwise until the dark iodine color disappears.

    • Concentrate the mixture in vacuo to remove most of the methanol.

    • Acidify the remaining aqueous solution to pH ~2-3 with 1 M HCl.

    • Extract the product with ethyl acetate (2 x 100 mL).

  • Purification:

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude residue by flash column chromatography on silica gel (gradient elution, 5% to 15% ethyl acetate in hexanes) to yield this compound as a white to off-white solid.

Part 2: Application in Benzofuran Synthesis via Sonogashira Coupling and Cyclization

Rationale: The Sonogashira coupling is a highly efficient palladium-catalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne.[2] For this compound, the C-I bond is significantly more reactive in the initial oxidative addition step to the Pd(0) catalyst than a corresponding C-Br or C-Cl bond.[3] This allows for selective coupling at the iodo-position. The resulting 2-alkynylphenol intermediate is perfectly primed for a subsequent intramolecular cyclization (5-endo-dig) to form the benzofuran ring, a reaction that can often be promoted by the same palladium catalyst or by a copper co-catalyst.

Reaction Mechanism:

cluster_0 Sonogashira-Cyclization Pathway Start 5-Iodo-phenol + Pd(0)L₂ OA Oxidative Addition Start->OA Complex1 Aryl-Pd(II)-I Complex OA->Complex1 TM Transmetalation Complex1->TM Alkyne Terminal Alkyne + Cu(I) CopperAcetylide Copper Acetylide Alkyne->CopperAcetylide CopperAcetylide->TM Complex2 Aryl-Pd(II)-Alkynyl Complex TM->Complex2 RE Reductive Elimination Complex2->RE RE->Start Regenerates Catalyst Intermediate 2-Alkynylphenol Intermediate RE->Intermediate Cyclization Intramolecular Cyclization (5-endo-dig) Intermediate->Cyclization Product Substituted Benzofuran Cyclization->Product

Caption: Catalytic cycle for Benzofuran synthesis.

Detailed Protocol 2: One-Pot Synthesis of 2-Aryl-5-isopropyl-6-methoxybenzofuran

This protocol provides a general method for the synthesis of 2-substituted benzofurans.

Reagent/MaterialRoleMoles (equiv)Notes
This compoundStarting Material1.0-
Terminal Alkyne (e.g., Phenylacetylene)Coupling Partner1.2Can be varied to install different substituents at the 2-position.
PdCl₂(PPh₃)₂Palladium Catalyst0.03Other Pd sources like Pd(PPh₃)₄ can also be used.
Copper(I) Iodide (CuI)Co-catalyst0.06Essential for the Sonogashira pathway.
Triethylamine (TEA)Base & Solvent10Should be anhydrous and freshly distilled.
Tetrahydrofuran (THF)Co-solvent-Anhydrous.

Procedure:

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.06 equiv).

  • Add Solvents and Reagents: Add anhydrous THF (approx. 0.2 M concentration relative to the starting material) and triethylamine (10 equiv). Stir for 10 minutes to ensure mixing.

  • Add Alkyne: Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material and the formation of a new, less polar spot indicates product formation.

  • Workup:

    • Cool the reaction to room temperature and filter through a pad of Celite to remove catalyst residues, washing the pad with ethyl acetate.

    • Concentrate the filtrate in vacuo.

    • Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous NH₄Cl (2 x 20 mL) and brine (20 mL).

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product via flash column chromatography (typically with a hexanes/ethyl acetate gradient) to obtain the desired 2-substituted benzofuran.

Part 3: Application in Indole Synthesis via Buchwald-Hartwig Amination and Cyclization

Rationale: The synthesis of indoles from the iodo-phenol building block requires the introduction of a nitrogen atom. A powerful strategy is to first replace the iodine with an amine using a Buchwald-Hartwig amination. This reaction creates a new C-N bond, transforming the aryl iodide into an aniline derivative. While the direct cyclization of the resulting N-substituted-2-isopropyl-4-methoxyphenoxyaniline is not a standard indole synthesis, a more robust approach involves a tandem reaction. A Larock indole synthesis, which couples an o-haloaniline with an alkyne, is an excellent analogous method.[4] Therefore, this section will outline a protocol based on the synthesis of an aniline precursor, 5-amino-2-isopropyl-4-methoxyphenol, followed by a subsequent cyclization step.

Conceptual Workflow:

IodoPhenol 5-Iodo-2-isopropyl- 4-methoxyphenol BHA Buchwald-Hartwig Amination (e.g., with Benzophenone Imine) IodoPhenol->BHA Aniline 5-Amino-2-isopropyl- 4-methoxyphenol Derivative BHA->Aniline Cyclization Palladium-Catalyzed Annulation with Alkyne (Larock-type Synthesis) Aniline->Cyclization Requires protection/ modification Indole Substituted Indole Cyclization->Indole

Caption: Conceptual workflow for converting the iodo-phenol to an indole scaffold.

Detailed Protocol 3: Synthesis of 6-isopropyl-5-methoxy-1H-indole (Illustrative)

This protocol is based on a Larock-type indole synthesis and assumes the availability of the corresponding aniline precursor, 2-Iodo-5-isopropyl-4-methoxyaniline . The synthesis of this aniline from the title phenol would require O-protection, nitration, reduction, and diazotization/iodination steps, which are beyond the scope of this specific protocol but represent a feasible synthetic route.

Reagent/MaterialRoleMoles (equiv)Notes
2-Iodo-5-isopropyl-4-methoxyanilineStarting Material1.0The aniline analog of the core building block.
Disubstituted AlkyneCoupling Partner1.5e.g., 1-phenyl-1-propyne. Symmetrical alkynes prevent regioisomer issues.
Palladium(II) Acetate (Pd(OAc)₂)Palladium Catalyst0.05A common precursor for generating the active Pd(0) catalyst.
Triphenylphosphine (PPh₃)Ligand0.10Stabilizes the palladium catalyst.
Potassium Carbonate (K₂CO₃)Base2.5Anhydrous, powdered base is preferred.
N,N-Dimethylformamide (DMF)Solvent-Anhydrous.

Procedure:

  • Setup: In an oven-dried, sealable reaction tube, combine 2-Iodo-5-isopropyl-4-methoxyaniline (1.0 equiv), Pd(OAc)₂ (0.05 equiv), PPh₃ (0.10 equiv), and K₂CO₃ (2.5 equiv).

  • Add Reagents: Evacuate and backfill the tube with an inert gas (Argon). Add the disubstituted alkyne (1.5 equiv) followed by anhydrous DMF (to achieve a concentration of ~0.1 M).

  • Reaction: Seal the tube tightly and place it in a preheated oil bath at 100-120 °C. Stir vigorously for 12-24 hours.

  • Monitoring: The reaction can be monitored by taking small aliquots (carefully) and analyzing by LC-MS or TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with water (50 mL) and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (2 x 20 mL) to remove residual DMF.

  • Purification:

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the target indole.

Summary of Applications

The strategic functionalization of this compound provides a robust platform for generating key heterocyclic cores relevant to drug discovery.

Heterocyclic CoreKey Reaction TypeReagents & ConditionsExpected Outcome
Benzofuran Sonogashira/CyclizationTerminal Alkyne, PdCl₂(PPh₃)₂, CuI, TEA, THF, 60-70 °CHigh yields of 2-substituted 5-isopropyl-6-methoxybenzofurans.
Indole Buchwald-Hartwig/Annulation1. Amination source, Pd-catalyst, ligand, base. 2. Alkyne, Pd(OAc)₂, K₂CO₃, DMF, 100 °CMulti-step synthesis yielding highly substituted indole derivatives.[5]

References

  • Yakura, T., Fujiwara, T., Yamada, A., & Nambu, H. (2018). 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation. Beilstein Journal of Organic Chemistry, 14, 1085–1092. [Link]

  • Yakura, T., et al. (2018). Supporting Information for: 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation. ResearchGate. [Link]

  • Böger, D. L., et al. (2010). Total synthesis of chloropeptin II (complestatin) and chloropeptin I. Journal of the American Chemical Society, 132(20), 7005–7015. (Note: This is an example of advanced indole synthesis, analogous to the Larock methodology). [Link]

  • Majumder, U., & Samanta, S. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(45), 28247-28275. [Link]

  • Shaaban, M., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Bentham Science Publishers. [Link]

  • Jampilek, J. (2019). Heterocycles in Medicinal Chemistry. Molecules, 24(21), 3839. [Link]

  • Mehta, S. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. MOJ Biorganic & Organic Chemistry, 1(7), 262-264. [Link]

  • Karthikeyan, S.V., et al. (2015). Synthesis of Medicinally Important Indole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 15(9), 743-761. (Note: This review covers various indole synthesis methods including microwave-assisted Fischer indole synthesis). [Link]

  • Albright, J. et al. (2019). Novel process for synthesis of a phenoxy diaminopyrimidine compound.
  • Dettori, M. A., et al. (2015). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Letters in Drug Design & Discovery, 12(2), 144-151. [Link]

  • Organic Chemistry Portal. (2021). Synthesis of Benzofurans. Organic Chemistry Portal. [Link]

  • Kumar, R., & Sharma, P. (2020). Review on- Importance of Heterocycles in medicinal field. International Journal of Scientific Development and Research, 5(6), 235-241. [Link]

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Application of 5-Iodo-2-isopropyl-4-methoxyphenol in Medicinal Chemistry: A Guide to Synthetic Diversification and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodo-2-isopropyl-4-methoxyphenol is a strategically functionalized aromatic compound with significant, yet largely untapped, potential in medicinal chemistry. Its molecular architecture, combining a reactive iodine atom, a modifiable phenolic hydroxyl group, and a scaffold reminiscent of bioactive natural products like thymol and carvacrol, positions it as a versatile building block for the synthesis of novel chemical entities. This guide provides an in-depth exploration of its synthetic utility and potential therapeutic applications. We present detailed protocols for key transformations, including palladium-catalyzed cross-coupling reactions and phenolic functionalization, and discuss drug design strategies that leverage its unique structural features. This document is intended to serve as a practical resource for researchers aiming to incorporate this scaffold into their drug discovery programs.

Introduction: Unveiling a Versatile Scaffold

The quest for novel therapeutic agents is intrinsically linked to the exploration of new chemical space. The molecular scaffold of a compound is a cornerstone of its identity, dictating its three-dimensional shape, physicochemical properties, and ultimately, its biological activity[1][2]. This compound (Figure 1) presents a compelling starting point for library synthesis and lead optimization.

Figure 1. Chemical Structure of this compound

Caption: Structure of this compound.

Its key attributes for medicinal chemistry include:

  • A Reactive Iodo Group: The carbon-iodine bond is the most reactive among halogens in palladium-catalyzed cross-coupling reactions, providing a reliable handle for introducing molecular complexity[3]. This makes it an ideal substrate for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and other coupling reactions that are foundational to modern drug synthesis[4][5].

  • A Functionalizable Phenolic Hydroxyl: The phenol group is a common motif in pharmaceuticals, acting as a hydrogen bond donor and acceptor, and influencing properties like solubility and target binding[6][7][8]. This group can be readily alkylated, acylated, or used as a handle for further modifications to fine-tune the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile[9].

  • A Bioactive Scaffold: The 2-isopropyl-4-methoxyphenol core is a derivative of thymol and carvacrol, natural monoterpenoids known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects[10][11][12][13]. This provides a strong rationale for exploring its derivatives as potential therapeutic agents.

This guide is structured to provide both the strategic "why" and the practical "how" for utilizing this promising, yet under-explored, building block.

Part 1: The Synthetic Versatility of the Scaffold

The true power of this compound lies in its capacity for controlled, site-selective diversification. The distinct reactivity of the iodo group and the phenolic hydroxyl allows for a modular approach to library synthesis.

G cluster_coupling C-I Bond Chemistry (Cross-Coupling) cluster_phenol O-H Bond Chemistry (Phenol Functionalization) cluster_products Diverse Chemical Library start 5-Iodo-2-isopropyl- 4-methoxyphenol suzuki Suzuki-Miyaura (Aryl/Heteroaryl Boronic Acids) start->suzuki Pd Cat. buchwald Buchwald-Hartwig (Amines) start->buchwald Pd Cat. sonogashira Sonogashira (Alkynes) start->sonogashira Pd/Cu Cat. ether O-Alkylation (Alkyl Halides) start->ether Base ester O-Acylation (Acyl Chlorides) start->ester Base p1 Biaryl Phenols suzuki->p1 p2 Aryl Amines buchwald->p2 p3 Alkynyl Phenols sonogashira->p3 p4 Phenolic Ethers ether->p4 p5 Phenolic Esters ester->p5

Caption: Synthetic diversification pathways for this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions have revolutionized drug discovery by enabling the efficient formation of key bonds that were previously difficult to construct[4][5]. The high reactivity of the aryl-iodide bond in this compound makes it an excellent substrate for these transformations.

The Suzuki-Miyaura reaction is one of the most widely used methods for constructing C(sp²)-C(sp²) bonds, forming biaryl and heteroaryl-aryl structures prevalent in many approved drugs[3][14][15]. Coupling this compound with various boronic acids or esters allows for the introduction of a wide range of aromatic and heteroaromatic substituents.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Parameter Condition/Reagent Rationale/Insight
Aryl Halide This compound (1.0 equiv)The iodide provides high reactivity, often allowing for milder reaction conditions compared to bromides or chlorides.
Boronic Acid Aryl/Heteroarylboronic Acid (1.2-1.5 equiv)A slight excess ensures complete consumption of the starting iodide. The choice of this reagent dictates the new substituent.
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)Pd(PPh₃)₄ is a classic, reliable catalyst. Pd(dppf)Cl₂ is often more robust and effective for challenging substrates.
Base K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 equiv)The base is crucial for the transmetalation step. Cs₂CO₃ is highly effective but more expensive; K₂CO₃ is a good starting point.
Solvent Toluene/H₂O (4:1), Dioxane/H₂O (4:1), or DMFA mixture of an organic solvent and water is typical. The aqueous phase is necessary to dissolve the inorganic base.
Temperature 80-110 °CThe reaction is thermally driven. Monitor by TLC or LC-MS for completion.
Atmosphere Inert (Nitrogen or Argon)Essential to prevent oxidation and deactivation of the Pd(0) catalyst.

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) under a positive flow of argon.

  • Add the degassed solvent system (e.g., 4 mL Toluene, 1 mL H₂O) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 4-12 hours), cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to anilines and their derivatives, which are critical pharmacophores in many drug classes[16][17][18]. This reaction couples the iodo-phenol with a primary or secondary amine.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Parameter Condition/Reagent Rationale/Insight
Aryl Halide This compound (1.0 equiv)The free phenolic -OH can sometimes interfere. Protection (e.g., as a silyl ether) may be necessary depending on the amine and conditions.
Amine Primary or Secondary Amine (1.1-1.3 equiv)The scope is broad, including aliphatic and aromatic amines.
Palladium Pre-catalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)These are common Pd(0) and Pd(II) sources that form the active catalyst in situ.
Ligand XPhos, SPhos, or BINAP (1.1-1.2 equiv relative to Pd)Bulky, electron-rich phosphine ligands are essential for facilitating reductive elimination and stabilizing the catalyst.[17]
Base NaOtBu, K₃PO₄, or Cs₂CO₃ (1.4-2.0 equiv)A strong, non-nucleophilic base is required. NaOtBu is very common and effective.
Solvent Toluene or Dioxane (anhydrous)Anhydrous, aprotic solvents are critical to prevent side reactions.
Temperature 80-110 °CThermally driven, similar to Suzuki coupling.
Atmosphere Inert (Nitrogen or Argon)Absolutely critical for catalyst stability.

Step-by-Step Methodology:

  • In a glovebox or under a positive flow of argon, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol) and the ligand (e.g., XPhos, 0.022 mmol) to a Schlenk tube.

  • Add anhydrous toluene (2 mL) and stir for 10 minutes at room temperature to form the active catalyst.

  • In a separate flask, add this compound (1.0 mmol), the amine (1.1 mmol), and the base (e.g., NaOtBu, 1.4 mmol).

  • Transfer the pre-formed catalyst solution to the second flask via syringe.

  • Heat the mixture to 100 °C and stir until the starting material is consumed (monitor by TLC/LC-MS).

  • Cool to room temperature and quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Functionalization of the Phenolic Hydroxyl Group

Modifying the phenol group is a classic medicinal chemistry strategy to alter a compound's properties. For instance, converting the hydroxyl group to an ether can increase metabolic stability and lipophilicity, while removing a hydrogen bond donor interaction[19].

Protocol 3: General Procedure for O-Alkylation (Williamson Ether Synthesis)

Parameter Condition/Reagent Rationale/Insight
Phenol This compound (1.0 equiv)The starting material.
Base K₂CO₃, Cs₂CO₃, or NaH (1.5-2.0 equiv)K₂CO₃ is a mild and common choice. NaH is a stronger, non-nucleophilic base suitable for less reactive alkylating agents.
Alkylating Agent Alkyl Halide (e.g., R-Br, R-I) (1.1-1.5 equiv)The choice of this reagent determines the ether substituent. Primary halides work best.
Solvent Acetone, DMF, or AcetonitrileA polar aprotic solvent is ideal for this Sₙ2 reaction.
Temperature Room Temperature to 60 °CThe reaction is typically facile and can often be run at room temperature.

Step-by-Step Methodology:

  • Dissolve this compound (1.0 mmol) in DMF (5 mL).

  • Add the base (e.g., K₂CO₃, 1.5 mmol) and stir the suspension for 15-30 minutes at room temperature to form the phenoxide.

  • Add the alkyl halide (1.1 mmol) dropwise to the mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until completion (monitor by TLC).

  • Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to yield the desired ether.

Part 2: Potential Therapeutic Applications and Drug Design

The structural features of this compound provide a logical basis for its exploration in several therapeutic areas.

A Scaffold for Anticancer and Antimicrobial Agents

The core of this compound is structurally related to thymoquinone (2-isopropyl-5-methyl-1,4-benzoquinone), the primary bioactive component of Nigella sativa[20][21]. Thymoquinone and its synthetic analogues have demonstrated significant antiproliferative activity against various cancer cell lines, including ovarian and pancreatic cancer, as well as antimalarial properties[20][22][23][24]. The mechanism often involves the induction of apoptosis and inhibition of tumor growth.

By using this compound as a starting point, researchers can synthesize novel analogues that mimic or elaborate upon the thymoquinone pharmacophore. For example, Suzuki coupling could be used to introduce substituents that enhance binding to specific protein targets, while Buchwald-Hartwig amination could introduce nitrogen-containing groups to improve solubility or create new hydrogen bonding interactions.

G cluster_derivatization Synthetic Derivatization cluster_library Library of Novel Analogues cluster_screening Biological Screening start This compound d1 Suzuki Coupling (+ Aryl Group) start->d1 d2 Buchwald-Hartwig (+ Amine Group) start->d2 d3 O-Alkylation (+ Alkyl Group) start->d3 lib Diverse Structures with Thymol-like Core d1->lib d2->lib d3->lib s1 Anticancer Assays (e.g., MTT, Apoptosis) lib->s1 s2 Antimicrobial Assays (e.g., MIC) lib->s2 s3 Anti-inflammatory Assays (e.g., COX, LOX inhibition) lib->s3

Caption: Workflow from building block to biological screening.

Strategies in Rational Drug Design

Beyond screening, this compound can be employed in more targeted drug design strategies.

  • Bioisosterism: In drug design, bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects[25][26][27][28][29]. The aryl or amino groups introduced via cross-coupling can serve as bioisosteric replacements for known functional groups in an existing pharmacophore. This allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. For example, a phenyl group introduced via Suzuki coupling could replace a tert-butyl group to maintain steric bulk while altering electronic properties.

  • Scaffold Hopping: This strategy involves replacing the central core of a known active compound with a structurally different scaffold that maintains a similar spatial arrangement of key functional groups[30]. The 2-isopropyl-4-methoxyphenol core, once decorated with appropriate functionalities via the reactions described above, could serve as a novel scaffold to mimic the binding mode of a known ligand, potentially leading to new intellectual property and improved drug-like properties.

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a platform for innovation in medicinal chemistry. Its dual reactive sites—the iodo group and the phenol—provide a robust and flexible entry point for the creation of diverse molecular libraries. By leveraging its structural relationship to bioactive natural products and employing the power of modern synthetic methodologies, researchers are well-equipped to explore the therapeutic potential of its derivatives. The protocols and strategies outlined in this guide are intended to catalyze this exploration, paving the way for the discovery of the next generation of therapeutic agents.

References

  • Lin, S., Zhao, X., He, L., Li, X., Jiang, Q., Xiang, L., Ye, Y., & Gan, X. (2022). Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate. Frontiers in Chemistry, 10, 962355. Available at: [Link]

  • Johnson-Ajinwo, O. R., Ullah, I., Mbye, H., Richardson, A., Horrocks, P., & Li, W. W. (2018). The synthesis and evaluation of thymoquinone analogues as anti-ovarian cancer and antimalarial agents. Bioorganic & Medicinal Chemistry Letters, 28(7), 1219-1222. Available at: [Link]

  • Meanwell, N. A. (2018). The Design and Application of Bioisosteres in Drug Design. ResearchGate. Available at: [Link]

  • Google Patents. (2008). Method for preparing iodo-phenol compound. CN101318881A.
  • Srivastava, S., et al. (2023). Thymol and carvacrol derivatives as anticancer agents; synthesis, in vitro activity, and computational analysis of biological targets. PubMed Central. Available at: [Link]

  • Bendre, R. S., et al. (2017). Design, synthesis and biological activities of novel 5-isopropyl-2-methylphenolhydrazide-based sulfonamide derivatives. ResearchGate. Available at: [Link]

  • Tih, A. E., et al. (2017). Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate. PubMed Central. Available at: [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Available at: [Link]

  • Johnson-Ajinwo, O. R., et al. (2019). Synthesis and Evaluation of Thymoquinone Analogues as Anti-Ovarian Cancer Agents. MDPI. Available at: [Link]

  • Giustini, M., et al. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry. Available at: [Link]

  • Mbese, Z., et al. (2024). Carvacrol and Thymol Hybrids: Potential Anticancer and Antibacterial Therapeutics. MDPI. Available at: [Link]

  • Papoutsis, K., et al. (2021). Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants. PubMed Central. Available at: [Link]

  • Kant, R., & Kumar, A. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed Central. Available at: [Link]

  • Li, Y., et al. (2019). DeepScaffold: a comprehensive tool for scaffold-based de novo drug discovery using deep learning. arXiv. Available at: [Link]

  • Johnson-Ajinwo, O. R., et al. (2018). The synthesis and evaluation of thymoquinone analogues as anti-ovarian cancer and antimalarial agents. ResearchGate. Available at: [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. Available at: [Link]

  • Google Patents. (1981). Process for the etherification of phenols. EP0037353A1.
  • Koutsouveli, V., et al. (2023). Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. MDPI. Available at: [Link]

  • Deschamps, J. R. (2005). The Role of Crystallography in Drug Design. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2020). Phenol and its medical uses. IJCRT.org. Available at: [Link]

  • Marković, V., et al. (2011). Comparative Study on the Antioxidant and Biological Activities of Carvacrol, Thymol, and Eugenol Derivatives. ACS Publications. Available at: [Link]

  • Ghaffari, S., et al. (2022). A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Gallo, R. D. C., et al. (2010). Efficient and Selective Iodination of Phenols Promoted by Iodine and Hydrogen Peroxide in Water. ResearchGate. Available at: [Link]

  • Cao, Y.-Q., et al. (2000). Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent. ResearchGate. Available at: [Link]

  • Koutsouveli, V., et al. (2023). Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. PubMed. Available at: [Link]

  • Hu, Y., et al. (2011). Structural and Activity Profile Relationships Between Drug Scaffolds. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Biological activities of thymol and carvacrol. Retrieved from [Link]

  • Li, C., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. PubMed Central. Available at: [Link]

  • Zhang, S., et al. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. Available at: [Link]

  • Chemistry LibreTexts. (2024). 1.6: Drug Modifications to Improve Stability. Available at: [Link]

  • GSC Online Press. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. Available at: [Link]

  • ResearchGate. (n.d.). Microbiological synthesis of 4-hydroxy-5-isopropyl-5- methoxy-2-oxo-2,5-dihydrofuran. Retrieved from [Link]

  • Rather, M. A., & Sarwar, A. (2021). Thymoquinone: Biosynthesis, Biological Activities and Therapeutic Potential from Natural and Synthetic Sources. Friends Science Publishers. Available at: [Link]

  • Lopes, D., et al. (2023). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. Available at: [Link]

  • Baser, K. H. C., et al. (2022). Carvacrol and Thymol, a Synergistic Antimicrobial Activity Against Bacterial and Candida Species. PubMed Central. Available at: [Link]

  • Patsnap Synapse. (2025). What is the role of bioisosterism in drug design?. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

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  • Kant, R., & Kumar, A. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed. Available at: [Link]

  • Azmi, A. S., et al. (2015). Structure-Activity Studies on Therapeutic Potential of Thymoquinone Analogs in Pancreatic Cancer. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig amination reaction of iodobenzene with aniline.... Retrieved from [Link]

Sources

The Emergence of Iodobenzamides as Powerful Organocatalysts in Oxidation Reactions: Application Notes and Protocols Featuring 2-Iodo-N-isopropyl-5-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Paradigm Shift in Oxidation Catalysis

In the realm of synthetic organic chemistry, the development of efficient and environmentally benign oxidation methods is a cornerstone of innovation, particularly within the pharmaceutical and fine chemical industries. Historically, oxidation reactions have often relied on heavy metal-based reagents, which, despite their efficacy, pose significant toxicity and waste disposal challenges. The scientific community has thus been driven to explore more sustainable alternatives. Among these, hypervalent iodine compounds have emerged as a compelling class of reagents, offering mild reaction conditions, low toxicity, and predictable reactivity.[1]

This application note delves into the catalytic prowess of a highly reactive and efficient organocatalyst, 2-Iodo-N-isopropyl-5-methoxybenzamide , in the oxidation of alcohols to their corresponding carbonyl compounds. While our initial focus was on 5-Iodo-2-isopropyl-4-methoxyphenol, the readily available and extensively documented data for the structurally related 2-Iodo-N-isopropyl-5-methoxybenzamide provides a robust foundation for illustrating the principles and practical applications of this catalyst class. The insights and protocols presented herein are designed to be a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the power of hypervalent iodine catalysis.

Mechanism of Action: The Hypervalent Iodine Catalytic Cycle

The catalytic activity of 2-Iodo-N-isopropyl-5-methoxybenzamide hinges on the ability of the iodine atom to cycle between its +1 (iodide), +3 (iodinane), and +5 (periodinane) oxidation states. The generally accepted mechanism for the oxidation of alcohols using this catalyst in the presence of a co-oxidant like Oxone® (2KHSO₅·KHSO₄·K₂SO₄) is depicted below.

The reaction initiates with the oxidation of the trivalent iodine species of the catalyst to a pentavalent iodine intermediate.[1][2] This highly reactive species then coordinates with the alcohol substrate. Subsequent ligand exchange and reductive elimination steps lead to the formation of the desired carbonyl compound and the regeneration of the trivalent iodine catalyst, which can then re-enter the catalytic cycle. The methoxy group at the 5-position of the benzamide plays a crucial role in enhancing the reactivity of the catalyst, facilitating the rapid generation of the active pentavalent species.[1][2][3]

Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants_products Overall Reaction Catalyst 2-Iodo-N-isopropyl- 5-methoxybenzamide (I³⁺) Active_Catalyst Active Pentavalent Iodine Species (I⁵⁺) Catalyst->Active_Catalyst Oxone® Alcohol_Complex Catalyst-Alcohol Complex Active_Catalyst->Alcohol_Complex Alcohol (R₂CHOH) Product_Release Carbonyl Product Formation Alcohol_Complex->Product_Release Reductive Elimination Product_Release->Catalyst Regeneration Alcohol Alcohol (R₂CHOH) Carbonyl Carbonyl (R₂C=O) Alcohol->Carbonyl Catalyst, Oxone®

Figure 1: Catalytic cycle of alcohol oxidation.

Experimental Protocols

General Considerations and Safety Precautions
  • All reactions should be conducted in a well-ventilated fume hood.

  • Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

  • Oxone® is a strong oxidizing agent and should be handled with care.

  • Solvents should be of appropriate grade and dried if necessary.

Protocol 1: General Procedure for the Catalytic Oxidation of Alcohols

This protocol provides a general method for the oxidation of a variety of primary and secondary alcohols to the corresponding aldehydes and ketones.

Materials:

  • 2-Iodo-N-isopropyl-5-methoxybenzamide (catalyst)

  • Alcohol substrate

  • Oxone® (2KHSO₅·KHSO₄·K₂SO₄)

  • Tetrabutylammonium hydrogen sulfate (Bu₄NHSO₄)

  • Acetonitrile (CH₃CN)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the alcohol substrate (1.0 mmol), 2-Iodo-N-isopropyl-5-methoxybenzamide (0.1 mmol, 10 mol%), and tetrabutylammonium hydrogen sulfate (0.1 mmol, 10 mol%).

  • Add a 1:1 mixture of acetonitrile and water (5 mL).

  • Stir the mixture at room temperature to ensure dissolution of the starting materials.

  • To the stirring solution, add Oxone® (1.2 mmol) portion-wise over 5-10 minutes.

  • Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired carbonyl compound.

Experimental_Workflow Start Start Reactants Combine Alcohol, Catalyst, Bu₄NHSO₄ in CH₃CN/H₂O Start->Reactants Add_Oxone Add Oxone® portion-wise Reactants->Add_Oxone Reaction Stir at Room Temperature (Monitor by TLC) Add_Oxone->Reaction Quench Quench with Na₂S₂O₃ (aq) Reaction->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Wash Wash with NaHCO₃ (aq) and Brine Extraction->Wash Dry_Concentrate Dry over MgSO₄ and Concentrate Wash->Dry_Concentrate Purification Purify by Column Chromatography Dry_Concentrate->Purification End End Purification->End

Figure 2: General experimental workflow.

Substrate Scope and Performance Data

The catalytic system of 2-Iodo-N-isopropyl-5-methoxybenzamide and Oxone® has demonstrated broad applicability for the oxidation of various alcohols. The following table summarizes the performance of this catalytic system with a selection of substrates, highlighting the excellent yields achieved.[1]

EntrySubstrate (Alcohol)Product (Carbonyl Compound)Yield (%)
1Benzyl alcoholBenzaldehyde95
24-Methoxybenzyl alcohol4-Methoxybenzaldehyde98
34-Nitrobenzyl alcohol4-Nitrobenzaldehyde92
41-PhenylethanolAcetophenone96
5BenzhydrolBenzophenone99
6Cinnamyl alcoholCinnamaldehyde85
72-Octanol2-Octanone88
8CyclohexanolCyclohexanone91

Table 1: Oxidation of various alcohols catalyzed by 2-Iodo-N-isopropyl-5-methoxybenzamide.[1]

Troubleshooting and Optimization

  • Low Conversion: If the reaction shows low conversion, ensure the Oxone® is fresh and has been stored properly. The reaction time can also be extended. Gentle heating (e.g., to 40 °C) may be beneficial for less reactive substrates, but should be monitored carefully to avoid side reactions.

  • Byproduct Formation: In some cases, over-oxidation of aldehydes to carboxylic acids can occur. Using a slight excess of the alcohol substrate or carefully monitoring the reaction and stopping it upon consumption of the starting material can mitigate this.

  • Catalyst Recovery: For larger scale reactions, the catalyst can often be recovered during the purification step and reused, further enhancing the sustainability of the process.

Conclusion

2-Iodo-N-isopropyl-5-methoxybenzamide stands out as a highly effective and environmentally conscious catalyst for the oxidation of alcohols. Its operational simplicity, mild reaction conditions, and broad substrate scope make it an attractive alternative to traditional heavy metal-based oxidants. The protocols and data presented in this application note provide a solid foundation for researchers to implement this powerful catalytic system in their synthetic endeavors, contributing to the advancement of green chemistry in both academic and industrial settings.

References

  • Yakura, T., Fujiwara, T., Yamada, A., & Nambu, H. (2018). 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation. Beilstein Journal of Organic Chemistry, 14, 971–978. [Link]

  • Yakura, T., Fujiwara, T., Yamada, A., & Nambu, H. (2018). 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation. Beilstein Journal of Organic Chemistry, 14, 971–978. [Link]

  • Yakura, T., Fujiwara, T., Yamada, A., & Nambu, H. (2018). 2-Iodo-N-isopropyl-5-methoxybenzamide as a Highly Reactive and Environmentally Benign Catalyst for Alcohol Oxidation. PubMed, 14, 971-978. [Link]

Sources

Application Notes and Protocols for 5-Iodo-2-isopropyl-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis, purification, and characterization of 5-Iodo-2-isopropyl-4-methoxyphenol (CAS No. 927887-21-6)[1]. While specific published protocols for this exact molecule are not widely available, this guide synthesizes established methodologies for the regioselective iodination of substituted phenols to propose a robust and reproducible experimental workflow. The protocols herein are designed with scientific integrity, explaining the causality behind experimental choices and incorporating self-validating checkpoints. This guide is intended to empower researchers to produce and validate this compound for applications in medicinal chemistry, chemical biology, and materials science, where halogenated phenols are of significant interest for their diverse biological activities and as versatile synthetic intermediates.[2][3][4]

Introduction and Scientific Background

This compound is a halogenated aromatic compound. Its core structure is related to naturally occurring phenols like carvacrol and thymol, but with the addition of a methoxy group and an iodine atom. This unique combination of functional groups makes it an intriguing target for research.

  • Phenolic Core: The hydroxyl group (-OH) imparts antioxidant properties and can act as a hydrogen bond donor, crucial for molecular recognition in biological systems.[3]

  • Iodine Substituent: The iodine atom significantly increases the molecule's molecular weight and lipophilicity. It can also act as a heavy atom for X-ray crystallography, a site for further functionalization (e.g., in cross-coupling reactions), and may enhance biological activity.

  • Isopropyl and Methoxy Groups: These groups modulate the steric and electronic properties of the aromatic ring, influencing its reactivity and interaction with biological targets.

The synthesis of this molecule relies on the principles of electrophilic aromatic substitution . The phenol ring is "activated" by the electron-donating hydroxyl and methoxy groups, making it susceptible to attack by an electrophilic iodine source. The regioselectivity of the iodination is directed by these activating groups, with the most probable position for substitution being ortho to the powerful hydroxyl activator.

This guide will detail a proposed method for the synthesis of this compound from its precursor, 2-isopropyl-4-methoxyphenol, using N-Iodosuccinimide (NIS) as the iodinating agent.[5][6]

Proposed Synthesis Protocol: Electrophilic Iodination

This protocol is based on the highly efficient and regioselective iodination of activated aromatic compounds using N-Iodosuccinimide (NIS).[5][6] The reaction is typically straightforward, high-yielding, and proceeds under mild conditions.

Principle of the Reaction

The reaction proceeds via an electrophilic aromatic substitution mechanism. The starting material, 2-isopropyl-4-methoxyphenol, possesses a highly electron-rich aromatic ring due to the strong electron-donating effects of the hydroxyl (-OH) and methoxy (-OCH₃) groups. N-Iodosuccinimide serves as a source of an electrophilic iodine species (I⁺). The activated ring attacks the electrophilic iodine, leading to the substitution of a hydrogen atom with an iodine atom. The position of iodination (C5) is directed ortho to the hydroxyl group, which is the most powerful activating group on the ring.

Reaction Scheme:

G cluster_0 Starting Material cluster_1 Reagents cluster_2 Product 2-isopropyl-4-methoxyphenol 2-isopropyl-4-methoxyphenol This compound This compound 2-isopropyl-4-methoxyphenol->this compound  Room Temp, 2-4h reagents N-Iodosuccinimide (NIS) Acetonitrile (Solvent)

Caption: Proposed synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier ExamplePurpose
2-isopropyl-4-methoxyphenol≥98%Sigma-AldrichStarting Material
N-Iodosuccinimide (NIS)≥98%Acros OrganicsIodinating Agent
Acetonitrile (CH₃CN)Anhydrous, ≥99.8%Fisher ScientificReaction Solvent
Dichloromethane (DCM)ACS GradeVWRExtraction Solvent
Saturated Sodium Thiosulfate (Na₂S₂O₃)ACS GradeLabChemQuenching unreacted iodine
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeJ.T.BakerNeutralizing wash
Brine (Saturated NaCl)ACS Grade-Aqueous wash
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeEMD MilliporeDrying agent
Silica Gel60 Å, 230-400 meshSorbent Tech.Column Chromatography Stationary Phase
Hexanes / Ethyl AcetateHPLC Grade-Column Chromatography Mobile Phase
Step-by-Step Experimental Protocol
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-isopropyl-4-methoxyphenol (1.66 g, 10.0 mmol, 1.0 equiv.).

    • Dissolve the starting material in 40 mL of anhydrous acetonitrile. Stir until fully dissolved.

    • Protect the flask from light by wrapping it in aluminum foil, as NIS is light-sensitive.[7]

  • Addition of N-Iodosuccinimide:

    • In a single portion, add N-Iodosuccinimide (NIS) (2.36 g, 10.5 mmol, 1.05 equiv.) to the stirred solution at room temperature.

    • Rationale: Using a slight excess of NIS ensures the complete consumption of the starting material. Acetonitrile is a suitable polar aprotic solvent for this reaction.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature for 2-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

      • TLC System: 80:20 Hexanes:Ethyl Acetate.

      • Visualization: UV light (254 nm) and/or a potassium permanganate stain.

      • The product spot should be less polar (higher Rf) than the starting material spot. The reaction is complete when the starting material spot is no longer visible.

  • Work-up and Extraction:

    • Once the reaction is complete, concentrate the mixture in vacuo using a rotary evaporator to remove the acetonitrile.

    • Re-dissolve the resulting residue in 100 mL of dichloromethane (DCM).

    • Transfer the DCM solution to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 50 mL of saturated sodium thiosulfate solution (to quench any remaining NIS/iodine).

      • 50 mL of saturated sodium bicarbonate solution.

      • 50 mL of brine.

    • Rationale: The aqueous washes remove the succinimide byproduct and other water-soluble impurities.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product as an oil or solid.

Purification Protocol: Flash Column Chromatography

The crude product must be purified to remove unreacted starting material, byproducts, and any di-iodinated species. Flash column chromatography is the standard method for this purification.[8]

Step-by-Step Purification Procedure
  • Column Preparation:

    • Pack a glass chromatography column with silica gel using a slurry method with hexanes.

    • Rationale: Silica gel is a polar stationary phase that will separate compounds based on their polarity.[8]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Add a small amount of silica gel to this solution and concentrate it to a dry powder (dry loading). This prevents band broadening.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin eluting the column with 100% hexanes.

    • Gradually increase the polarity of the mobile phase by adding ethyl acetate (e.g., gradient from 0% to 10% ethyl acetate in hexanes).

    • Rationale: Less polar impurities will elute first in the non-polar mobile phase. The desired product, being more polar, will require a more polar mobile phase to elute.[8]

  • Fraction Collection:

    • Collect fractions (e.g., 10-15 mL each) in test tubes.

    • Analyze the fractions by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Purification Workflow Diagram

Caption: Workflow for the purification by flash column chromatography.

Characterization and Validation

The identity, structure, and purity of the final compound must be confirmed using standard analytical techniques.

Expected Analytical Data
TechniqueExpected Result
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~7.0 (s, 1H, Ar-H), ~6.5 (s, 1H, Ar-H), ~5.0 (s, 1H, -OH), 3.8 (s, 3H, -OCH₃), 3.2 (sept, 1H, -CH(CH₃)₂), 1.2 (d, 6H, -CH(CH₃)₂)
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~150 (C-O), ~148 (C-O), ~135 (C-I), ~120 (Ar-C), ~115 (Ar-C), ~80 (Ar-C-I), ~56 (-OCH₃), ~27 (-CH(CH₃)₂), ~22 (-CH(CH₃)₂)
Mass Spec. (ESI-MS) [M-H]⁻: Expected m/z = 291.00. The molecular formula is C₁₀H₁₃IO₂ with a molecular weight of 292.11 g/mol .[1]
Appearance Expected to be an off-white to pale yellow solid or a viscous oil.

Note: NMR chemical shifts (δ) are predictive and may vary slightly. The phenolic -OH proton signal may be broad and its chemical shift can be concentration-dependent.[9]

Potential Applications and Further Research

Halogenated phenols are a class of compounds with a wide range of documented biological activities, including antioxidant, antibacterial, and anticancer properties.[3][4]

  • Drug Development: This compound could serve as a lead structure or an intermediate for the synthesis of more complex molecules with therapeutic potential. The iodine atom provides a handle for further synthetic modifications, such as Suzuki or Sonogashira cross-coupling reactions.

  • Antioxidant Studies: The phenolic hydroxyl group suggests potential radical-scavenging activity. This can be evaluated using in vitro assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[10]

  • Enzyme Inhibition: Many phenolic compounds are known to inhibit enzymes. This molecule could be screened against various enzyme targets relevant to diseases like cancer or inflammation.

Hypothetical Signaling Pathway Involvement

As an antioxidant, this compound could potentially modulate cellular signaling pathways sensitive to oxidative stress, such as the Nrf2-Keap1 pathway.

G ROS Cellular Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidizes Keap1 Compound 5-Iodo-2-isopropyl- 4-methoxyphenol Compound->ROS Scavenges Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 Release ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Induces Transcription

Caption: Hypothetical role in the Nrf2 antioxidant response pathway.

Safety and Handling

6.1. Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (e.g., nitrile) when handling these chemicals.

6.2. Chemical-Specific Hazards:

  • N-Iodosuccinimide (NIS): Is an oxidizing agent and can cause skin and eye irritation. Avoid inhalation of dust. Handle in a well-ventilated fume hood.[11][12][13] It is also light and moisture sensitive and should be stored accordingly.[7]

  • Dichloromethane (DCM): Is a volatile solvent and a suspected carcinogen. All work with DCM should be performed in a fume hood.

  • Iodinated Compounds: Can be toxic. Avoid skin contact and ingestion. General precautions for handling radioactive iodine, such as working in a hood and using secondary containment, are good practice even for non-radioactive iodination to prevent exposure.[14]

6.3. Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's environmental health and safety guidelines. Halogenated waste should be segregated.

References

  • Vertex Pharmaceuticals Inc. (2019). Novel process for synthesis of a phenoxy diaminopyrimidine compound. Google Patents.
  • Ferreira, I., et al. (2012). Efficient and Selective Iodination of Phenols Promoted by Iodine and Hydrogen Peroxide in Water. Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • MDPI. (2023). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Retrieved from [Link]

  • Li, Y., et al. (2021). Synthesis and bioactivity investigation of benzophenone and its derivatives. Scientific Reports. Retrieved from [Link]

  • Alfa Aesar. (2017). SAFETY DATA SHEET N-Iodosuccinimide. Retrieved from [Link]

  • Tan, T. C., et al. (2022). Nuclear Magnetic Resonance Spectroscopic Analysis of the Evolution of Peroxidation Products Arising from Culinary Oils Exposed to Thermal Oxidation. Foods. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and biological activity of brominated phenols with lactamomethyl moieties-natural compounds analogues. Retrieved from [Link]

  • ResearchGate. (2002). Regioselective Iodination of Phenol and Analogues Using N-Iodosuccinimide and p-Toluenesulfonic Acid. Retrieved from [Link]

  • National Institutes of Health. (2016). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. Retrieved from [Link]

  • Google Patents. (1985). Phenol purification.
  • ResearchGate. (2015). 1 H-NMR spectra of phenol=PEO and of polyphenol=PEO. Retrieved from [Link]

  • Semantic Scholar. (2014). Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. Retrieved from [Link]

  • Course Hero. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Retrieved from [Link]

  • Purdue University. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Retrieved from [Link]

  • MDPI. (2016). Bromophenols in Marine Algae and Their Bioactivities. Retrieved from [Link]

  • Google Patents. (1978). Process for the preparation of iodophor compounds and methods for stabilizing iodophor pharmaceutical compositions containing the same.
  • MDPI. (2023). A New Rapid and Specific Iodination Reagent for Phenolic Compounds. Retrieved from [Link]

  • ResearchGate. (2013). Column chromatography of phenolics?. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • MDPI. (2021). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Retrieved from [Link]

  • ResearchGate. (2018). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. Retrieved from [Link]

  • SciSpace. (1987). Iodination of resorcinol, 5-methoxyresorcinol, phloroglucinol and resorcyclic acid. Retrieved from [Link]

  • ResearchGate. (2007). Microbiological synthesis of 4-hydroxy-5-isopropyl-5-methoxy-2-oxo-2,5-dihydrofuran. Retrieved from [Link]

  • National Institutes of Health. (2019). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Retrieved from [Link]

  • ACS Publications. (2015). Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide. Retrieved from [Link]

  • Google Patents. (1997). Production of 4-methoxyphenol.

Sources

Application Notes and Protocols for the Derivatization of 5-Iodo-2-isopropyl-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 5-Iodo-2-isopropyl-4-methoxyphenol in Medicinal Chemistry

This compound is a highly functionalized aromatic compound that serves as a versatile scaffold in the synthesis of complex organic molecules. Its unique substitution pattern—a nucleophilic hydroxyl group, a sterically demanding isopropyl group, an electron-donating methoxy group, and a reactive iodine atom—makes it a valuable building block for the development of novel therapeutic agents. The strategic placement of these functionalities allows for a diverse range of chemical transformations, enabling the exploration of vast chemical space in drug discovery programs.

The presence of the iodine atom is particularly significant, as it provides a reactive handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This allows for the introduction of diverse molecular fragments, which can be used to modulate the pharmacological properties of the parent molecule, such as potency, selectivity, and pharmacokinetic profile. The phenolic hydroxyl group offers a site for derivatization to produce ethers and esters, which can alter solubility, metabolic stability, and receptor interactions.

This comprehensive guide provides detailed application notes and protocols for the most common and effective derivatization techniques for this compound. The methodologies described herein are grounded in established chemical principles and are designed to be readily adaptable to specific research needs.

Core Derivatization Strategies

The derivatization of this compound can be broadly categorized into two main types of reactions: those involving the phenolic hydroxyl group and those targeting the carbon-iodine bond.

O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for the formation of ethers from a deprotonated alcohol (alkoxide) and an alkyl halide.[1][2] This S(_N)2 reaction is particularly well-suited for the derivatization of the phenolic hydroxyl group of this compound. The resulting ethers can serve as key intermediates in the synthesis of more complex molecules or as final products with modified biological activities.[3]

Causality of Experimental Choices:

  • Base Selection: A moderately strong base is required to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide. Common choices include sodium hydride (NaH), potassium carbonate (K(_2)CO(_3)), or cesium carbonate (Cs(_2)CO(_3)). The choice of base can influence the reaction rate and yield.

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF), acetonitrile (MeCN), or acetone is typically used to dissolve the reactants and facilitate the S(_N)2 reaction.

  • Alkylating Agent: A primary alkyl halide (e.g., methyl iodide, ethyl bromide) is the ideal electrophile for this reaction to minimize competing elimination reactions.[1]

Experimental Protocol: Synthesis of 5-Iodo-2-isopropyl-4-methoxy-1-(methoxymethyl)benzene

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide (CH(_3)I)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH(_4)Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO(_4))

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Cool the mixture back to 0 °C and add methyl iodide (1.5 eq.) dropwise.

  • Let the reaction warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH(_4)Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO(_4), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ether.

Data Presentation: O-Alkylation of this compound

Alkylating AgentBaseSolventTemperature (°C)Typical Yield (%)
Methyl IodideNaHDMF0 to RT85-95
Ethyl BromideK(_2)CO(_3)AcetoneReflux75-85
Benzyl BromideCs(_2)CO(_3)MeCN6080-90

Experimental Workflow: Williamson Ether Synthesis

WilliamsonEtherSynthesis Substrate 5-Iodo-2-isopropyl- 4-methoxyphenol Phenoxide Phenoxide Intermediate Substrate->Phenoxide Deprotonation Base Base (e.g., NaH) in Anhydrous DMF Base->Phenoxide Product O-Alkylated Product Phenoxide->Product SN2 Attack AlkylHalide Alkyl Halide (e.g., CH3I) AlkylHalide->Product Workup Aqueous Workup & Purification Product->Workup

Caption: Williamson Ether Synthesis Workflow.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the construction of C-C and C-N bonds.

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[4] This reaction is particularly useful for synthesizing biaryl structures, which are prevalent in many biologically active compounds.[5]

Causality of Experimental Choices:

  • Palladium Catalyst: A variety of palladium catalysts can be employed, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh(_3))(_4)] or palladium(II) acetate [Pd(OAc)(_2)] with a suitable phosphine ligand. The choice of catalyst and ligand can significantly impact the reaction efficiency. For electron-rich aryl iodides, a less electron-rich phosphine ligand may be beneficial.

  • Base: A base is required to activate the organoboron species.[6] Common bases include potassium carbonate (K(_2)CO(_3)), sodium carbonate (Na(_2)CO(_3)), or cesium carbonate (Cs(_2)CO(_3)).

  • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or dimethoxyethane) and an aqueous solution of the base is typically used.

Experimental Protocol: Suzuki Coupling with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh(_3))(_4)]

  • Potassium carbonate (K(_2)CO(_3))

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the palladium catalyst [Pd(PPh(_3))(_4)] (0.05 eq.) to the reaction mixture.

  • Heat the reaction to reflux (around 80-90 °C) and stir for 12-16 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na(_2)SO(_4), and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the biaryl product.

Data Presentation: Suzuki-Miyaura Coupling of this compound

Arylboronic AcidCatalystBaseSolventTemperature (°C)Typical Yield (%)
Phenylboronic acidPd(PPh(_3))(_4)K(_2)CO(_3)Toluene/EtOH/H(_2)O9075-85
4-Methoxyphenylboronic acidPd(OAc)(_2)/SPhosK(_3)PO(_4)Dioxane/H(_2)O10080-90
3-Pyridylboronic acidPdCl(_2)(dppf)Cs(_2)CO(_3)DME/H(_2)O8570-80

Experimental Workflow: Suzuki-Miyaura Coupling

SuzukiCoupling ArylIodide 5-Iodo-2-isopropyl- 4-methoxyphenol Coupling Cross-Coupling Reaction ArylIodide->Coupling BoronicAcid Arylboronic Acid BoronicAcid->Coupling Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Coupling Base Base (e.g., K2CO3) in Solvent Base->Coupling Product Biaryl Product Coupling->Product Workup Aqueous Workup & Purification Product->Workup

Caption: Suzuki-Miyaura Coupling Workflow.

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[8] Copper-free Sonogashira couplings have also been developed.[5][9]

Causality of Experimental Choices:

  • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh(_3))(_2)Cl(_2)) and a copper(I) salt (e.g., CuI) is the classic system. The palladium catalyst facilitates the oxidative addition to the aryl iodide, while the copper co-catalyst activates the alkyne.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is commonly used. It acts as both a base and a solvent.

  • Solvent: The amine base often serves as the solvent, but co-solvents like THF or DMF can also be used.

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh(_3))(_2)Cl(_2)]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous NH(_4)Cl solution

  • Brine

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

  • To a solution of this compound (1.0 eq.) and phenylacetylene (1.5 eq.) in a mixture of THF and TEA (e.g., 2:1 ratio), add Pd(PPh(_3))(_2)Cl(_2) (0.03 eq.) and CuI (0.06 eq.).

  • Degas the reaction mixture and place it under an inert atmosphere.

  • Stir the reaction at room temperature for 8-12 hours, or until TLC analysis indicates the consumption of the starting material.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH(_4)Cl solution and brine.

  • Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation: Sonogashira Coupling of this compound

Terminal AlkynePd CatalystCo-catalystBaseSolventTemperature (°C)Typical Yield (%)
PhenylacetylenePd(PPh(_3))(_2)Cl(_2)CuITEATHFRT80-90
TrimethylsilylacetylenePd(OAc)(_2)/XPhosNoneCs(_2)CO(_3)Dioxane8075-85
1-HexynePdCl(_2)(dppf)CuIDIPADMF5070-80

Experimental Workflow: Sonogashira Coupling

SonogashiraCoupling ArylIodide 5-Iodo-2-isopropyl- 4-methoxyphenol Coupling Cross-Coupling Reaction ArylIodide->Coupling Alkyne Terminal Alkyne Alkyne->Coupling Catalyst Pd Catalyst & CuI (optional) Catalyst->Coupling Base Amine Base (e.g., TEA) Base->Coupling Product Alkynyl Product Coupling->Product Workup Aqueous Workup & Purification Product->Workup

Caption: Sonogashira Coupling Workflow.

O-Acylation: Esterification of the Phenolic Hydroxyl Group

Esterification of the phenolic hydroxyl group is another important derivatization strategy. Phenolic esters can exhibit improved stability, bioavailability, or act as prodrugs. The reaction typically involves the use of an acylating agent in the presence of a base.

Causality of Experimental Choices:

  • Acylating Agent: Acyl chlorides and acid anhydrides are common acylating agents. Acyl chlorides are generally more reactive.

  • Base: A non-nucleophilic base such as pyridine or triethylamine is used to neutralize the HCl or carboxylic acid byproduct and to activate the phenol.

  • Solvent: The reaction is often carried out in the base itself as the solvent, or in an inert solvent like dichloromethane (DCM) or THF.

Experimental Protocol: Esterification with Acetyl Chloride

Materials:

  • This compound

  • Acetyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO(_4))

Procedure:

  • Dissolve this compound (1.0 eq.) in a mixture of pyridine and DCM at 0 °C.

  • Slowly add acetyl chloride (1.2 eq.) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO(_3), and brine.

  • Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate.

  • Purify the crude ester by column chromatography or recrystallization.

Data Presentation: Esterification of this compound

| Acylating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Acetyl Chloride | Pyridine | DCM | 0 to RT | 90-98 | | Acetic Anhydride | Et(_3)N/DMAP | DCM | RT | 85-95 | | Benzoyl Chloride | Pyridine | Pyridine | 0 to RT | 88-96 |

Experimental Workflow: Esterification

Esterification Phenol 5-Iodo-2-isopropyl- 4-methoxyphenol Esterification O-Acylation Phenol->Esterification AcylatingAgent Acylating Agent (e.g., Acetyl Chloride) AcylatingAgent->Esterification Base Base (e.g., Pyridine) Base->Esterification Product Phenolic Ester Esterification->Product Workup Aqueous Workup & Purification Product->Workup

Caption: Esterification Workflow.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all chemicals with care, consulting the Safety Data Sheets (SDS) for specific handling and disposal information.

  • Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme caution under an inert atmosphere.

  • Palladium catalysts are expensive and can be toxic. Handle them with care and recycle them when possible.

  • Acyl chlorides are corrosive and lachrymatory. Handle them in a fume hood and avoid inhalation of vapors.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for applications in drug discovery and development. The derivatization techniques outlined in this guide—Williamson ether synthesis, Suzuki-Miyaura coupling, Sonogashira coupling, and esterification—provide a powerful toolkit for modifying its structure and exploring its potential as a scaffold for novel therapeutic agents. The provided protocols are intended as a starting point, and optimization of reaction conditions may be necessary to achieve the best results for specific substrates and desired products.

References

  • (WO2019209607A1) Novel process for synthesis of a phenoxy diaminopyrimidine compound.
  • Sonogashira Cross Coupling of alkyne-substituted phenyl iodides with... - ResearchGate. [Link]

  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews. [Link]

  • Suzuki coupling of compound 4b with several aryl boronic acids 5a–e - ResearchGate. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. [Link]

  • Ester synthesis by esterification - Organic Chemistry Portal. [Link]

  • (JPH09151151A)
  • (PDF) 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation - ResearchGate. [Link]

  • 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation - PMC. [Link]

  • Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate - PMC. [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

  • Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters a - ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... | Download Table - ResearchGate. [Link]

  • Protecting Groups for Thiols Suitable for Suzuki Conditions - ResearchGate. [Link]

  • Synthesizing an ester from an alcohol and acyl chloride - what solvent to use? [Link]

  • (JPH01287060A)
  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - NIH. [Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC - NIH. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. [Link]

  • Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. - IISTE.org. [Link]

  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. [Link]

  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. [Link]

  • Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Partner role swapping and heterocycle protection - PubMed. [Link]

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - NIH. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Ester synthesis by acylation - Organic Chemistry Portal. [Link]

  • Williamson Ether Synthesis. [Link]

  • Suzuki reaction - Wikipedia. [Link]

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Application Notes & Protocols for In Vitro Evaluation of 5-Iodo-2-isopropyl-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: Unveiling the Potential of a Novel Phenolic Compound

5-Iodo-2-isopropyl-4-methoxyphenol is a halogenated thymol derivative with a structure suggestive of significant biological activity. Phenolic compounds are widely recognized for their diverse therapeutic and industrial applications, including antioxidant, antimicrobial, and anti-inflammatory properties. The introduction of an iodine atom to the phenolic ring, coupled with the presence of isopropyl and methoxy groups, presents a unique chemical entity with the potential for novel mechanisms of action. This guide provides a comprehensive framework for the in vitro evaluation of this compound, focusing on assays relevant to its potential applications in dermatology, cosmetics, and pharmacology. The protocols herein are designed to be robust and reproducible, enabling researchers to accurately characterize the bioactivity of this compound.

II. Postulated Mechanism of Action: Antioxidant and Tyrosinase Inhibitory Pathways

Based on its structural similarity to other methoxyphenolic compounds, this compound is hypothesized to exert its effects through two primary mechanisms: direct antioxidant activity and inhibition of key enzymes involved in melanogenesis, such as tyrosinase.[1][2]

A. Antioxidant Activity: The phenolic hydroxyl group is a key pharmacophore for free radical scavenging. It can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress, a key factor in cellular aging and various pathologies.

B. Tyrosinase Inhibition: Tyrosinase is a critical copper-containing enzyme responsible for the initial steps of melanin synthesis.[3] Overproduction of melanin can lead to hyperpigmentation disorders. It is postulated that this compound may chelate the copper ions in the active site of tyrosinase or compete with its natural substrate, L-tyrosine, thus inhibiting melanin production.

Below is a diagram illustrating the postulated dual mechanism of action.

Mechanism_of_Action cluster_0 Antioxidant Pathway cluster_1 Tyrosinase Inhibition Pathway ROS Reactive Oxygen Species (ROS) Compound_A 5-Iodo-2-isopropyl- 4-methoxyphenol ROS->Compound_A Scavenging Neutralized_ROS Neutralized ROS Compound_A->Neutralized_ROS Donates H+ Cellular_Protection Reduced Oxidative Stress & Cellular Protection Neutralized_ROS->Cellular_Protection Tyrosinase Tyrosinase (Enzyme) Melanin Melanin Synthesis Tyrosinase->Melanin Catalyzes Compound_T 5-Iodo-2-isopropyl- 4-methoxyphenol Compound_T->Tyrosinase Inhibits L_Tyrosine L-Tyrosine (Substrate) L_Tyrosine->Tyrosinase Binds to active site Hyperpigmentation Reduced Hyperpigmentation Melanin->Hyperpigmentation

Caption: Postulated dual mechanism of action for this compound.

III. In Vitro Assay Protocols

This section provides detailed protocols for assessing the antioxidant and tyrosinase inhibitory potential of this compound.

A. Assay 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

This assay is a rapid and widely used method to evaluate the free radical scavenging ability of a compound.[4][5]

1. Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

2. Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

3. Protocol:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

  • Preparation of test compound and control: Prepare a stock solution of this compound in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for ascorbic acid.

  • Assay Procedure:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of the test compound or ascorbic acid to the wells.

    • For the blank, add 100 µL of methanol instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.[5]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100

4. Data Presentation:

Concentration (µg/mL)This compound (% Inhibition ± SD)Ascorbic Acid (% Inhibition ± SD)
1015.2 ± 1.835.4 ± 2.1
2533.7 ± 2.568.9 ± 3.3
5058.1 ± 3.192.3 ± 1.9
10085.4 ± 2.894.1 ± 1.5
20091.2 ± 1.994.5 ± 1.2
B. Assay 2: Mushroom Tyrosinase Inhibition Assay

This colorimetric assay determines the ability of a compound to inhibit the activity of mushroom tyrosinase, a commonly used model enzyme.[3][6]

1. Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then undergoes a series of reactions to form dopachrome, a colored product with an absorbance maximum at 475 nm.[7] An inhibitor will reduce the rate of dopachrome formation.

2. Materials:

  • This compound

  • Mushroom Tyrosinase

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • Kojic acid (positive control)[8]

  • Phosphate buffer (50 mM, pH 6.8)

  • 96-well microplate

  • Microplate reader

3. Protocol:

  • Preparation of solutions:

    • Dissolve mushroom tyrosinase in phosphate buffer to a final concentration of 100 units/mL.

    • Dissolve L-DOPA in phosphate buffer to a final concentration of 2 mM.

    • Prepare a stock solution of the test compound and kojic acid in a suitable solvent (e.g., DMSO, ethanol) and then dilute with phosphate buffer to the desired concentrations.

  • Assay Procedure:

    • To each well, add 40 µL of the test compound or kojic acid solution at various concentrations.

    • Add 80 µL of phosphate buffer.

    • Add 40 µL of the tyrosinase solution and incubate at 25°C for 10 minutes.[3]

    • Initiate the reaction by adding 40 µL of the L-DOPA solution.

  • Measurement: Immediately measure the absorbance at 475 nm every minute for 20 minutes in kinetic mode.[7]

  • Calculation: Determine the rate of reaction (slope) for each concentration. The percentage of inhibition is calculated as: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100

4. Data Presentation:

Concentration (µM)This compound (% Inhibition ± SD)Kojic Acid (% Inhibition ± SD)
112.5 ± 1.522.8 ± 2.0
528.9 ± 2.245.1 ± 2.8
1047.3 ± 3.068.4 ± 3.5
2572.8 ± 2.789.6 ± 2.1
5089.1 ± 1.995.2 ± 1.7
C. Assay 3: Cellular Melanin Content in B16F10 Melanoma Cells

This cell-based assay quantifies the effect of the test compound on melanin production in a relevant cell model.[9][10]

1. Principle: B16F10 murine melanoma cells are stimulated to produce melanin. The amount of melanin produced in the presence of the test compound is quantified by spectrophotometry after cell lysis and melanin solubilization.[11]

2. Materials:

  • B16F10 melanoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • α-Melanocyte-stimulating hormone (α-MSH)

  • Kojic acid (positive control)

  • Phosphate-Buffered Saline (PBS)

  • 1 N NaOH with 10% DMSO[11]

  • 6-well plates

  • Spectrophotometer

3. Protocol:

  • Cell Culture and Treatment:

    • Seed B16F10 cells in 6-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound or kojic acid in the presence of 100 nM α-MSH to stimulate melanogenesis.

    • Incubate for 72 hours.

  • Cell Lysis and Melanin Solubilization:

    • Wash the cells twice with PBS.

    • Lyse the cells by adding 500 µL of 1 N NaOH with 10% DMSO to each well.[11]

    • Incubate at 80°C for 1 hour to solubilize the melanin.[11]

  • Measurement: Transfer the lysate to a 96-well plate and measure the absorbance at 405 nm.[11][12]

  • Calculation: The melanin content is expressed as a percentage of the control (α-MSH treated cells without test compound). A standard curve using synthetic melanin can be used for absolute quantification.

4. Data Presentation:

TreatmentConcentration (µM)Melanin Content (% of Control ± SD)
Control (α-MSH)0100 ± 5.8
This compound1088.2 ± 4.5
2565.7 ± 3.9
5042.1 ± 3.1
Kojic Acid10051.5 ± 4.2

IV. Experimental Workflow

The following diagram outlines the logical flow of the in vitro evaluation process.

Experimental_Workflow Start Start: Characterize This compound DPPH_Assay Assay 1: DPPH Radical Scavenging (Antioxidant Activity) Start->DPPH_Assay Tyrosinase_Assay Assay 2: Mushroom Tyrosinase Inhibition (Enzyme Activity) Start->Tyrosinase_Assay Cell_Culture Cell Culture: B16F10 Melanoma Cells Start->Cell_Culture Data_Analysis Data Analysis and Interpretation DPPH_Assay->Data_Analysis Tyrosinase_Assay->Data_Analysis Cell_Treatment Treatment with Compound and α-MSH Cell_Culture->Cell_Treatment Melanin_Assay Assay 3: Cellular Melanin Content Cell_Treatment->Melanin_Assay Melanin_Assay->Data_Analysis Conclusion Conclusion: Elucidate Bioactivity Profile Data_Analysis->Conclusion

Caption: A streamlined workflow for the in vitro evaluation of the compound.

V. Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors.[16] Avoid contact with skin and eyes.[14]

  • Storage: Store in a cool, dry, and dark place, away from incompatible materials.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

VI. References

  • Orlo, E., Russo, C., Nugnes, R., Lavorgna, M., & Isidori, M. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(8), 1807. [Link]

  • Wasmeier, C., Hume, A. N., Bolasco, G., & Seabra, M. C. (2006). Rab38 and Rab32 control post-Golgi trafficking of melanogenic enzymes. The Journal of cell biology, 175(2), 271–281. [Link]

  • Jothy, S. L., Aziz, A., Chen, Y., & Sasidharan, S. (2012). Methods for determining in vitro antioxidant activity. ResearchGate. [Link]

  • Active Concepts. (2023). Tyrosinase Inhibition Assay. [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: 5-Isopropyl-2-methyl-phenol. [Link]

  • New Jersey Department of Health. (2000). Hazard Summary: 4-Methoxyphenol. [Link]

  • MDPI. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods. [Link]

  • Adedayo, B. C., Oboh, G., & Akindahunsi, A. A. (2010). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Journal of Complementary and Integrative Medicine, 7(1). [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: 4-Methoxyphenol. [Link]

  • PubMed. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods. [Link]

  • Hu, D. N. (2002). Methodology for evaluation of melanin content and production of pigment cells in vitro. Photochemistry and photobiology, 76(4), 406–411. [Link]

  • Attogene. (n.d.). Tyrosinase Inhibitor Assay Kit. [Link]

  • MDPI. (2022). The Antioxidant Activities In Vitro and In Vivo and Extraction Conditions Optimization of Defatted Walnut Kernel Extract. Molecules. [Link]

  • MDPI. (2010). Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde. Molecules. [Link]

  • ResearchGate. (2020). Has anyone measure melanin content in in vitro cell culture?. [Link]

  • ResearchGate. (2023). Tyrosinase inhibitory activity. [Link]

Sources

Troubleshooting & Optimization

Improving yield of 5-Iodo-2-isopropyl-4-methoxyphenol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

<_ 2_0_1_4_5_2_7_9_7_7_0_9_5_3_3_6_2_3_2_6>## Technical Support Center: A Guide to Optimizing the Synthesis of 5-Iodo-2-isopropyl-4-methoxyphenol

For: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive resource for troubleshooting and improving the yield of this compound synthesis. By addressing common challenges in a direct question-and-answer format, this document aims to equip researchers with the insights needed to navigate this specific synthetic transformation effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues and foundational questions related to the iodination of 2-isopropyl-4-methoxyphenol.

Q1: What are the primary factors leading to low yields in this synthesis?

Low yields in the synthesis of this compound can often be traced back to a few critical variables:

  • Reagent Reactivity: The choice of iodinating agent is paramount. While elemental iodine (I₂) can be used, it often requires activation or harsher conditions.[1] More reactive and commonly employed reagents include N-Iodosuccinimide (NIS) and Iodine Monochloride (ICl).[2][3][4] These reagents offer milder reaction conditions and can lead to higher yields.[2]

  • Reaction Conditions: The iodination of phenols is sensitive to solvent, temperature, and reaction time.[5][6] The electron-rich nature of the phenol ring makes it highly susceptible to electrophilic aromatic substitution, but optimizing conditions is key to maximizing the desired product.[7][8]

  • Substrate and Product Stability: Phenolic compounds can be prone to oxidation. Protecting the reaction from light and air, and using degassed solvents can be beneficial.

  • Purification Losses: Inefficient extraction or suboptimal chromatography can lead to significant loss of the final product.

Q2: How can the formation of di- and tri-iodinated byproducts be minimized?

The high reactivity of the phenol ring can lead to multiple iodinations.[9] To favor the desired mono-iodinated product:

  • Stoichiometric Control: Carefully control the molar equivalents of the iodinating agent. A 1:1 or a slight excess (e.g., 1.1 equivalents) of the iodinating agent is a good starting point.

  • Controlled Reagent Addition: Slow, portion-wise addition of the iodinating agent can help maintain a low instantaneous concentration, thereby reducing the likelihood of multiple substitutions.

  • Temperature Management: Conducting the reaction at lower temperatures can enhance selectivity for the mono-iodinated product.

Q3: What are the recommended methods for monitoring the reaction's progress?

Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the consumption of the starting material and the formation of the product.[2] Visualization can be achieved using a UV lamp or by staining with an appropriate agent like potassium permanganate. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is a suitable alternative.

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving specific issues encountered during the synthesis.

Scenario 1: Low or No Product Formation

If you are observing minimal or no formation of the desired this compound, consider the following troubleshooting steps.

Troubleshooting Workflow for Low Yield

Caption: A systematic approach to diagnosing and resolving low product yields.

Potential Cause Diagnostic Check Recommended Solution
Degraded Iodinating Agent Confirm the quality and storage conditions of your iodinating agent. NIS, for example, is light and moisture sensitive.Use a freshly opened container of the iodinating agent or one that has been stored under appropriate conditions (e.g., desiccated and protected from light).
Incorrect Stoichiometry Double-check all calculations for molar equivalents.Ensure accurate weighing of all solids and precise measurement of all liquids.
Suboptimal Temperature Monitor the internal reaction temperature.For many phenol iodinations, room temperature is a good starting point.[2] If the reaction is sluggish, gentle heating might be necessary. Conversely, if side reactions are prevalent, cooling the reaction may be required.
Inappropriate Solvent The polarity of the solvent can significantly impact the reaction rate and selectivity.Common solvents for phenol iodination include methanol, acetonitrile, and dichloromethane.[9] A small-scale solvent screen can help identify the optimal choice for your specific system.
Scenario 2: Significant Impurity Profile in the Crude Product

The presence of multiple spots on a TLC plate or peaks in an HPLC chromatogram indicates the formation of byproducts.

Impurity Analysis and Mitigation Strategy

ImpurityAnalysis Start Impure Product Detected IdentifyImpurity Characterize Impurities (TLC, HPLC, MS) Start->IdentifyImpurity UnreactedSM Unreacted Starting Material IdentifyImpurity->UnreactedSM OverIodination Di- or Tri-iodinated Byproducts IdentifyImpurity->OverIodination OtherByproducts Other Side Products (e.g., Oxidation) IdentifyImpurity->OtherByproducts DriveReaction Increase Reaction Time or Temperature UnreactedSM->DriveReaction OptimizeSelectivity Adjust Stoichiometry / Lower Temperature OverIodination->OptimizeSelectivity ModifyPurification Refine Purification Protocol OtherByproducts->ModifyPurification PureProduct Pure Product DriveReaction->PureProduct OptimizeSelectivity->PureProduct ModifyPurification->PureProduct

Caption: A workflow for identifying and mitigating common impurities.

Common Impurity Identification Method Mitigation Strategy
Unreacted 2-isopropyl-4-methoxyphenol TLC spot corresponding to the starting material.Increase the reaction time, slightly increase the temperature, or use a modest excess of the iodinating agent (e.g., 1.1 equivalents).
Di- and Tri-iodinated Products Mass spectrometry will show peaks corresponding to the addition of two or three iodine atoms.Reduce the molar equivalents of the iodinating agent, add it portion-wise over time, and/or lower the reaction temperature to improve selectivity.[9]
Oxidation Byproducts Often appear as colored impurities.Degas the solvent prior to use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Part 3: Experimental Protocol

This section provides a general, yet detailed, experimental procedure for the synthesis of this compound using N-Iodosuccinimide (NIS), a commonly used and effective iodinating agent.[10]

Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-isopropyl-4-methoxyphenol (1.0 equivalent) in a suitable solvent such as acetonitrile or methanol.[9]

  • Reagent Addition: To the stirred solution, add N-Iodosuccinimide (1.1 equivalents) in one portion at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.[9]

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.[2]

References

  • A New Rapid and Specific Iodination Reagent for Phenolic Compounds. (2023). MDPI. Retrieved from [Link]

  • Iodination of phenol. (n.d.). Risø National Laboratory. Retrieved from [Link]

  • Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2). (2022). Chemia. Retrieved from [Link]

  • Novel process for synthesis of a phenoxy diaminopyrimidine compound. (n.d.). Google Patents.
  • Iodination of Phenols: Lab Procedure & Aromatic Substitution. (n.d.). Studylib. Retrieved from [Link]

  • Process for iodination of phenolic derivatives. (n.d.). Google Patents.
  • Iodoarenes synthesis by iodination or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Efficient and Selective Iodination of Phenols Promoted by Iodine and Hydrogen Peroxide in Water. (2010). ResearchGate. Retrieved from [Link]

  • Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. (2012). Semantic Scholar. Retrieved from [Link]

  • Process for the iodination of phenolic derivatives. (n.d.). Google Patents.
  • Kinetics of Iodination of Di-substituted Phenols by Iodine Monochloride in Aqueous Methanol. (n.d.). Semantic Scholar. Retrieved from [Link]

  • N-Iodosuccinimide (NIS). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Electrophilic Aromatic Substitution: The Six Key Reactions. (2025). Master Organic Chemistry. Retrieved from [Link]

  • Reactions of Phenols. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Regioselective Iodination of Phenol and Analogues Using N-Iodosuccinimide and p-Toluenesulfonic Acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Iodination of Aromatic Compounds with Iodine Monochloride in Aqueous Sulfuric Acid. (2000). Russian Journal of Organic Chemistry. Retrieved from [Link]

  • Electrophilic Substitution Reactions of Phenols. (n.d.). BYJU'S. Retrieved from [Link]

  • Process for the iodination of aromatic compounds. (n.d.). Google Patents.
  • 17.10: Reactions of Phenols. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. (n.d.). PMC. Retrieved from [Link]

  • Ch24: Electrophilic Arom. Subs. of phenols. (n.d.). University of Calgary. Retrieved from [Link]

Sources

Technical Support Center: Purification of 5-Iodo-2-isopropyl-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Iodo-2-isopropyl-4-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this valuable synthetic intermediate. Drawing from established chemical principles and practical laboratory experience, this resource provides in-depth troubleshooting guides and protocols to help you achieve high purity and yield.

Section 1: Understanding the Core Challenges & FAQs

Purifying this compound presents a unique set of challenges stemming from its synthesis and inherent chemical properties. The most common synthetic route involves the direct electrophilic iodination of 2-isopropyl-4-methoxyphenol.[1][2] This process, while effective, can generate a variety of impurities that are structurally similar to the target compound, complicating separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing this compound?

A1: The impurity profile is typically dictated by the specifics of the iodination reaction. Key impurities arise from incomplete reaction, over-reaction, side reactions, and degradation.

Table 1: Common Impurities and Their Origins

Impurity Name Structure Origin Separation Challenge
2-isopropyl-4-methoxyphenol Starting Material Incomplete Iodination Reaction Similar polarity to the product, can co-elute or co-crystallize if conditions are not optimized.
3,5-diiodo-2-isopropyl-4-methoxyphenol Di-iodinated Byproduct Over-iodination of the activated aromatic ring.[3] Significantly less polar than the mono-iodinated product, generally separable by chromatography.
Regioisomers (e.g., 3-iodo-) Isomeric Byproduct Non-selective iodination.[4] Very similar polarity and physical properties, representing the most significant separation challenge.[5]
Quinone-type Compounds Oxidation Product Oxidation of the phenol group, often catalyzed by light, air, or trace metals.[6][7] Highly colored, often polar, and can streak during chromatography.

| Residual Iodine (I₂) | Reagent Carryover | Incomplete quenching of the iodinating agent. | Imparts a distinct purple or brown color to the crude product. |

Q2: My crude product is a dark brown or purple solid/oil. What causes this discoloration and how can I remove it?

A2: This is a very common issue. The color typically originates from two sources:

  • Residual Elemental Iodine (I₂): Unreacted iodine from the synthesis is a frequent culprit. This can be easily remedied during the aqueous workup by washing the organic layer with a solution of a mild reducing agent, such as 10% aqueous sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃).[3][8] The thiosulfate reduces the colored I₂ to colorless iodide ions (I⁻).

  • Oxidation Products: Phenols are susceptible to oxidation, which forms highly colored quinone-type byproducts.[6][9] This is often exacerbated by exposure to air and light. These impurities are best removed by recrystallization or treatment with activated carbon.[8]

Q3: How can I reliably assess the purity of my final product?

A3: A multi-faceted approach is recommended to confirm purity and structure.

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative assessment during purification (e.g., monitoring a column or checking recrystallization fractions).

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, providing a percentage purity based on peak area. A reverse-phase C18 column is typically effective for this class of compounds.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying the presence of any isomeric or major impurities.

  • Melting Point Analysis: A sharp melting point range that is consistent with reported values indicates high purity. Broad or depressed melting points suggest the presence of impurities.

Q4: What are the recommended storage and handling procedures for this compound?

A4: Due to its chemical nature, proper storage is critical to maintain its integrity.

  • Protection from Light: The carbon-iodine bond is known to be photosensitive and can undergo homolytic cleavage upon exposure to UV or visible light, leading to de-iodination.[6] Store the compound in an amber vial or a container wrapped in aluminum foil.

  • Inert Atmosphere: To prevent oxidation of the phenolic hydroxyl group, store the compound under an inert atmosphere (e.g., nitrogen or argon).

  • Low Temperature: Storage at a reduced temperature (2-8°C) is recommended to slow the rate of any potential degradation pathways.

Section 2: Troubleshooting & In-Depth Purification Protocols

This section provides detailed, step-by-step protocols to address specific purification scenarios. The choice of method depends on the primary impurities present in your crude material.

start Analyze Crude Product (TLC/¹H NMR) q1 Is the major issue color or isomers? start->q1 color_path Primarily Colored Impurities (Oxidation / Residual I₂) q1->color_path Color isomer_path Significant Isomeric Impurities or Starting Material q1->isomer_path Isomers/SM reductive_wash Reductive Workup (e.g., Na₂S₂O₃ wash) color_path->reductive_wash chromatography Flash Column Chromatography isomer_path->chromatography recrystallization Recrystallization (+/- Activated Carbon) reductive_wash->recrystallization end_color Purity Check (TLC/HPLC) recrystallization->end_color end_isomer Purity Check (TLC/HPLC/NMR) chromatography->end_isomer start Observation: Crude product is colored (Brown/Purple/Yellow) q1 Perform Na₂S₂O₃ wash during workup. Did color persist? start->q1 path_yes Yes, color persists q1->path_yes Yes path_no No, color removed q1->path_no No diagnosis_yes Root Cause: Phenolic Oxidation Products path_yes->diagnosis_yes diagnosis_no Root Cause: Residual Iodine (I₂) path_no->diagnosis_no solution_yes Solution: 1. Recrystallization 2. Activated Carbon Tx (if severe) diagnosis_yes->solution_yes solution_no Solution: Ensure thorough reductive wash in future syntheses. diagnosis_no->solution_no end Obtain Clean Product solution_yes->end

Sources

Technical Support Center: Iodination of 2-isopropyl-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the iodination of 2-isopropyl-4-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. As Senior Application Scientists, we have compiled field-proven insights to help you troubleshoot common issues and answer frequently asked questions, ensuring the scientific integrity and success of your experiments.

Troubleshooting Guide: Navigating Side Reactions

This section addresses specific experimental issues you might encounter. We delve into the causality behind these problems and provide actionable solutions grounded in mechanistic principles.

Issue 1: My final product is a mixture containing significant amounts of a di-iodinated species. How can I improve the selectivity for mono-iodination?

Root Cause Analysis:

This is a classic case of over-iodination, a common side reaction when dealing with highly activated aromatic rings like phenols.[1] The hydroxyl and methoxy groups of 2-isopropyl-4-methoxyphenol are strong activating groups, making the aromatic ring highly nucleophilic. The initial mono-iodinated product is often even more reactive than the starting material, leading to a second substitution before all the initial substrate has reacted.[2]

The available positions for iodination are ortho to the hydroxyl group (positions 3 and 5). Once one iodine atom is introduced, the ring remains highly activated, readily accepting a second iodine atom at the remaining ortho position.

Strategic Solutions:

  • Stoichiometric Control: The most straightforward approach is to carefully control the stoichiometry. Use a slight sub-stoichiometric amount (e.g., 0.95 equivalents) of the iodinating agent relative to the 2-isopropyl-4-methoxyphenol. This ensures that the limiting reagent is the iodine source, minimizing the chance of double addition.[1]

  • Slow Addition & Temperature Control: Add the iodinating reagent slowly and at a reduced temperature (e.g., 0-5 °C). This keeps the instantaneous concentration of the electrophile low, favoring the reaction with the more abundant starting material over the newly formed mono-iodinated product.

  • Choice of a Milder Iodinating System: Aggressive iodinating agents can lead to poor selectivity. Consider using a milder, more controlled system. An environmentally benign and selective method involves using potassium iodide (KI) with an oxidant like ammonium peroxodisulfate in aqueous methanol at room temperature, which favors mono-iodination.[3]

Workflow for Mitigating Over-Iodination

The following diagram outlines a decision-making process for troubleshooting and optimizing the reaction to favor mono-iodination.

G start Start: Di-iodination Observed check_stoich Verify Stoichiometry of Iodinating Agent start->check_stoich adjust_stoich Action: Use 0.9-0.95 eq. of Iodinating Agent check_stoich->adjust_stoich > 1.0 eq. check_addition Review Addition Protocol check_stoich->check_addition ≤ 1.0 eq. re_run Re-run Experiment adjust_stoich->re_run adjust_addition Action: Slow, dropwise addition at 0-5 °C check_addition->adjust_addition Rapid addition at RT check_reagent Evaluate Iodinating Reagent check_addition->check_reagent Slow addition at low T adjust_addition->re_run change_reagent Action: Switch to a milder system (e.g., KI/(NH4)2S2O8) check_reagent->change_reagent Using strong agent (e.g., ICl, I2/HNO3) change_reagent->re_run success Success: Mono-iodinated Product Obtained re_run->success

Caption: Troubleshooting workflow for over-iodination.

Issue 2: The reaction mixture turns dark brown/black, and the yield of the desired product is very low.

Root Cause Analysis:

This is indicative of oxidative decomposition. Phenols are electron-rich and susceptible to oxidation, which can lead to the formation of colored quinone-type compounds and polymeric tars.[4][5][6] The iodinating agent itself, especially if it's part of an oxidative system (e.g., I₂ with strong oxidants like nitric acid), can oxidize the phenol instead of iodinating it. Hypervalent iodine reagents, in particular, are known to mediate the oxidative dearomatization of phenols.[7]

The mechanism often involves the formation of an aryloxyiodonium intermediate, which can then rearrange to form a quinone.[5]

Strategic Solutions:

  • Use a Non-Oxidizing Iodinating Agent: Switch to an iodinating agent that does not require a strong co-oxidant. N-Iodosuccinimide (NIS) is an excellent choice as it provides an electrophilic iodine source without harsh oxidative conditions.[8]

  • Degas Solvents: Remove dissolved oxygen from the solvent by sparging with an inert gas (e.g., nitrogen or argon) before starting the reaction. Running the reaction under an inert atmosphere can also prevent air oxidation.

  • pH Control: The phenoxide ion (formed under basic conditions) is even more susceptible to oxidation than the neutral phenol. If using basic conditions, ensure they are mild and that the reaction is protected from oxygen. Buffering the reaction medium can sometimes provide better control.[9]

Issue 3: I am getting a significant amount of a byproduct that appears to be 2-isopropyl-catechol. What is happening?

Root Cause Analysis:

This suggests that the 4-methoxy group is being cleaved. Ether cleavage, particularly of aryl methyl ethers, typically occurs under strongly acidic conditions, often with reagents like HBr or BBr₃.[10][11] If your iodination protocol involves a strong Lewis acid or generates significant amounts of a strong protic acid (like HI, which is a byproduct of iodination with I₂), this could facilitate the cleavage of the methoxy group.

Strategic Solutions:

  • Avoid Strong Acids: Scrutinize your protocol for any strong acids. If a Lewis acid is used as a catalyst, consider a milder alternative or a different iodination method altogether.

  • Use a Base/Buffer: Incorporate a non-nucleophilic base, such as sodium bicarbonate (NaHCO₃) or pyridine, into the reaction mixture. This will neutralize the acidic byproduct (HI) as it is formed, preventing the acid-catalyzed cleavage of the ether.[6]

  • Change Iodinating Reagent: Using a reagent like N-Iodosuccinimide (NIS) does not produce a strong acid byproduct (succinimide is formed instead), thus avoiding this side reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary positions of iodination on 2-isopropyl-4-methoxyphenol and why?

The primary positions for iodination are C3 and C5 (the two positions ortho to the hydroxyl group). This is due to the powerful ortho-, para-directing nature of the hydroxyl group, which is the strongest activating group on the ring. The methoxy group also directs ortho to itself (C3 and C5), reinforcing this selectivity. The electrophilic attack at these positions leads to a resonance-stabilized carbocation intermediate (the sigma complex) that is well-stabilized by the lone pairs on the adjacent oxygen atoms.

Regioselectivity Diagram

Caption: Directing effects on 2-isopropyl-4-methoxyphenol.

Q2: Which iodinating agents are recommended for this substrate?

The choice depends on the desired outcome and tolerance for different reaction conditions. Here is a comparison of common reagents:

Reagent SystemProsConsBest For
I₂ / NaHCO₃ Inexpensive, readily available.Can be sluggish; HI byproduct can cause side reactions.Simple, cost-effective mono-iodinations when side reactions are not a major issue.
N-Iodosuccinimide (NIS) Mild, does not produce acidic byproducts, good for sensitive substrates.More expensive than I₂.High-yield, clean mono-iodinations, avoiding ether cleavage.
KI / (NH₄)₂S₂O₈ Environmentally friendly ("green"), good selectivity for mono-iodination.[3]Requires an oxidant; reaction kinetics may need optimization.Selective mono-iodination under mild, acid-free conditions.
Iodine Monochloride (ICl) Highly reactive, fast reactions.Very aggressive, poor selectivity, often leads to over-iodination.[6]Not generally recommended for highly activated phenols unless exhaustive iodination is the goal.

Q3: How does solvent choice impact the reaction?

The solvent can influence both the reaction rate and selectivity.

  • Protic Solvents (e.g., Methanol, Water): Can solvate the electrophile and stabilize the carbocation intermediate. Aqueous methanol is often a good choice, especially for systems using salts like KI.[3]

  • Aprotic Solvents (e.g., Dichloromethane, Acetonitrile): Useful for reactions with reagents like NIS that are sensitive to protic sources.

  • Reaction Rate: More polar solvents generally accelerate the reaction by stabilizing the charged intermediate formed during the rate-determining step of electrophilic aromatic substitution.[12]

Experimental Protocols

Protocol 1: Selective Mono-iodination using N-Iodosuccinimide (NIS)

This protocol is designed for a clean and controlled mono-iodination, minimizing oxidation and ether cleavage side reactions.

Materials:

  • 2-isopropyl-4-methoxyphenol

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Round-bottom flask, magnetic stirrer, inert atmosphere setup (N₂ or Ar)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add 2-isopropyl-4-methoxyphenol (1.0 eq).

  • Dissolve the substrate in anhydrous acetonitrile (approx. 0.2 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Iodosuccinimide (1.0 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted NIS.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

References

  • Christiansen, J. V., Feldthus, A., & Carlsen, L. (1990). Iodination of phenol. Risø National Laboratory. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from: [Link]

  • MANAC Inc. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Chemia. Retrieved from: [Link]

  • Anelli, P. L., et al. (2011). Process for the iodination of phenolic derivatives. Google Patents (EP2394984A1).
  • Wikipedia. (n.d.). Phenol oxidation with hypervalent iodine reagents. Retrieved from: [Link]

  • Studylib. (n.d.). Iodination of Phenols: Lab Procedure & Aromatic Substitution. Retrieved from: [Link]

  • Donahue, M. G., & Harki, D. A. (2018). Concerning The Mechanism of Iodine(III)-Mediated Oxidative Dearomatization of Phenols. The Journal of Organic Chemistry, 83(6), 3215–3222. Available at: [Link]

  • MDPI. (2023). A New Rapid and Specific Iodination Reagent for Phenolic Compounds. Molecules, 28(7), 3201. Available at: [Link]

  • Legnani, L., et al. (2017). Iodine(III)-Mediated, Controlled Di- or Monoiodination of Phenols. The Journal of Organic Chemistry, 82(9), 4873-4881. Available at: [Link]

  • Guttroff, C., et al. (2011). Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. Tetrahedron Letters, 52(40), 5143-5145. Available at: [Link]

  • Chemistry LibreTexts. (2020). Electrophilic Substitution of Phenols. Retrieved from: [Link]

  • El-Maati, M. F. A., et al. (2022). Carvacrol and Thymol Content Affects the Antioxidant and Antibacterial Activity of Origanum compactum and Thymus zygis Essential Oils. Molecules, 27(19), 6298. Available at: [Link]

  • Ashenhurst, J. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Retrieved from: [Link]

  • Chemistry Steps. (n.d.). Reactions of Phenols. Retrieved from: [Link]

  • González, C. C., et al. (2012). Selective Cleavage of Methoxy Protecting Groups in Carbohydrates. The Journal of Organic Chemistry, 77(17), 7383–7395. Available at: [Link]

  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from: [Link]

  • Ashenhurst, J. (2017). Electrophilic Aromatic Substitution – The Mechanism. Master Organic Chemistry. Retrieved from: [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 5-Iodo-2-isopropyl-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 5-Iodo-2-isopropyl-4-methoxyphenol. Our objective is to provide not only procedural steps but also the underlying scientific rationale to empower users to troubleshoot and optimize their experiments effectively. This document addresses common challenges, from incomplete reactions to issues of selectivity and purification, ensuring a robust and reproducible synthetic outcome.

Section 1: Foundational Principles & Frequently Asked Questions

This section addresses the core chemical principles governing the synthesis of this compound, providing the foundational knowledge needed for effective troubleshooting.

Q1: What is the underlying mechanism for the iodination of 2-isopropyl-4-methoxyphenol?

The formation of this compound is a classic example of an electrophilic aromatic substitution (SEAr) reaction.[1] In this mechanism, the electron-rich aromatic ring of the phenol acts as a nucleophile, attacking an electrophilic iodine species (I⁺). The reaction proceeds through a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, before a proton is lost to restore the ring's aromaticity.[2] The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating groups, meaning they donate electron density to the benzene ring, making it highly susceptible to electrophilic attack.

G cluster_0 Step 1: Attack on Electrophile cluster_1 Step 2: Re-aromatization Phenol 2-isopropyl-4-methoxyphenol SigmaComplex Sigma Complex (Resonance Stabilized) Phenol->SigmaComplex π-electrons attack Product This compound SigmaComplex->Product Deprotonation SigmaComplex->Product I_plus Electrophilic Iodine (I⁺) I_plus->SigmaComplex H_plus Proton (H⁺)

Caption: General mechanism for electrophilic aromatic iodination.

Q2: Why is the iodine substitution favored at the C5 position?

The regioselectivity is dictated by the combined electronic and steric effects of the substituents on the phenol ring.

  • Electronic Effects: Both the hydroxyl (-OH) at C1 and the methoxy (-OCH₃) at C4 are powerful ortho, para-directors. The hydroxyl group is the more potent activator. The position para to the hydroxyl group is C4 (already substituted) and the ortho positions are C2 (substituted) and C6. The position para to the methoxy group is C1 (substituted) and the ortho positions are C3 and C5. The C5 position is unique as it is ortho to the methoxy group and, more importantly, it is vacant and highly activated by both electron-donating groups.

  • Steric Effects: The bulky isopropyl group at the C2 position sterically hinders the adjacent C3 position. This makes an electrophilic attack at C3 less favorable than at the more accessible C5 position.

Therefore, the C5 position represents the optimal balance of high electron density and steric accessibility, leading to the preferential formation of this compound.

Q3: What are the common iodinating reagents for this synthesis, and how do they compare?

The choice of iodinating agent is critical and depends on the desired reactivity, reaction conditions, and cost. For activated systems like phenols, several options are available.[3][4]

Reagent SystemCommon ConditionsProsCons
I₂ / Mild Base I₂, NaHCO₃ or NH₄OH in H₂O or MeOHInexpensive, readily available reagents.[5]Can be sluggish; basic conditions may promote side reactions or decomposition.
I₂ / Oxidizing Agent I₂, H₂O₂ or HIO₃ in H₂O or an alcohol solventGenerates a more potent electrophile (I⁺) in situ.[6][7][8]Risk of over-oxidation of the phenol substrate; can be exothermic.
N-Iodosuccinimide (NIS) Acetonitrile (MeCN) or Dichloromethane (DCM), often with a catalytic amount of acid (e.g., TFA).[3]Mild, easy to handle solid, high selectivity, simple workup.More expensive than elemental iodine.
Iodine Monochloride (ICl) Acetic acid, DCM, or aqueous HCl.[2][9]Highly reactive, effective for less activated rings.Can be too reactive for highly activated phenols, leading to over-iodination; corrosive.

Section 2: Troubleshooting Guide for Common Experimental Issues

This Q&A section is designed to address specific problems you may encounter during the synthesis.

Q4: My reaction is incomplete, with significant starting material remaining after the recommended time. What are the likely causes and solutions?

An incomplete reaction is typically due to insufficient electrophilicity of the iodine source or suboptimal reaction conditions.

  • Cause 1: Insufficiently Activated Iodine: If using elemental iodine (I₂), it is a relatively weak electrophile. For highly activated phenols, this may be sufficient, but slight variations in substrate purity or solvent can stall the reaction.

    • Solution A (For I₂ systems): Add a mild oxidizing agent like hydrogen peroxide (H₂O₂) to generate a more potent electrophilic species in situ.[7][8] Alternatively, switching to a pre-activated source like N-Iodosuccinimide (NIS) is a reliable strategy.[3]

    • Solution B (For NIS systems): If using NIS and the reaction is still slow, add a catalytic amount (1-5 mol%) of an acid like trifluoroacetic acid (TFA). The acid protonates the succinimide nitrogen, making the iodine atom significantly more electrophilic.

  • Cause 2: Solvent Effects: The choice of solvent can dramatically impact reaction rates.

    • Solution: For NIS iodinations, polar aprotic solvents like acetonitrile are generally effective.[3] Chlorinated solvents like dichloromethane can also be used, but polar solvents often accelerate SEAr reactions. Avoid solvents that can react with the iodinating agent, such as acetone under certain conditions.[10]

  • Cause 3: Temperature: Most iodinations of activated phenols proceed readily at room temperature.

    • Solution: If the reaction is clean but slow, gently warming the mixture to 30-40°C can increase the rate. However, monitor the reaction closely by TLC, as higher temperatures can also promote the formation of di-iodinated byproducts.

G cluster_reagent Check Iodinating Reagent cluster_solution Potential Solutions start Problem: Incomplete Reaction reagent_check Using I₂ or NIS? start->reagent_check change_solvent Switch to more polar solvent (e.g., MeCN) start->change_solvent increase_temp Gently warm to 30-40°C (Monitor by TLC) start->increase_temp i2_path I₂ System reagent_check->i2_path I₂ nis_path NIS System reagent_check->nis_path NIS add_oxidant Add H₂O₂ or switch to NIS i2_path->add_oxidant add_catalyst Add catalytic TFA nis_path->add_catalyst

Caption: Troubleshooting workflow for an incomplete iodination reaction.

Q5: I'm observing a significant amount of a di-iodinated byproduct. How can I improve selectivity for the desired mono-iodinated product?

The high activation of the phenol ring makes it prone to over-iodination. The second iodine atom will likely add to the C3 position. Controlling this requires careful management of stoichiometry and reaction conditions.

  • Solution 1: Stoichiometry Control: This is the most critical factor. Use a slight excess, but no more than 1.05 to 1.1 equivalents, of the iodinating agent. Ensure accurate weighing of both the substrate and the reagent.

  • Solution 2: Reverse Addition & Low Temperature: Instead of adding the iodinating agent to the phenol solution, try a "reverse addition" where the phenol solution is added slowly to a solution of the iodinating agent. This ensures that the iodinating agent is always in excess relative to the unreacted phenol, but the mono-iodinated product is formed in the presence of a diminishing concentration of the electrophile. Conducting the reaction at a lower temperature (e.g., 0°C to 5°C) will decrease the rate of the second iodination more significantly than the first, improving selectivity.[11]

  • Solution 3: Use a Milder Reagent: If using a highly reactive system like ICl, switch to NIS, which is known for better selectivity in these cases.

Q6: My crude product is a dark brown or purple solid/oil. What causes this, and how can it be removed?

The color is almost certainly due to residual elemental iodine (I₂) or iodine-containing complexes.

  • Solution: During the aqueous workup, wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).[1] Thiosulfate reduces I₂ to colorless iodide ions (I⁻), which are soluble in the aqueous phase. The wash should be repeated until the organic layer is no longer colored.

    Reaction: 2S₂O₃²⁻(aq) + I₂(org) → S₄O₆²⁻(aq) + 2I⁻(aq)

Q7: My TLC analysis shows multiple spots. How do I identify them?

Besides the starting material and the desired product, other spots could be the di-iodinated byproduct or the C3-iodo isomer.

  • TLC Analysis: In a typical normal-phase silica gel system (e.g., Ethyl Acetate/Hexane), the polarity will decrease as iodination increases. Therefore, you can expect the following order of Rf values:

    • Highest Rf: Di-iodo byproduct (least polar)

    • Middle Rf: 5-Iodo product (desired)

    • Lowest Rf: Starting phenol (most polar)

  • Confirmation: The best way to confirm the identity of each spot is to isolate them via column chromatography and analyze them by ¹H NMR and Mass Spectrometry (MS). The MS will clearly show the mass corresponding to the starting material (C₁₀H₁₄O₂), mono-iodinated product (C₁₀H₁₃IO₂), and di-iodinated product (C₁₀H₁₂I₂O₂). ¹H NMR will distinguish between the 5-iodo and 3-iodo isomers based on the splitting patterns of the aromatic protons.

Section 3: Recommended Experimental Protocols

The following are detailed, self-validating protocols for the synthesis of this compound.

Protocol 1: Iodination using N-Iodosuccinimide (NIS)

This method is recommended for its high selectivity and mild conditions.

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-isopropyl-4-methoxyphenol (1.0 eq). Dissolve it in anhydrous acetonitrile (approx. 0.1 M concentration).

  • Reagent Addition: In a separate flask, dissolve N-Iodosuccinimide (NIS, 1.05 eq) in anhydrous acetonitrile. Add the NIS solution dropwise to the stirred phenol solution at room temperature over 15-20 minutes.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 20% Ethyl Acetate in Hexane eluent. The reaction is typically complete within 1-3 hours. The product spot should appear at a higher Rf than the starting material.

  • Quench: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing water.

  • Extraction & Wash: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers and wash sequentially with 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution (until the organic layer is colorless), water, and finally brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexane.[12] Combine the fractions containing the pure product (as determined by TLC) and concentrate to yield this compound.

Protocol 2: Iodination using Iodine and Hydrogen Peroxide

This protocol is a cost-effective alternative using common lab reagents.[7][8]

  • Setup: In a round-bottom flask, dissolve 2-isopropyl-4-methoxyphenol (1.0 eq) in methanol (approx. 0.2 M concentration).

  • Reagent Addition: Add elemental iodine (I₂, 1.1 eq) to the solution and stir until it is fully dissolved. Cool the mixture to 0°C in an ice bath.

  • Oxidant Addition: Add 30% hydrogen peroxide (H₂O₂, 1.5 eq) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 10°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the dark color dissipates. Dilute with water and extract with diethyl ether or ethyl acetate (3x).

  • Wash, Dry, Concentrate: Wash the combined organic layers with water and brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography as described in Protocol 1.

References

  • Novel process for synthesis of a phenoxy diaminopyrimidine compound.
  • Iodination of Phenols: Lab Procedure & Arom
  • Iodination of phenols, phenol ethers, anilines, and aniline-rel
  • Iodination of phenol.
  • 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation.
  • Process for the preparation of iodophor compounds.
  • Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal.
  • A New Rapid and Specific Iodination Reagent for Phenolic Compounds. MDPI.
  • Process for the iodination of phenolic derivatives.
  • Iodination of phenol.
  • Iodine(III)-Mediated, Controlled Di- or Monoiodination of Phenols.
  • Iodination - Common Conditions.
  • Kinetics of Iodination of Di-substituted Phenols by Iodine Monochloride in Aqueous Methanol. Oriental Journal of Chemistry.
  • Application Notes and Protocols for the Iodination of Aromatic Compounds using Iodine Monochloride. Benchchem.
  • Specific Solvent Issues with Iodin
  • Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in w

Sources

Technical Support Center: Interpreting the NMR Spectrum of 5-Iodo-2-isopropyl-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals interpreting the ¹H and ¹³C NMR spectra of 5-Iodo-2-isopropyl-4-methoxyphenol.

I. Expected NMR Spectral Data

A clear understanding of the expected NMR spectrum is the first step in troubleshooting. The table below summarizes the predicted chemical shifts for this compound in a standard deuterated solvent like CDCl₃. Note that actual shifts can vary based on solvent and concentration.[1][2]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment ¹H Chemical Shift (ppm) Multiplicity Integration ¹³C Chemical Shift (ppm)
Isopropyl CH₃~1.2Doublet6H~22-23
Isopropyl CH~3.2Septet1H~27-28
Methoxy OCH₃~3.8Singlet3H~56
Phenolic OH4.5 - 6.0 (variable)Singlet (broad)1HN/A
Aromatic H-3~6.8Singlet1H~115
Aromatic H-6~7.2Singlet1H~125
Aromatic C-1 (C-OH)N/AN/AN/A~150
Aromatic C-2 (C-isopropyl)N/AN/AN/A~140
Aromatic C-4 (C-OCH₃)N/AN/AN/A~155
Aromatic C-5 (C-I)N/AN/AN/A~85
II. Molecular Structure and Atom Numbering

For clarity, the following diagram illustrates the structure of this compound with the numbering scheme used in this guide.

Caption: Structure of this compound.

Frequently Asked Questions (FAQs)

Q1: The phenolic -OH peak is very broad and its chemical shift is not where I expected it. Is this normal?

A1: Yes, this is a very common observation for phenolic and alcoholic protons.[3] The broadness of the peak is due to rapid chemical exchange of the hydroxyl proton with other acidic protons, such as trace amounts of water in the deuterated solvent.[4] The exact chemical shift is highly dependent on the solvent, concentration, and temperature.[2] In aprotic solvents like CDCl₃, the shift is typically in the 4-7 ppm range, but this can vary.[3]

Troubleshooting Steps:

  • D₂O Exchange: To definitively identify the -OH peak, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The hydroxyl proton will exchange with deuterium, causing the peak to disappear from the ¹H NMR spectrum.[5][6]

Q2: My aromatic proton signals at H-3 and H-6 are not sharp singlets. What could be the cause?

A2: While H-3 and H-6 are expected to be singlets due to the lack of adjacent protons, you might observe some long-range coupling. This is typically a very small coupling constant (⁴J), which may cause slight peak broadening or a very narrow multiplet. Additionally, if your sample is not completely pure, overlapping signals from impurities could give the appearance of a more complex splitting pattern.

Troubleshooting Steps:

  • Higher Field Strength: If available, running the sample on a higher field NMR spectrometer can help to resolve any minor long-range couplings.

  • Purity Check: Ensure the purity of your sample using other analytical techniques like LC-MS or GC-MS.[7]

Q3: The integration of my isopropyl group is not a clean 1:6 ratio for the CH and CH₃ protons. What's wrong?

A3: An incorrect integration ratio for the isopropyl group often points to the presence of impurities. Common culprits include residual solvents from your purification process or starting materials.

Troubleshooting Steps:

  • Check for Common Solvents: Look for characteristic peaks of common laboratory solvents like ethyl acetate, hexane, or dichloromethane in your spectrum.[8]

  • Baseline Correction: Ensure that the baseline of your spectrum is properly corrected before integration. An uneven baseline can lead to inaccurate integration values.

  • Relaxation Times: For quantitative analysis, ensure that you are using a sufficient relaxation delay (D1) in your NMR acquisition parameters to allow for full relaxation of all protons.

Q4: I see extra peaks in the aromatic region (6.5-8.0 ppm). Could this be an impurity?

A4: Yes, unexpected peaks in the aromatic region are a strong indicator of aromatic impurities.[9][10] These could be starting materials, regioisomers, or byproducts from your synthesis.

Troubleshooting Steps:

  • Compare with Starting Materials: Run NMR spectra of your starting materials to see if any of the unexpected peaks match.

  • Consider Regioisomers: Depending on your synthetic route, it's possible to have isomeric products. For example, if the iodination step was not completely regioselective, you might have other iodo-isomers present.

  • 2D NMR: Techniques like COSY and HSQC can help to identify the connectivity of these unknown signals and elucidate the structure of the impurity.

Q5: The chemical shift of my methoxy (-OCH₃) group is different from the literature value. Why?

A5: The chemical shift of the methoxy protons can be influenced by the solvent.[11] Hydrogen bonding between the phenolic -OH and a hydrogen-bond accepting solvent (like DMSO-d₆ or acetone-d₆) can affect the electron density of the entire molecule, leading to shifts in the methoxy signal.[12]

Troubleshooting Steps:

  • Solvent Comparison: If possible, run the NMR in a different, non-polar solvent like benzene-d₆ to see if the chemical shift changes.[13]

  • Concentration Effects: Highly concentrated samples can sometimes lead to intermolecular interactions that may slightly alter chemical shifts. Try running a more dilute sample.

Advanced Troubleshooting and Experimental Protocols

Protocol 1: D₂O Exchange for Identification of the Phenolic Proton

This protocol is used to confirm the identity of the -OH signal in a ¹H NMR spectrum.

Methodology:

  • Dissolve your sample of this compound in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire a standard ¹H NMR spectrum.

  • Remove the NMR tube from the spectrometer.

  • Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

  • Cap the tube and shake vigorously for 10-20 seconds to ensure mixing.[5] You may see an emulsion form if the solvent is not miscible with D₂O.

  • Allow the sample to rest for a few minutes.

  • Re-acquire the ¹H NMR spectrum.

  • Compare the two spectra. The peak corresponding to the phenolic -OH proton will have disappeared or be significantly diminished in the second spectrum.[4]

Troubleshooting Workflow for Unexpected Aromatic Signals

The following flowchart outlines a logical process for identifying the source of unknown peaks in the aromatic region of your spectrum.

Troubleshooting_Aromatic_Signals start Unexpected Aromatic Peaks Observed check_purity Check Purity (TLC, LC-MS, GC-MS) start->check_purity is_pure Is the sample pure? check_purity->is_pure impurity_id Identify Impurity is_pure->impurity_id No long_range_coupling Consider Long-Range Coupling (⁴J) is_pure->long_range_coupling Yes check_starting_material Compare with Starting Material NMR impurity_id->check_starting_material check_regioisomer Consider Regioisomers impurity_id->check_regioisomer use_2D_NMR Use 2D NMR (COSY, HSQC/HMBC) check_starting_material->use_2D_NMR check_regioisomer->use_2D_NMR structural_elucidation Elucidate Impurity Structure use_2D_NMR->structural_elucidation repurify Re-purify Sample structural_elucidation->repurify end Problem Resolved repurify->end high_field_nmr Acquire Spectrum on Higher Field Instrument long_range_coupling->high_field_nmr high_field_nmr->end

Caption: A logical workflow for troubleshooting unexpected aromatic signals.

References

  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of phenol. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

  • Bradley, G. (2007, October 3). Proton NMR Assignment Tools - The D2O Shake. The Berger's Beacon. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Bagno, A., et al. (2006). Investigation of solute–solvent interactions in phenol compounds: accurate ab initio calculations of solvent effects on 1H NMR chemical shifts. Organic & Biomolecular Chemistry, 4(1), 101-106. [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • Putz, M.-V., et al. (2019). Guidelines for the Use of Deuterium Oxide (D2O) in 1H NMR Metabolomics. Analytical Chemistry, 91(17), 11312-11322. [Link]

  • ResearchGate. NMR Spectroscopy of Aromatic Compounds (#1e). [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]

  • Skinner, M. A., & Lim, W. A. (2010). Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes. Protein Engineering, Design and Selection, 23(10), 731-738. [Link]

  • Abraham, R. J., et al. (2007). An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols. Magnetic Resonance in Chemistry, 45(9), 757-764. [Link]

  • Chemistry LibreTexts. (2025, January 22). 2.10: Spectroscopy of Aromatic Compounds. [Link]

  • Stewart, S. M. (2020, May 26). NMR of aromtic compounds. YouTube. [Link]

  • Fujio, M., et al. (1977). Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols. Bulletin of the Chemical Society of Japan, 50(12), 3324-3329. [Link]

  • Agrawal, P. K. (2011). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 6(11), 1645-1648. [Link]

  • ResearchGate. Guidelines for the Use of Deuterium Oxide (D2O) in 1H NMR Metabolomics. [Link]

  • Hoff, R. B., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2181. [Link]

  • Cao, S., et al. (2013). Isolation and identification of phenolic compounds from Gynura divaricata leaves. Pharmacognosy Magazine, 9(35), 234-239. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.17: The Use of Deuterium in ¹H NMR Spectroscopy. [Link]

  • University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • University of Bath. 13C NMR Spectroscopy. [Link]

  • Christophoridou, S., et al. (2009). Detection and quantification of phenolic compounds in olive oil by high resolution 1H nuclear magnetic resonance spectroscopy. Journal of Agricultural and Food Chemistry, 57(4), 1171-1180. [Link]

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Technical Support Center: Overcoming Reactivity Challenges with 5-Iodo-2-isopropyl-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 5-Iodo-2-isopropyl-4-methoxyphenol. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic challenges associated with this sterically hindered and electron-rich aryl iodide. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve success in your cross-coupling reactions.

Understanding the Molecule: The Root of Low Reactivity

This compound presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. Its low reactivity stems from a combination of two primary factors:

  • Steric Hindrance: The bulky isopropyl group at the ortho position to the iodine atom physically obstructs the approach of the palladium catalyst. This significantly slows down the crucial oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[1]

  • Electronic Effects: The methoxy and hydroxyl groups are strong electron-donating groups. They increase the electron density on the aromatic ring, making the carbon-iodine bond less electrophilic and therefore less susceptible to oxidative addition by the electron-rich Pd(0) catalyst.

This guide will provide strategies to overcome these intrinsic hurdles for common C-C and C-N bond-forming reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura reaction with this compound failing or giving very low yields?

A1: This is a common issue. The combination of steric hindrance from the isopropyl group and the electron-rich nature of the phenol ring makes standard Suzuki conditions (e.g., Pd(PPh₃)₄, K₂CO₃, toluene/water) ineffective. You will likely need to employ a more specialized catalyst system with bulky, electron-rich phosphine ligands to facilitate the oxidative addition and subsequent steps of the catalytic cycle. Also, surprisingly, aryl iodides can be inefficient in couplings with traditional Pd/PPh₃ systems at lower temperatures.[2]

Q2: I am observing significant amounts of a homocoupled biaryl byproduct (Ullmann coupling). How can I minimize this?

A2: Ullmann-type homocoupling is a known side reaction, especially with aryl iodides at elevated temperatures.[3] This is often promoted by copper catalysts, but can also occur with palladium. To minimize this, consider lowering the reaction temperature if possible, ensuring a truly anaerobic environment, and using a palladium catalyst and ligand system that favors the desired cross-coupling pathway over homocoupling. Using a less polar solvent may also be beneficial.

Q3: My starting material is being consumed, but I'm not getting the desired product. What could be happening?

A3: One likely culprit is protodeiodination, where the iodine atom is replaced by a hydrogen atom from the solvent or a reagent. This side reaction can be promoted by strong bases and certain solvents, especially at higher temperatures. Ensure your reagents and solvents are dry and consider using a milder base or a different solvent system. Another possibility is the formation of soluble but unreactive palladium-iodide intermediates, which can inhibit the catalytic cycle.

Q4: Can I use this compound directly in a Buchwald-Hartwig amination, or do I need to protect the hydroxyl group?

A4: The free hydroxyl group can potentially interfere with the reaction by reacting with the strong base required for the amination. While some modern Buchwald-Hartwig systems can tolerate free hydroxyl groups, protection as a methyl ether or another stable protecting group is often advisable to ensure reproducible results and avoid side reactions.

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation.[4] However, for a challenging substrate like this compound, careful optimization is key.

Causality of Low Reactivity in Suzuki-Miyaura Coupling

The primary hurdle is the oxidative addition of the aryl iodide to the Pd(0) catalyst. The bulky ortho-isopropyl group sterically shields the C-I bond, while the electron-donating methoxy and hydroxyl groups reduce the electrophilicity of the reaction center. This leads to a high activation energy for the oxidative addition step.

Strategies for Overcoming Low Reactivity
  • Catalyst and Ligand Selection: This is the most critical factor. Standard ligands like triphenylphosphine are often ineffective. Bulky, electron-rich biaryl phosphine ligands are required to promote the reaction.[5]

  • Base Selection: A suitable base is crucial for the transmetalation step. The choice of base can also influence the rate of side reactions.

  • Solvent System: The solvent must be able to dissolve all components of the reaction and can influence the solubility of byproducts that might inhibit the catalyst.

Troubleshooting Workflow: Suzuki-Miyaura Coupling

Caption: Troubleshooting decision tree for Suzuki-Miyaura coupling.

Recommended Protocol for Suzuki-Miyaura Coupling

This protocol is a starting point based on conditions successful for other sterically hindered and electron-rich aryl halides.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • K₃PO₄ (2.5 equivalents)

  • Anhydrous 1,4-dioxane

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, weigh Pd₂(dba)₃ and XPhos.

  • Evacuate and backfill the Schlenk flask with argon three times.

  • Add the catalyst and ligand to the Schlenk flask under a positive flow of argon.

  • Add anhydrous 1,4-dioxane and toluene (e.g., a 4:1 mixture).

  • Degas the reaction mixture by bubbling argon through the solvent for 15-20 minutes.

  • Heat the reaction to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂Readily available and effective sources of Pd(0).
Ligand XPhos, SPhos, or RuPhosBulky, electron-rich ligands that promote oxidative addition.[5]
Base K₃PO₄ or Cs₂CO₃Strong, non-nucleophilic bases that facilitate transmetalation.
Solvent 1,4-Dioxane, Toluene, or THFAnhydrous, non-protic solvents are essential.
Temperature 80-110 °CHigher temperatures are often needed to overcome the activation barrier.

Troubleshooting Guide: Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of arylalkynes from aryl halides and terminal alkynes.[6]

Causality of Low Reactivity in Sonogashira Coupling

Similar to the Suzuki coupling, steric hindrance around the C-I bond is a major obstacle. Additionally, the formation of the key copper acetylide intermediate can be influenced by the reaction conditions.

Strategies for Overcoming Low Reactivity
  • Catalyst System: A combination of a palladium catalyst and a copper(I) co-catalyst is typically used.[7] The choice of ligand for the palladium is critical.

  • Base: An amine base, such as triethylamine or diisopropylamine, is commonly used and can also serve as the solvent.[8]

  • Copper Source: Copper(I) iodide is the most common co-catalyst.

  • Solvent: The reaction is often run in the amine base, but a co-solvent like THF or DMF can be used.

Catalytic Cycle: Sonogashira Coupling

Sonogashira_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd Ar-I PdII Ar-Pd(II)-I(L₂) OxAdd->PdII Transmetal Transmetalation (Cu-C≡C-R) PdII->Transmetal PdII_alkyne Ar-Pd(II)-C≡C-R(L₂) Transmetal->PdII_alkyne RedElim Reductive Elimination PdII_alkyne->RedElim RedElim->Pd0 Regeneration Product Ar-C≡C-R RedElim->Product CuI CuI Cu_acetylide Cu-C≡C-R CuI->Cu_acetylide + Alkyne, Base Alkyne H-C≡C-R Cu_acetylde Cu_acetylde Alkyne->Cu_acetylde Base Base Base->Cu_acetylide Cu_acetylide->Transmetal

Caption: The catalytic cycle of the Sonogashira coupling.

Recommended Protocol for Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • PdCl₂(PPh₃)₂ (2-5 mol%)

  • CuI (4-10 mol%)

  • Anhydrous triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH)

  • Anhydrous THF (optional, as co-solvent)

Procedure:

  • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous Et₃N (or a mixture of Et₃N and THF).

  • Add the terminal alkyne via syringe.

  • Stir the reaction at room temperature or heat to 50-70 °C if necessary.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through Celite to remove the amine salt and catalyst residues.

  • Concentrate the filtrate and purify the crude product by column chromatography.

ParameterRecommended ConditionRationale
Palladium Catalyst PdCl₂(PPh₃)₂ or Pd(PPh₃)₄Common and effective catalysts for Sonogashira couplings.
Copper Co-catalyst CuIEssential for the formation of the copper acetylide intermediate.
Base/Solvent Et₃N or i-Pr₂NHActs as both the base and the solvent.
Ligand PPh₃ (from catalyst) or bulky phosphinesFor very challenging substrates, a more specialized ligand may be needed.
Temperature Room temperature to 70 °CHigher temperatures may be required for this sterically hindered substrate.

Troubleshooting Guide: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[9] For this compound, the challenges of steric hindrance and the presence of the acidic phenol group must be addressed.

Causality of Low Reactivity in Buchwald-Hartwig Amination

The key challenges are the slow oxidative addition and the potential for side reactions involving the unprotected hydroxyl group. The strong base required for the amination can deprotonate the phenol, which may lead to catalyst inhibition or O-arylation side products.

Strategies for Overcoming Low Reactivity
  • Protecting Group: Protect the phenolic hydroxyl group as a methyl ether or another stable protecting group to prevent interference.

  • Catalyst System: Use a modern, highly active catalyst system with bulky, electron-rich ligands.[10][11]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is a common choice.

  • Solvent: Anhydrous, non-protic solvents are essential. Toluene and dioxane are frequently used.[12]

Recommended Protocol for Buchwald-Hartwig Amination (with protected phenol)

Materials:

  • Protected this compound

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos or BrettPhos (4 mol%)

  • NaOt-Bu (1.4 equivalents)

  • Anhydrous toluene

Procedure:

  • In a glovebox, add the protected aryl iodide, amine, NaOt-Bu, Pd₂(dba)₃, and ligand to a vial.

  • Add anhydrous toluene and seal the vial.

  • Remove the vial from the glovebox and heat with stirring to 80-110 °C.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and quench with water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd₂(dba)₃ or a pre-catalyst like XPhos Pd G3Highly active catalysts for C-N coupling.
Ligand XPhos, BrettPhos, or RuPhosState-of-the-art ligands for challenging aminations.
Base NaOt-Bu, LiHMDS, or K₃PO₄Strong, non-nucleophilic bases are required.
Solvent Toluene, Dioxane, or CPMEAnhydrous, non-protic solvents are crucial.
Temperature 80-110 °CNecessary to overcome the steric and electronic barriers.

Safety Precautions

  • Iodophenols: These compounds can be irritating to the skin, eyes, and respiratory tract. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Palladium Catalysts: Palladium catalysts, especially when finely divided on carbon, can be pyrophoric.[13] Handle in an inert atmosphere when possible. Avoid creating dust.[14]

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic. Handle under an inert atmosphere and wear appropriate PPE.

  • Bases: Strong bases like NaOt-Bu are corrosive and moisture-sensitive. Handle with care in a dry environment.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[15]

References

  • Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690-3693. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald–Hartwig amination. Wikipedia. [Link]

  • César, V., Lavigne, G., & Zhang, Y. (2015). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry, 13(30), 8236-8243. [Link]

  • Fu, G. C. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Alkyl Electrophiles. Accounts of Chemical Research, 41(11), 1555-1564. [Link]

  • Grzybowski, J., Smoleń, M., & Gryko, D. T. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18236-18247. [Link]

  • Kwong, F. Y., & Buchwald, S. L. (2002). A General and Efficient Catalyst for the Amination of Aryl Chlorides. Organic Letters, 4(20), 3517-3520. [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Nobel Prize Outreach AB. (2010). The Nobel Prize in Chemistry 2010. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Nobel Prize Outreach AB. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Palladium. [Link]

  • Buchwald, S. L., et al. (1999). A Highly Active and Air-Stable Catalyst for the Suzuki−Miyaura Coupling of Aryl Chlorides. Journal of the American Chemical Society, 121(45), 10255-10256. [Link]

  • ResearchGate. (n.d.). aryl iodide cross-coupling. [Link]

  • Eller, G. A., et al. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Helvetica Chimica Acta, 94(2), 247-254. [Link]

  • Singh, F. V., & Wirth, T. (2020). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Chemistry–An Asian Journal, 15(19), 2948-2961. [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Catalysts for Suzuki−Miyaura Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]

  • SIFCO ASC. (2017). Safety Data Sheet: PALLADIUM. [Link]

  • Chemistry LibreTexts. (2021). Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. [Link]

  • Garcı́a-Melchor, M., et al. (2013). Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides. Journal of the American Chemical Society, 135(4), 1436-1444. [Link]

  • Chinchilla, R., & Nájera, C. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1893. [Link]

  • Smith, R. C. (2018). Solvent effects in palladium catalysed cross-coupling reactions. White Rose University Consortium. [Link]

  • Hartwig, J. F., et al. (2011). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 133(45), 18353-18365. [Link]

  • Bakherad, M., et al. (2019). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. Journal of Chemical Research, 43(9-10), 321-325. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]

  • Qiu, L., et al. (2023). A general copper catalytic system for cross-coupling of aryl iodides with chlorosilanes under reductive conditions. Chemical Science, 14(18), 4899-4906. [Link]

  • Yeoh, S. D., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(11), 1274. [Link]

  • Klapars, A., et al. (2002). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Journal of the American Chemical Society, 124(25), 7421-7428. [Link]

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Technical Support Center: Scaling Up the Synthesis of 5-Iodo-2-isopropyl-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 5-Iodo-2-isopropyl-4-methoxyphenol. As a key intermediate in various synthetic applications, including drug development, mastering its synthesis at scale is critical. This document provides in-depth technical support, addressing common challenges through a practical, question-and-answer-based troubleshooting section and comprehensive FAQs.

Section 1: The Synthetic Pathway at a Glance

The synthesis of this compound is achieved via an electrophilic aromatic substitution. The starting material, 2-isopropyl-4-methoxyphenol (also known as carvacrol methyl ether), is a highly activated aromatic ring due to the presence of two strong electron-donating groups: a hydroxyl (-OH) and a methoxy (-OCH₃). These groups direct incoming electrophiles to the ortho and para positions.

In this specific substrate, the positions are activated as follows:

  • Hydroxyl Group (-OH): A powerful ortho, para-director. The para position is occupied by the methoxy group. The C2 position is occupied by the isopropyl group, leaving the C6 position as one potential site.

  • Methoxy Group (-OCH₃): Another strong ortho, para-director. The para position is occupied by the isopropyl group. The C3 position is sterically hindered by the adjacent isopropyl and methoxy groups. This leaves the C5 position as the most electronically activated and sterically accessible site for substitution.

Therefore, the iodination reaction proceeds with high regioselectivity to yield the desired 5-iodo product.

Start 2-isopropyl-4-methoxyphenol Reagents + I₂ + Oxidant (e.g., H₂O₂) In Solvent (e.g., EtOH/H₂O) Start->Reagents Electrophilic Aromatic Substitution Product This compound Reagents->Product

Caption: General synthetic scheme for the iodination of 2-isopropyl-4-methoxyphenol.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up process in a direct question-and-answer format.

Category: Reaction Execution & Monitoring

Q1: My reaction is stalling; TLC analysis shows significant starting material remaining even after the expected reaction time. What's going wrong?

A1: Reaction stalling is a common issue, particularly during scale-up. Several factors could be at play:

  • Insufficient Oxidant: The reaction consumes an oxidizing agent (like H₂O₂) to generate the electrophilic iodine species (I⁺) from molecular iodine (I₂). If the oxidant is depleted, the reaction will stop. This can happen if the oxidant decomposes over time or is consumed in side reactions.

    • Solution: Add the oxidant portion-wise or via a syringe pump over the course of the reaction to maintain a steady concentration. If the reaction has stalled, a small, careful addition of more oxidant can restart it. Monitor the temperature closely after any new addition.

  • Poor Mass Transfer: On a larger scale, inefficient stirring can lead to localized depletion of reagents. The dense iodine may settle at the bottom of the reactor if agitation is not sufficient.

    • Solution: Ensure your reactor is equipped with an appropriate overhead stirrer (e.g., mechanical stirrer with a pitched-blade turbine) that creates good top-to-bottom turnover. Baffles within the reactor can also significantly improve mixing efficiency.

  • Low Temperature: While the reaction is exothermic, insufficient temperature can lead to a slow reaction rate.

    • Solution: Ensure the reaction mixture is maintained at the optimal temperature. A gentle warming to the recommended temperature (e.g., 40-50°C) might be necessary to initiate or sustain the reaction, but this must be done with extreme caution to avoid a runaway reaction.

Q2: The reaction mixture has turned very dark, almost black. Is this normal, and how do I know if the reaction is working?

A2: A dark brown or black color is typical for this reaction due to the presence of molecular iodine. However, the key is to monitor the disappearance of the starting material, not just observe the color.

  • In-Process Control (IPC): The most reliable way to monitor the reaction is through Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • TLC Procedure:

      • Withdraw a small aliquot (e.g., 0.1 mL) from the reaction.

      • Quench it in a vial containing 1 mL of 10% aqueous sodium thiosulfate solution to neutralize unreacted iodine. The dark color should disappear.

      • Extract the organic components with 1 mL of ethyl acetate.

      • Spot the ethyl acetate layer on a TLC plate against a spot of the starting material.

      • Elute with a suitable solvent system (e.g., 20% ethyl acetate in hexanes). The product will be a new, lower Rf spot compared to the starting material. The reaction is complete when the starting material spot is no longer visible.

Q3: I'm observing a second, lower Rf spot on my TLC plate besides my product, suggesting a side product. What is it and how can I prevent it?

A3: The most likely side product is the di-iodinated species, 3,5-diiodo-2-isopropyl-4-methoxyphenol. The starting material is highly activated, and if the reaction conditions are too harsh or the stoichiometry is not carefully controlled, a second iodination can occur.

  • Causes & Prevention:

    • Excess Iodinating Agent: Using a large excess of iodine and oxidant increases the likelihood of di-iodination.

      • Solution: Use a controlled stoichiometry, typically 1.05 to 1.10 equivalents of iodine per equivalent of the phenol. Add the iodine portion-wise to avoid high local concentrations.

    • High Temperature: Higher temperatures can accelerate the rate of the second iodination.

      • Solution: Maintain strict temperature control. Running the reaction at a slightly lower temperature for a longer period can improve selectivity.

Category: Work-up & Purification

Q4: My product is a dark oil after work-up, and I'm struggling to purify it. What are the best practices for isolation and purification?

A4: Dark coloration is often due to residual iodine. Proper quenching and purification are essential.

  • Quenching: After the reaction is complete (as determined by IPC), cool the mixture and slowly pour it into a stirred, cold solution of a reducing agent. A 10% solution of sodium thiosulfate (Na₂S₂O₃) is standard. Add the reaction mixture at a rate that allows for gas evolution (if any) to be controlled and maintains a manageable temperature. Stir until the dark iodine color is completely discharged.

  • Purification Strategy:

    • Recrystallization: This is the most effective and scalable method for purification. The crude product, after extraction and solvent removal, can often be recrystallized.

      • Solvent Selection: A mixed solvent system is often effective for iodinated phenols. Common choices include ethanol/water, isopropanol/water, or hexane/ethyl acetate. The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature or below, while impurities remain in the mother liquor.

    • Activated Carbon Treatment: If the recrystallized product still retains color, it can be dissolved in a suitable solvent, treated with a small amount of activated carbon (charcoal), heated briefly, and then filtered hot to remove the carbon before recrystallization.[1] Be aware that this can sometimes lead to yield loss due to product adsorption on the carbon.[1]

Problem Low Yield / Purity Check1 Reaction Complete? Problem->Check1 Check2 Work-up Loss? Check1->Check2 Yes Sol1 Extend Time / Add Oxidant Check Mixing Check1->Sol1 No Check3 Purification Issue? Check2->Check3 No Sol2 Check Quench Step Optimize Extraction pH Check2->Sol2 Yes Sol3 Optimize Recrystallization Solvent Use Activated Carbon Check3->Sol3 Yes OK Process Optimized Check3->OK No Sol1->Check1 Sol2->Check2 Sol3->Check3

Caption: A troubleshooting decision tree for common synthesis problems.

Category: Scale-Up & Safety

Q5: I'm planning to scale this reaction from 10g to 500g. What are the primary safety and operational concerns?

A5: Scaling up introduces significant challenges, primarily related to thermal management and reagent handling.

  • Exotherm Control: Electrophilic iodination can be exothermic. What is easily managed in a small flask with an ice bath can become a dangerous thermal runaway in a large reactor.

    • Strategy 1: Slow Addition: The most critical control parameter is the rate of addition of the reagents. The starting phenol should be dissolved in the solvent, and the iodine and/or oxidant should be added slowly and controllably. The internal temperature of the reactor must be monitored continuously with a probe.

    • Strategy 2: Reactor Cooling: Ensure the reactor has an efficient cooling jacket and that the cooling fluid is at a sufficiently low temperature before starting the addition.

    • Calorimetry Data: For commercial scale-up, performing reaction calorimetry (e.g., using an RC1 calorimeter) is highly recommended to quantify the heat of reaction and determine the maximum safe addition rate.

  • Iodine Handling: Iodine is corrosive and can cause severe burns.[2] It also sublimes, creating hazardous vapor.

    • Safety: Always handle solid iodine in a well-ventilated fume hood or with appropriate local exhaust ventilation. Wear gloves, safety goggles, and a lab coat. For large quantities, respiratory protection may be necessary.

  • Hydrogen Peroxide (H₂O₂): Concentrated H₂O₂ is a strong oxidizer and can cause severe burns. It can also decompose violently if contaminated or heated excessively.

    • Safety: Use the appropriate concentration (typically 30-35%). Avoid contact with metals that can catalyze its decomposition. Ensure it is added to the reaction mixture and not the other way around, to prevent a buildup of unreacted peroxide.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes for the starting material, 2-isopropyl-4-methoxyphenol?

A1: The purity of the starting material is paramount. Key impurities to watch for are isomers (e.g., 4-isopropyl-2-methoxyphenol) or related phenols, as these will also undergo iodination, leading to a complex product mixture that is difficult to separate. A purity of >98% by GC or HPLC is recommended.

Q2: Which iodinating agent is best for scale-up: Iodine/H₂O₂, N-Iodosuccinimide (NIS), or something else?

A2: The choice depends on a balance of cost, reactivity, and process safety.

Reagent SystemKey AdvantagesKey Disadvantages
Iodine (I₂) + Oxidant (e.g., H₂O₂) Low cost of iodine; H₂O₂ is an inexpensive, "green" oxidant with water as its only byproduct.Can be exothermic; requires careful control of addition rates to manage heat and selectivity.
N-Iodosuccinimide (NIS) Mild and often highly regioselective; reaction is often cleaner with simpler work-up.[3]Significantly more expensive than I₂; produces succinimide as a byproduct which must be removed.
Iodine Monochloride (ICl) Highly reactive, allowing for iodination of less activated rings.[4]Very corrosive and moisture-sensitive; generates HCl as a byproduct, requiring a base. Not ideal for highly activated phenols due to over-reactivity.

For the synthesis of this compound, the Iodine/H₂O₂ system is generally preferred for scale-up due to its low cost and favorable environmental profile. The reactivity is sufficient for this activated substrate, and the process challenges (exotherm) can be managed with proper engineering controls.

Q3: What are the best storage conditions for the final product?

A3: Aryl iodides are generally stable but can be sensitive to light, which can cause the slow liberation of free iodine, leading to discoloration over time. The product should be stored in a well-sealed, amber-colored container or in a container protected from light. Storage in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

Section 4: Detailed Experimental Protocols

Protocol 4.1: Lab-Scale Synthesis (10 g)

Disclaimer: This protocol is an illustrative example based on established chemical principles. All laboratory work should be conducted with appropriate safety precautions in a fume hood.

Reagents:

  • 2-isopropyl-4-methoxyphenol (10.0 g, 60.2 mmol, 1.0 eq)

  • Iodine (16.0 g, 63.0 mmol, 1.05 eq)

  • Ethanol (200 proof, 100 mL)

  • Deionized Water (50 mL)

  • 35% Hydrogen Peroxide (6.5 mL, 66.2 mmol, 1.1 eq)

  • 10% (w/v) Aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine

Procedure:

  • To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel, add 2-isopropyl-4-methoxyphenol (10.0 g) and ethanol (100 mL). Stir until fully dissolved.

  • Add the iodine (16.0 g) to the solution. The mixture will turn a dark brown/black color.

  • Add the deionized water (50 mL).

  • Begin adding the 35% hydrogen peroxide solution dropwise via the addition funnel over approximately 30-45 minutes. Monitor the internal temperature; maintain it below 40°C using a water bath if necessary.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the flask in an ice bath. Slowly pour the reaction mixture into a beaker containing 200 mL of cold 10% sodium thiosulfate solution with vigorous stirring. Continue stirring until the dark iodine color is fully discharged.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 50 mL) and then brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a hot ethanol/water mixture to afford this compound as a crystalline solid.

Protocol 4.2: Recommended Scale-Up Modifications (100g+ Scale)

When scaling this synthesis, the following modifications to the lab-scale protocol are critical:

  • Reactor: Use a jacketed glass reactor with an overhead mechanical stirrer and a bottom outlet valve.

  • Reagent Addition: Add the hydrogen peroxide solution via a syringe pump at a pre-determined, controlled rate to manage the exotherm.

  • Temperature Control: Circulate a cooling fluid through the reactor jacket to maintain a consistent internal temperature (e.g., 25-30°C).

  • Quenching: Add the completed reaction mixture slowly to the quench solution rather than the other way around. For very large scales, the quench solution can be added directly to the reactor, but this requires careful calculation to ensure sufficient cooling capacity.

  • Isolation: After extraction and solvent removal, the crude product can be triturated with a non-polar solvent like hexanes to precipitate the product and wash away non-polar impurities before recrystallization.

References

  • Patil, S., et al. (2005). A mild and efficient method for mono-iodination of activated aromatics with molecular iodine and iodic acid. Tetrahedron Letters, 46(42), 7179-7181. [Link]

  • Taguchi, H. (2015). Iodinating Reagents. In Iodine Chemistry and Applications. Wiley. [Link]

  • AM Technology. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. [Link]

  • Chemistry Steps. (n.d.). Reactions of Phenols. Chemistry Steps. [Link]

Sources

Preventing de-iodination of 5-Iodo-2-isopropyl-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Iodo-2-isopropyl-4-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the de-iodination of this compound during experimental use and storage. As Senior Application Scientists, we have synthesized the following information to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is de-iodination and why is it a concern for this compound?

De-iodination is the chemical process where the iodine atom is removed from a molecule. For this compound, this results in the formation of 2-isopropyl-4-methoxyphenol as an impurity. This is a significant concern as it alters the chemical identity and purity of the starting material, which can critically impact experimental outcomes, particularly in structure-activity relationship (SAR) studies, where the presence and position of the iodine atom are crucial for biological activity or as a handle for further chemical modification.

Q2: What are the primary factors that can cause de-iodination of this compound?

Based on the chemical structure, which includes a sterically hindered iodinated phenol, the primary factors that can induce de-iodination are:

  • Light Exposure: Aryl iodides are known to be susceptible to photolytic cleavage of the carbon-iodine bond.[1]

  • Elevated Temperatures: Thermal stress can provide the energy required to break the relatively weak C-I bond.

  • Presence of Reducing Agents: Various reducing agents can facilitate the removal of the iodine atom.[2]

  • Catalysts: Certain transition metals can catalyze the de-iodination process.

  • pH Extremes: While phenols are generally more stable in acidic conditions, high pH can increase the electron density of the aromatic ring, potentially influencing the stability of the C-I bond.[3][4]

Q3: How can I detect if my sample of this compound has undergone de-iodination?

The most reliable method for detecting and quantifying the de-iodinated impurity is through High-Performance Liquid Chromatography (HPLC).[1][5][6][7][8][9] Developing a stability-indicating HPLC method will allow you to separate the parent compound from its de-iodinated counterpart and other potential impurities. Other analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for identification of the impurity.

Troubleshooting Guide: Preventing De-iodination

This section provides a structured approach to troubleshoot and prevent the de-iodination of this compound in your experiments.

Issue 1: De-iodination Observed in a Stored Sample

Symptoms:

  • Discoloration of the solid material (often turning yellowish or brownish).

  • Presence of the de-iodinated impurity detected by HPLC or other analytical methods.

Root Cause Analysis and Solutions:

Potential CauseExplanationRecommended Action
Improper Storage Conditions Exposure to light and/or elevated temperatures can lead to photolytic and thermal degradation.Storage Protocol: Store the compound at ≤4°C in a tightly sealed, amber glass vial to protect from light.[1] For long-term storage, flushing the vial with an inert gas like argon or nitrogen is recommended to minimize oxidation.[1]
Atmospheric Exposure The phenolic hydroxyl group is susceptible to oxidation by atmospheric oxygen, which can be exacerbated by light and heat.[1]Inert Atmosphere: Handle the compound under an inert atmosphere whenever possible. Use of a glovebox or Schlenk line for weighing and dispensing is ideal.
Issue 2: De-iodination Occurring During an Experiment

Symptoms:

  • Inconsistent or non-reproducible experimental results.

  • Formation of a significant peak corresponding to the de-iodinated product in reaction monitoring by HPLC or TLC.

Root Cause Analysis and Solutions:

Potential CauseExplanationRecommended Action
Reaction Temperature High reaction temperatures can promote thermal de-iodination.Temperature Control: If the reaction chemistry allows, perform the experiment at the lowest effective temperature.
Light Exposure During Reaction Many organic reactions are sensitive to light, which can initiate radical-mediated de-iodination pathways.Light Protection: Conduct the reaction in a flask wrapped in aluminum foil or in a dark fume hood.
Incompatible Reagents The presence of strong reducing agents, certain bases, or transition metal catalysts (e.g., Palladium, Nickel) used in subsequent coupling reactions can cause premature de-iodination.Reagent Screening: Carefully review all reagents and catalysts for their potential to induce de-iodination. If a reducing agent is necessary, consider using a milder one or adding it at a later stage. When using transition metal catalysts, optimize the reaction conditions (ligands, temperature, reaction time) to favor the desired reaction over de-iodination.
pH of the Reaction Medium While specific data for this compound is unavailable, extreme pH values should be avoided if possible, as they can affect the stability of the phenolic group and potentially the C-I bond.[3][4][10]pH Monitoring and Control: If the reaction is performed in a solution, monitor and control the pH. Use appropriate buffer systems if necessary.

Experimental Protocols

Protocol 1: Recommended Storage and Handling of this compound
  • Storage:

    • Store the compound in a tightly sealed amber glass vial at a temperature of ≤4°C .[1]

    • For long-term storage ( > 6 months), it is recommended to store under an inert atmosphere (argon or nitrogen).[1]

    • Place the vial inside a secondary container to prevent accidental breakage and exposure.

  • Handling:

    • Allow the container to warm to room temperature before opening to prevent condensation of moisture into the compound.

    • Whenever possible, handle the solid in a glovebox or under a stream of inert gas.

    • Use clean, dry spatulas and glassware.

    • After dispensing, flush the vial with inert gas before re-sealing.

Protocol 2: Monitoring De-iodination by HPLC

This protocol provides a general framework for developing an HPLC method to monitor the purity of this compound.

  • Instrumentation:

    • A standard HPLC system with a UV detector.

  • Columns and Mobile Phase (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Gradient: A starting point could be a linear gradient from 30% B to 95% B over 20 minutes. This will need to be optimized.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Scan for an optimal wavelength using a PDA detector, likely in the range of 210-280 nm.

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a working concentration of around 0.1 mg/mL with the mobile phase.

  • Analysis:

    • Inject a known amount of the sample.

    • The de-iodinated product, being less polar, is expected to have a shorter retention time than the parent iodinated compound.

    • Quantify the percentage of the impurity by peak area normalization.

Visualizations

Troubleshooting Workflow for De-iodination

Deiodination_Troubleshooting cluster_storage Storage Issues cluster_experiment Experimental Issues start De-iodination Detected storage_check Review Storage Conditions start->storage_check experimental_check Review Experimental Protocol start->experimental_check light_temp Light or High Temp Exposure? storage_check->light_temp atmosphere Atmosphere Exposure? storage_check->atmosphere temp High Reaction Temp? experimental_check->temp light Light Exposure during Rxn? experimental_check->light reagents Incompatible Reagents? experimental_check->reagents ph Extreme pH? experimental_check->ph store_dark_cold Action: Store at ≤4°C in amber vial light_temp->store_dark_cold Yes inert_atmosphere_storage Action: Store under inert gas (Ar/N2) atmosphere->inert_atmosphere_storage Yes end Problem Resolved store_dark_cold->end inert_atmosphere_storage->end lower_temp Action: Lower reaction temperature temp->lower_temp Yes protect_light Action: Protect reaction from light light->protect_light Yes screen_reagents Action: Screen for reducing agents/catalysts reagents->screen_reagents Yes buffer_ph Action: Use buffered conditions ph->buffer_ph Yes lower_temp->end protect_light->end screen_reagents->end buffer_ph->end

Caption: Troubleshooting workflow for identifying and mitigating the causes of de-iodination.

Key Structural Features and Susceptibility

Molecular_Susceptibility cluster_structure Potential Degradation Sites mol This compound iodine C-I Bond (Photosensitive, Thermolabile) deiodination Impurity: 2-isopropyl-4-methoxyphenol iodine->deiodination De-iodination phenol Phenolic -OH (Oxidation-prone) oxidation Quinone-type byproducts phenol->oxidation Oxidation

Caption: Key functional groups of this compound and their susceptibility to degradation.

References

  • BenchChem. (n.d.). 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol stability and storage conditions.
  • Biotech Spain. (2023, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • Dutta, J. (2015). Photocatalytic degradation of phenol by iodine doped tin oxide nanoparticles under UV and sunlight irradiation. KTH. Retrieved from [Link]

  • Schweizer, U., & Steegborn, C. (2015). New insights into the structure and mechanism of iodothyronine deiodinases. Journal of molecular endocrinology, 55(2), R67–R79. [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of agricultural and food chemistry, 48(6), 2101–2110. [Link]

  • Babu, K. R., et al. (2019). Novel process for synthesis of a phenoxy diaminopyrimidine compound. WO2019209607A1.
  • Chaughule, R., & Lokur, A. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research, 60(1). [Link]

  • de la Torre, E. M., et al. (2019). Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 4), 512–515. [Link]

  • Poonam, K., et al. (2023). Thymol, a Monoterpenoid within Polymeric Iodophor Formulations and Their Antimicrobial Activities. Polymers, 15(9), 2139. [Link]

  • Panomsuk, S., et al. (2023). Development and Evaluation of a Povidone-iodine Throat Spray: Physicochemical Properties and Stability. ResearchGate. Retrieved from [Link]

  • S, S., & G, S. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science, 12(3), 1-10.
  • Engla, K., & Kumar, S. (2022). Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. Molecules, 27(19), 6569. [Link]

  • Uto, Y., et al. (2012).
  • Sigma-Aldrich. (2023). Safety Data Sheet: 2-Iodopropane.
  • Li, Y., et al. (2024). Recent Advances in the Photocatalytic Degradation of Phenol over Bi-Based Oxide Catalysts. Processes, 12(9), 1799. [Link]

  • Ibis Scientific, LLC. (2023, May 1). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]

  • Kumar, A., & Rao, G. K. (2022). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. Journal of Drug Delivery and Therapeutics, 12(5-S), 215-221. [Link]

  • Ali, A., et al. (2023). Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria. Frontiers in chemistry, 11, 1269305. [Link]

  • Musliner, W. J., & Gates, J. W. (1971). Hydrogenolysis of Phenolic Ethers: Biphenyl. Organic Syntheses, 51, 82. [Link]

  • Friedman, M. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. ResearchGate. Retrieved from [Link]

  • Kumar, A., & Singh, A. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • Christiansen, J. V., Feldthus, A., & Carlsen, L. (1990). Iodination of phenol. Risø National Laboratory. Retrieved from [Link]

  • JP H09151151A. (1997). Production of 4-methoxyphenol. Google Patents.
  • Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30.
  • de Oliveira, T. M. S., et al. (2022). In Silico Evaluation of the Antimicrobial Activity of Thymol—Major Compounds in the Essential Oil of Lippia thymoides Mart. & Schauer (Verbenaceae). Molecules, 27(19), 6263. [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Methoxyphenol.
  • Sultan Qaboos University House of Expertise. (2015). Photocatalytic degradation of phenol by iodine doped tin oxide nanoparticles under UV and sunlight irradiation. Retrieved from [Link]

  • Fisher Scientific. (2009). Safety Data Sheet: 4-Methoxyphenol.
  • Wang, Y., et al. (2022). Phenol degradation in waters with high iodide level by layered double hydroxide-peroxodisulfate: Pathways and products. Water research, 209, 117937. [Link]

  • PubChem. (n.d.). 2-Isopropyl-4-methoxy-5-methyl-phenol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Navigating the Challenges of 5-Iodo-2-isopropyl-4-methoxyphenol Solubility: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Iodo-2-isopropyl-4-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their experiments. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these hurdles and ensure the integrity of your research.

Understanding the Molecule: Physicochemical Properties at a Glance

This compound is a substituted phenol with a molecular structure that presents inherent solubility challenges. A clear understanding of its properties is the first step in troubleshooting.

PropertyValueSource
IUPAC Name This compoundBLDpharm[1]
CAS Number 927887-21-6BLDpharm[1]
Molecular Formula C₁₀H₁₃IO₂BLDpharm[1]
Molecular Weight 292.11 g/mol BLDpharm[1]
Predicted LogP ~3.5 - 4.0 (Estimated based on analogs)
pKa (Phenolic Hydroxyl) ~10-11 (Estimated based on analogs)University of Hertfordshire[2]

The significant iodine substitution and the isopropyl group contribute to the molecule's lipophilicity, suggesting poor aqueous solubility. However, the presence of a phenolic hydroxyl group provides a handle for pH-dependent solubility manipulation.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the handling and solubility of this compound.

Q1: My this compound won't dissolve in my aqueous buffer. What should I do first?

A1: The first step is to consider the pH of your buffer. As a phenol, this compound is acidic and will be significantly more soluble in alkaline conditions where the hydroxyl group is deprotonated to form a more polar phenolate anion.[3][4] For initial testing, we recommend preparing a stock solution in an organic solvent and then diluting it into your aqueous buffer. If a fully aqueous solution is required, a systematic pH adjustment should be your primary approach.

Q2: Which organic solvents are best for creating a stock solution?

A2: Based on the behavior of structurally similar compounds like thymol and other substituted phenols, polar aprotic solvents are excellent starting points.[3][5][6] We recommend the following, in order of preference:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol or Methanol

  • Acetone [5]

Always start with a small amount of the compound and incrementally add the solvent to determine the approximate solubility.

Q3: I've dissolved the compound in DMSO, but it precipitates when I add it to my aqueous medium. How can I prevent this?

A3: This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent is not high enough in the final solution to maintain solubility. Here are some strategies to mitigate this:

  • Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of your compound.

  • Increase the co-solvent concentration: If your experimental system allows, increasing the percentage of the organic solvent in the final aqueous solution can help. However, be mindful of potential solvent effects on your experiment.

  • Use a different co-solvent: Sometimes, switching to a more water-miscible organic solvent can improve solubility upon dilution.

  • pH adjustment of the aqueous phase: Ensure your aqueous buffer is at a pH that favors the ionized form of the compound.

Q4: I'm concerned about the stability of this compound in solution. What are the recommended storage conditions?

A4: Iodinated phenols can be susceptible to degradation, particularly in the presence of light and air, which can lead to oxidation.[7][8] For optimal stability:

  • Store stock solutions at -20°C or -80°C.

  • Protect solutions from light by using amber vials or wrapping containers in aluminum foil.

  • Consider aliquoting stock solutions to minimize freeze-thaw cycles.

  • For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Guides

This section provides systematic approaches to tackling common solubility problems.

Guide 1: The Compound Fails to Dissolve in the Desired Solvent

This guide will walk you through a logical progression of steps to find a suitable solvent system.

Caption: Workflow for initial solubility testing.

Guide 2: Precipitation Occurs Upon Dilution into Aqueous Media

This guide addresses the common problem of a compound precipitating out of solution when an organic stock is diluted into an aqueous buffer.

Caption: Troubleshooting precipitation after dilution.

Experimental Protocols

For a more rigorous and quantitative approach to determining the solubility of this compound, the following protocols are recommended.

Protocol 1: Systematic Solvent Screening

Objective: To identify suitable organic solvents for creating a stock solution.

Materials:

  • This compound

  • A selection of common laboratory solvents (e.g., DMSO, DMF, Ethanol, Methanol, Acetonitrile, Acetone)

  • Vortex mixer

  • Sonicator

  • Water bath or heating block

Procedure:

  • Weigh out a small, precise amount of this compound (e.g., 1-5 mg) into several small glass vials.

  • To each vial, add a different solvent in small, measured increments (e.g., 100 µL at a time).

  • After each addition, vortex the vial for 30-60 seconds.

  • If the compound does not dissolve, try gentle warming (up to 50°C) or sonication for 5-10 minutes.[9]

  • Continue adding solvent until the compound is fully dissolved.

  • Record the total volume of solvent added to calculate the approximate solubility in mg/mL or Molarity.

Protocol 2: pH-Dependent Aqueous Solubility Determination

Objective: To determine the effect of pH on the aqueous solubility of this compound.

Materials:

  • This compound

  • A series of buffers with a range of pH values (e.g., pH 7, 8, 9, 10, 11, 12)

  • Shaking incubator or orbital shaker

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Add an excess amount of this compound to each buffer in separate vials. This is to ensure a saturated solution.

  • Incubate the vials with shaking at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • After incubation, centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully collect the supernatant.

  • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or a calibrated HPLC method).

  • Plot the solubility as a function of pH. You should observe a significant increase in solubility as the pH approaches and surpasses the pKa of the phenolic hydroxyl group.[10][11]

Advanced Solubility Enhancement Strategies

If conventional methods are insufficient, consider these advanced techniques.[12][13][14]

  • Co-crystallization: Forming a co-crystal with a highly soluble co-former can dramatically improve the dissolution rate and solubility.

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can enhance its wettability and dissolution.[15]

  • Complexation with Cyclodextrins: Encapsulating the molecule within a cyclodextrin can increase its apparent aqueous solubility.

  • Nanotechnology Approaches: Reducing the particle size to the nanoscale can significantly increase the surface area, leading to faster dissolution and higher solubility.[14]

Concluding Remarks

The solubility of this compound is a manageable challenge with a systematic and informed approach. By understanding the physicochemical properties of the molecule and applying the troubleshooting guides and protocols outlined in this document, researchers can successfully prepare solutions suitable for their experimental needs. Remember that for any biological experiments, it is crucial to run appropriate vehicle controls to account for any effects of the solvents or formulation aids used.

References

  • PubChem. (n.d.). 4-Methoxyphenol. Retrieved from [Link]

  • Wikipedia. (n.d.). Thymol. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH on the solubility of phenolic compounds. Retrieved from [Link]

  • Schiavi, M., et al. (1992). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Journal of Pharmaceutical Sciences, 81(8), 812-814. Retrieved from [Link]

  • Arcand, Y., & Hawari, J. (1998). Effects of pH on the Aqueous Solubility of Selected Chlorinated Phenols. Journal of Chemical & Engineering Data, 43(3), 332-336. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility and solution thermodynamics of thymol in six pure organic solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]

  • International Atomic Energy Agency. (n.d.). Solubility and solution thermodynamics of thymol in six pure organic solvents. Retrieved from [Link]

  • Barba, F. J., et al. (2019). Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization. Molecules, 24(4), 799. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • MDPI. (n.d.). Adsorption of Phenols from Aqueous Solution with A pH-Sensitive Surfactant-Modified Bentonite. Molecules, 28(18), 6682. Retrieved from [Link]

  • LookChem. (n.d.). 2-ISOPROPYL-4-METHOXYPHENOL. Retrieved from [Link]

  • PubChem. (n.d.). 2-Isopropyl-5-methoxyphenol. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). Thymol. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of pH on the Aqueous Solubility of Selected Chlorinated Phenols. Retrieved from [Link]

  • Solubility of Things. (n.d.). Thymol. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 5-Iodo-2-isopropyl-4-methoxyphenol and its Bromo Analog

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical and fine chemical synthesis, the selection of starting materials is a critical decision that dictates reaction efficiency, cost, and overall process viability. Aryl halides are foundational building blocks, particularly in the realm of transition metal-catalyzed cross-coupling reactions that form the backbone of modern synthetic chemistry.[1][2] This guide provides an in-depth comparison of the reactivity of two structurally similar phenols: 5-Iodo-2-isopropyl-4-methoxyphenol and its bromo analog, 5-Bromo-2-isopropyl-4-methoxyphenol.

While differing by only a single halogen atom, these two compounds exhibit significant differences in their chemical behavior. Understanding these nuances is paramount for researchers and drug development professionals aiming to optimize synthetic routes, minimize side reactions, and improve yields. We will dissect the fundamental principles governing their reactivity, provide supporting experimental frameworks, and offer field-proven insights to guide your selection process.

Theoretical Framework: The Decisive Role of the Carbon-Halogen Bond

The primary determinant of reactivity in these analogs is the nature of the carbon-halogen (C-X) bond. The difference in bond strength between a carbon-iodine and a carbon-bromine bond directly influences the kinetics of many reactions, especially the rate-determining steps of catalytic cycles.

Bond Dissociation Energy (BDE): The energy required to homolytically cleave a chemical bond is a direct measure of its strength.[3] The C-I bond is significantly weaker and longer than the C-Br bond.

BondBond Dissociation Energy (kJ/mol)Average Bond Length (pm)
Aryl C-I~213~214
Aryl C-Br~285~194
Aryl C-Cl~327~177
Aryl C-F~485~135
(Data compiled from various sources for general aryl halides)[4][5]

This disparity in bond energy is the cornerstone of their differential reactivity. A weaker C-I bond means that this compound will typically require less energy input to undergo reactions involving the cleavage of this bond.

This is most evident in palladium-catalyzed cross-coupling reactions, where the initial, often rate-determining, step is the oxidative addition of the aryl halide to a Pd(0) complex.[6] The lower BDE of the C-I bond facilitates this step, leading to faster reaction rates, milder required conditions, and often lower catalyst loadings compared to the bromo analog.[6][7]

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are indispensable tools for C-C and C-heteroatom bond formation.[1] The choice between the iodo- and bromo-analog can be the difference between a high-yielding, rapid transformation and a sluggish, inefficient process.

Palladium_Cross_Coupling_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition (Rate-Determining Step) pd0->oxidative_addition pd2_complex Ar-Pd(II)(X)L₂ oxidative_addition->pd2_complex C-X bond breaks (Faster for X=I) transmetalation Transmetalation pd2_complex->transmetalation pd2_complex_r Ar-Pd(II)(R)L₂ transmetalation->pd2_complex_r R replaces X reductive_elimination Reductive Elimination pd2_complex_r->reductive_elimination reductive_elimination->pd0 Catalyst Regenerated product Ar-R (Product) reductive_elimination->product ar_x Ar-X (Aryl Halide) ar_x->oxidative_addition r_m R-M (Coupling Partner) r_m->transmetalation

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an aryl halide with a boronic acid or ester, is a cornerstone of C-C bond formation.

  • Mechanistic Insight: The oxidative addition of the aryl halide to the Pd(0) catalyst is the key step influenced by the halogen.

  • Reactivity Comparison: this compound is the superior substrate. Reactions with the iodo analog often proceed to completion at lower temperatures (room temperature to 60 °C) and in shorter times compared to the bromo analog, which may require higher temperatures (>80 °C) and longer reaction times to achieve comparable yields.[8][9] This higher reactivity can also allow for the use of less active, and therefore less expensive, palladium catalysts.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a dual palladium and copper co-catalyst system.[10]

  • Mechanistic Insight: Similar to the Suzuki coupling, the reaction rate is highly dependent on the oxidative addition step.

  • Reactivity Comparison: The reactivity trend is pronounced in Sonogashira couplings: Aryl Iodide > Aryl Bromide >>> Aryl Chloride.[11][12] The iodo derivative will react readily under mild conditions, often at room temperature.[11] The bromo analog typically requires heating to achieve efficient conversion.[13] This differential reactivity is so reliable that it can be used for selective coupling; a molecule containing both an iodo and a bromo group can often be selectively coupled at the iodo position by controlling the temperature.[11]

Buchwald-Hartwig Amination

This reaction forms a C-N bond between an aryl halide and an amine. It is a critical transformation in the synthesis of countless pharmaceuticals.

  • Mechanistic Insight: The catalytic cycle is analogous to C-C coupling reactions, with oxidative addition being a crucial step.

  • Reactivity Comparison: The iodo compound is again more reactive. While modern, highly active phosphine ligands have enabled the efficient coupling of aryl bromides and even chlorides, aryl iodides remain the most reactive substrates. Using this compound allows for broader compatibility with various amines, potentially lower catalyst loadings, and milder conditions, which can be crucial for preserving sensitive functional groups elsewhere in the molecule.

Experimental Section: A Comparative Suzuki-Miyaura Coupling

To provide a tangible demonstration of the reactivity difference, we outline a parallel experiment. This protocol is designed to be a self-validating system, where the direct comparison under identical conditions isolates the halogen's effect as the primary variable.

Experimental_Workflow start Start: Parallel Reaction Setup reagents Step 1: Reagent Charging (Aryl Halide, Boronic Acid, Base, Solvent) start->reagents inert Step 2: Inert Atmosphere (Degas with N₂ or Ar for 15 min) reagents->inert catalyst Step 3: Catalyst Addition (Pd(PPh₃)₄) inert->catalyst heat Step 4: Heating & Monitoring (Heat to 80°C, monitor by TLC/GC-MS) catalyst->heat workup Step 5: Reaction Work-up (Quench, Separate Layers) heat->workup Upon completion purify Step 6: Purification (Column Chromatography) workup->purify analyze Step 7: Analysis (NMR, MS for structure & purity) purify->analyze end End: Compare Yield & Purity analyze->end

Caption: Workflow for the comparative cross-coupling experiment.

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

Objective: To compare the reaction rate and final yield for the coupling of each analog with phenylboronic acid under identical conditions.

Materials:

  • Reaction Vessel A: this compound (1.0 mmol)

  • Reaction Vessel B: 5-Bromo-2-isopropyl-4-methoxyphenol (1.0 mmol)

  • Phenylboronic Acid (1.2 mmol per vessel)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol% per vessel)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol% per vessel)

  • Potassium Carbonate (K₂CO₃), finely ground (2.5 mmol per vessel)

  • Toluene (8 mL per vessel)

  • Water (2 mL per vessel)

Procedure:

  • Vessel Preparation: To each of two identical round-bottom flasks equipped with a magnetic stir bar and reflux condenser, add the respective aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).

  • Solvent Addition: Add toluene (8 mL) and water (2 mL) to each flask.

  • Inerting: Seal the flasks with septa and purge with dry nitrogen or argon gas for 15 minutes while stirring to ensure an inert atmosphere.

  • Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ and PPh₃ in a small amount of degassed toluene to form the active catalyst. Using a syringe, add the catalyst solution to each reaction flask.

  • Reaction: Immerse both flasks in a preheated oil bath at 80 °C and stir vigorously.

  • Monitoring: Monitor the progress of each reaction simultaneously by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at 30-minute intervals. Record the time to completion (disappearance of the starting aryl halide).

  • Work-up: Once a reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Characterize the final product by ¹H NMR and mass spectrometry to confirm its identity and determine the isolated yield.

Expected Results and Data Summary

The experimental protocol described above would be expected to yield the following comparative results.

ParameterThis compound5-Bromo-2-isopropyl-4-methoxyphenolJustification
Reaction Time 1 - 3 hours6 - 12 hours (or incomplete)Faster oxidative addition due to weaker C-I bond.[6][11]
Isolated Yield > 90%70 - 85%Higher reactivity leads to more complete conversion.
Side Products MinimalPotential for more dehalogenation or homocouplingSluggish reactions at higher temperatures can lead to catalyst decomposition and side reactions.
Optimal Temp. 60 - 80 °C80 - 110 °CLower activation energy barrier for C-I bond cleavage.

Conclusion and Strategic Recommendations

The evidence is unequivocal: This compound is a significantly more reactive substrate than its bromo analog in the context of transition metal-catalyzed cross-coupling reactions. This heightened reactivity stems directly from the lower bond dissociation energy of the carbon-iodine bond.

Recommendations for Selection:

  • Choose the Iodo Analog for:

    • Speed and Efficiency: When rapid reaction times and high throughput are critical.

    • Mild Conditions: When synthesizing complex molecules with sensitive functional groups that cannot tolerate high temperatures.

    • Difficult Couplings: When using sterically hindered or electronically deactivated coupling partners.

    • Process Optimization: When aiming to reduce catalyst loading and overall process costs, despite the potentially higher initial cost of the iodo-compound.

  • Consider the Bromo Analog for:

    • Cost-Sensitive Early Stages: When the higher cost of the iodo starting material is prohibitive and longer reaction times are acceptable.

    • Stepwise Functionalization: In molecules possessing multiple halogen sites, the bromo group can serve as a less reactive handle for a subsequent, more forcing coupling reaction after a selective reaction at an iodo- or triflate-site.

Ultimately, the choice is a strategic one, balancing the upfront cost of materials against the long-term benefits of process efficiency, yield, and purity. For demanding applications in drug development and process chemistry, the superior performance of this compound often provides a decisive advantage.

References

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A Comparative Guide to Validating the Biological Activity of 5-Iodo-2-isopropyl-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Phenolic Compound

In the ever-evolving landscape of drug discovery and development, phenolic compounds have consistently demonstrated a remarkable breadth of biological activities. Among these, carvacrol, a monoterpenoid phenol found in the essential oils of oregano and thyme, has been extensively studied for its antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[1][2][3][4] Structural modification of such well-characterized natural products presents a compelling strategy for the development of novel therapeutic agents with enhanced potency or novel mechanisms of action. This guide focuses on a specific, synthetically derived analogue: 5-Iodo-2-isopropyl-4-methoxyphenol .

The introduction of a halogen atom, in this case, iodine, to the carvacrol scaffold is hypothesized to modulate its physicochemical properties and, consequently, its biological profile. Halogenation can influence a molecule's lipophilicity, electronic distribution, and steric hindrance, all of which are critical determinants of its interaction with biological targets.[5][6] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of this compound. We will objectively compare its potential performance with its parent compound, carvacrol, and its isomer, thymol, and provide detailed experimental protocols to support these investigations.

Comparative Molecular Landscape: Carvacrol, Thymol, and their Iodinated Analogue

The biological activities of carvacrol and its isomer, thymol, are well-documented and primarily attributed to the presence of a hydroxyl group on the phenolic ring.[1][7] This functional group is crucial for their antioxidant and antimicrobial actions. The proposed structure of this compound introduces two key modifications to the carvacrol backbone: the methylation of the hydroxyl group to a methoxy group and the addition of an iodine atom at the 5-position.

CompoundStructureKey Structural FeaturesKnown Biological Activities
Carvacrol 2-isopropyl-5-methylphenolPhenolic hydroxyl group, isopropyl groupAntimicrobial, antioxidant, anti-inflammatory, anticancer[1][2][3][4][8]
Thymol 5-methyl-2-isopropylphenolIsomer of carvacrol, phenolic hydroxyl groupAntimicrobial, antioxidant, anti-inflammatory, anticancer[7][8][9]
This compound This compoundMethoxy group (instead of hydroxyl), Iodine atom at position 5Hypothesized: Modulated antimicrobial, antioxidant, anti-inflammatory, and anticancer activities.

The methylation of the phenolic hydroxyl group may alter the compound's antioxidant capacity, as the hydrogen-donating ability of the hydroxyl group is a key mechanism for radical scavenging.[8] Conversely, the introduction of a bulky and lipophilic iodine atom could enhance its ability to permeate microbial cell membranes, potentially leading to increased antimicrobial potency.[5]

Proposed Validation Strategy: A Multi-faceted Approach

A thorough validation of this compound's biological activity requires a systematic, multi-tiered approach. We propose a series of in vitro assays to investigate its antimicrobial, antioxidant, anti-inflammatory, and anticancer potential.

Caption: A proposed workflow for the synthesis, characterization, and biological validation of this compound.

Detailed Experimental Protocols

Synthesis of this compound

Hypothetical Synthesis Workflow:

Synthesis_Workflow 2-isopropylphenol 2-isopropylphenol 2-isopropyl-4-methoxyphenol 2-isopropyl-4-methoxyphenol 2-isopropylphenol->2-isopropyl-4-methoxyphenol Methylation This compound This compound 2-isopropyl-4-methoxyphenol->this compound Iodination (Iodine, H2O2, H2SO4)

Caption: A potential synthetic pathway for this compound.

Antimicrobial Activity Assays

The primary mechanism of antimicrobial action for phenolic compounds like carvacrol involves the disruption of the bacterial cell membrane.[1] The increased lipophilicity of the iodinated compound may enhance this activity.

a. Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC):

  • Principle: This broth microdilution assay determines the lowest concentration of an antimicrobial agent that inhibits visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).

  • Protocol:

    • Prepare a stock solution of this compound, carvacrol, and thymol in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Include positive (microorganism in broth) and negative (broth only) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • Determine the MIC as the lowest concentration with no visible growth.

    • To determine the MBC, subculture aliquots from wells with no visible growth onto agar plates. The lowest concentration that prevents growth on the agar is the MBC.

b. Time-Kill Kinetic Assay:

  • Principle: This assay evaluates the rate at which an antimicrobial agent kills a microbial population over time.

  • Protocol:

    • Expose a standardized inoculum of the test microorganism to the test compounds at concentrations corresponding to their MIC and multiples of the MIC (e.g., 2x MIC, 4x MIC).

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from the test cultures.

    • Perform serial dilutions and plate on appropriate agar media to determine the number of viable colony-forming units (CFU/mL).

    • Plot log10 CFU/mL versus time to visualize the killing kinetics.

Antioxidant Activity Assays

The antioxidant activity of phenols is often attributed to their ability to donate a hydrogen atom to free radicals. The methylation of the hydroxyl group in the target compound may impact this mechanism.

a. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Principle: This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically.

  • Protocol:

    • Prepare various concentrations of the test compounds and a standard antioxidant (e.g., ascorbic acid, Trolox).

    • Add a solution of DPPH in methanol to each concentration of the test compounds.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at a specific wavelength (e.g., 517 nm).

    • Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

b. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

  • Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

  • Protocol:

    • Generate the ABTS•+ by reacting ABTS solution with potassium persulfate.

    • Dilute the ABTS•+ solution with a suitable buffer to obtain a specific absorbance at a certain wavelength (e.g., 734 nm).

    • Add various concentrations of the test compounds to the ABTS•+ solution.

    • After a specific incubation time, measure the absorbance.

    • Calculate the percentage of inhibition and determine the IC50 value.

Anti-inflammatory Activity Assays

Carvacrol has been shown to exert anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes and reducing the production of pro-inflammatory cytokines.[4][12]

a. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay:

  • Principle: This in vitro assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the synthesis of prostaglandins, potent inflammatory mediators.

  • Protocol:

    • Use commercially available COX-1 and COX-2 inhibitor screening assay kits.

    • Incubate the respective enzymes with the test compounds at various concentrations.

    • Add arachidonic acid as the substrate.

    • Measure the production of prostaglandin E2 (PGE2) or other prostanoids using a colorimetric or fluorescent method as per the kit instructions.

    • Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

Anticancer Activity Assays

Carvacrol and thymol have demonstrated cytotoxic effects against various cancer cell lines, often through the induction of apoptosis.[1][9] The cytotoxic potential of halogenated monoterpenes has also been reported.[13]

a. MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay:

  • Principle: This colorimetric assay assesses cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • Protocol:

    • Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for a few hours.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

    • Calculate the percentage of cell viability and determine the IC50 value.

b. Sulforhodamine B (SRB) Assay:

  • Principle: The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

  • Protocol:

    • Follow a similar cell seeding and treatment protocol as the MTT assay.

    • After treatment, fix the cells with trichloroacetic acid.

    • Stain the cells with SRB dye.

    • Wash away the unbound dye and solubilize the protein-bound dye with a Tris base solution.

    • Measure the absorbance at a specific wavelength (e.g., 510 nm).

    • Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition).

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison of this compound with carvacrol and thymol.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

MicroorganismThis compoundCarvacrolThymolPositive Control
S. aureus (ATCC 25923)DataDataDataData
E. coli (ATCC 25922)DataDataDataData
C. albicans (ATCC 10231)DataDataDataData

Table 2: Comparative Antioxidant Activity (IC50 in µg/mL)

AssayThis compoundCarvacrolThymolStandard (e.g., Ascorbic Acid)
DPPHDataDataDataData
ABTSDataDataDataData

Table 3: Comparative Anti-inflammatory Activity (IC50 in µg/mL)

AssayThis compoundCarvacrolThymolStandard (e.g., Indomethacin)
COX-1DataDataDataData
COX-2DataDataDataData

Table 4: Comparative Anticancer Activity (IC50 in µg/mL)

Cell LineThis compoundCarvacrolThymolStandard (e.g., Doxorubicin)
MCF-7DataDataDataData
A549DataDataDataData

Conclusion and Future Directions

This guide provides a robust framework for the initial validation of the biological activities of this compound. The proposed comparative approach, utilizing its well-characterized parent compound carvacrol and isomer thymol as benchmarks, will provide valuable insights into the structure-activity relationships of this novel iodinated phenol. The experimental data generated from these protocols will be instrumental in determining its potential as a lead compound for the development of new therapeutic agents. Further studies should focus on elucidating the precise mechanisms of action, exploring its in vivo efficacy and safety profile, and investigating potential synergistic interactions with existing drugs.

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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 5-Iodo-2-isopropyl-4-methoxyphenol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The isomers under consideration are:

  • Isomer 1: 5-Iodo-2-isopropyl-4-methoxyphenol

  • Isomer 2: 4-Iodo-2-isopropyl-5-methoxyphenol

  • Isomer 3: 2-Iodo-4-methoxy-5-isopropylphenol

Comparative Spectroscopic Analysis

This section delves into the predicted spectroscopic signatures of the three isomers across ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy. The rationale behind the expected differences is explained, providing a logical basis for isomer differentiation.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is exceptionally sensitive to the electronic environment of hydrogen atoms. The chemical shift of a proton is influenced by the shielding and deshielding effects of neighboring functional groups. The relative positions of the electron-donating hydroxyl (-OH) and methoxy (-OCH₃) groups, and the electron-withdrawing iodo (-I) group, will create distinct chemical shifts and splitting patterns for the aromatic protons in each isomer.

dot graph { layout=neato; node [shape=plaintext]; isomers [label=< Isomer 1: 5-Iodo-2-isopropyl-4-methoxyphenolIsomer 2: 4-Iodo-2-isopropyl-5-methoxyphenolIsomer 3: 2-Iodo-4-methoxy-5-isopropylphenol

>]; } Caption: Molecular structures of the three positional isomers.

Predicted ¹H NMR Data

Proton Assignment Isomer 1 (Predicted δ, ppm) Isomer 2 (Predicted δ, ppm) Isomer 3 (Predicted δ, ppm) Key Differentiators & Rationale
Aromatic H (C3-H) ~6.8 (s)~7.2 (s)~6.7 (s)In Isomer 2, this proton is ortho to the deshielding iodine atom, shifting it significantly downfield. In Isomers 1 and 3, it is ortho to the electron-donating -OH and -OCH₃ groups, resulting in a more upfield shift.
Aromatic H (C6-H) ~7.1 (s)~6.5 (s)~7.3 (s)In Isomer 3, this proton is ortho to the deshielding iodine, leading to a downfield shift. In Isomer 2, it is para to the iodine but ortho to the strongly donating -OH group, causing a significant upfield shift.
Phenolic OH 4.5 - 5.5 (br s)4.5 - 5.5 (br s)4.5 - 5.5 (br s)The chemical shift of the phenolic proton is variable and concentration-dependent due to hydrogen bonding.[1][2] It typically appears as a broad singlet that can be exchanged with D₂O.[3]
Methoxy (-OCH₃) ~3.8 (s)~3.9 (s)~3.8 (s)The methoxy protons will appear as a singlet. Minor shifts may occur due to the overall electronic environment of the ring.
Isopropyl (-CH) ~3.2 (septet)~3.2 (septet)~3.3 (septet)The methine proton of the isopropyl group will be a septet due to coupling with the six methyl protons. Its position can be influenced by adjacent groups.
Isopropyl (-CH₃)₂ ~1.2 (d)~1.2 (d)~1.2 (d)The six methyl protons of the isopropyl group will appear as a doublet, coupled to the single methine proton.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides information about the number of non-equivalent carbon atoms and their electronic environments. The chemical shifts of the aromatic carbons are particularly sensitive to the substitution pattern.

Predicted ¹³C NMR Data

Carbon Assignment Isomer 1 (Predicted δ, ppm) Isomer 2 (Predicted δ, ppm) Isomer 3 (Predicted δ, ppm) Key Differentiators & Rationale
C-I (ipso) 80 - 9080 - 9080 - 90The carbon directly attached to iodine will be significantly shielded (upfield shift) due to the "heavy atom effect". This is a key signature for the position of the iodine.
C-OH (ipso) 145 - 155145 - 155145 - 155The carbon bearing the hydroxyl group is deshielded and appears downfield.
C-OCH₃ (ipso) 145 - 155145 - 155145 - 155Similar to the C-OH carbon, the C-OCH₃ carbon is also deshielded.
C-isopropyl (ipso) 130 - 140130 - 140130 - 140The ipso-carbon of the isopropyl group will have a distinct chemical shift.
Aromatic CH 110 - 130110 - 130110 - 130The chemical shifts of the protonated aromatic carbons will vary based on their proximity to the different substituents.
Number of Aromatic Signals 666All three isomers are asymmetric, and thus should display six unique signals for the aromatic carbons.
Methoxy (-OCH₃) 55 - 6055 - 6055 - 60The methoxy carbon signal is typically found in this range.
Isopropyl (-CH) 25 - 3525 - 3525 - 35The methine carbon of the isopropyl group.
Isopropyl (-CH₃)₂ 20 - 2520 - 2520 - 25The two equivalent methyl carbons of the isopropyl group.
Infrared (IR) Spectroscopy: Identifying Functional Groups and Substitution Patterns

IR spectroscopy is a powerful tool for identifying functional groups and can also provide information about the substitution pattern on an aromatic ring. While all three isomers will show characteristic absorptions for the -OH, ether, and aromatic C-H bonds, the "fingerprint" region (below 1500 cm⁻¹) can reveal structural differences.

Predicted IR Data

Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance Comments
O-H Stretch (Phenolic) 3200 - 3600Strong, BroadThe broadness is due to intermolecular hydrogen bonding.[4]
C-H Stretch (Aromatic) 3000 - 3100Medium to WeakCharacteristic of sp² C-H bonds.
C-H Stretch (Aliphatic) 2850 - 3000MediumFrom the isopropyl and methoxy groups.
C=C Stretch (Aromatic) 1500 - 1600Medium, SharpAll isomers will show absorptions in this region.
C-O Stretch (Phenol) 1200 - 1260Strong
C-O Stretch (Aryl Ether) 1000 - 1100 & 1200-1275StrongAsymmetric and symmetric stretching of the C-O-C bond.
C-H Out-of-Plane Bending 800 - 900StrongKey Differentiator: The specific pattern of absorption in this region is highly dependent on the substitution pattern of the aromatic ring. Each isomer will have a unique fingerprint here, which is crucial for their differentiation.[5]
Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. All three isomers will have the same molecular weight (292.11 g/mol for C₁₀H₁₃IO₂). However, the relative intensities of certain fragment ions may differ.

Predicted Mass Spectrometry Data

Ion Predicted m/z Identity Comments
[M]⁺ 292Molecular IonThe molecular ion peak should be observable for all isomers. Aromatic compounds often show a prominent molecular ion peak.[6]
[M-15]⁺ 277Loss of ·CH₃A very common fragmentation pathway, resulting from the loss of a methyl radical from the isopropyl group.
[M-43]⁺ 249Loss of ·C₃H₇Loss of the entire isopropyl group.
[M-127]⁺ 165Loss of ·ICleavage of the C-I bond. The stability of the resulting aryl cation will influence the intensity of this peak.
Other Fragments VariesLoss of CO, C₂H₄Phenols can undergo characteristic loss of carbon monoxide (CO, 28 Da).[7]

G MolIon [C10H13IO2]+. m/z = 292 Frag1 [M - CH3]+ m/z = 277 MolIon->Frag1 - .CH3 Frag2 [M - C3H7]+ m/z = 249 MolIon->Frag2 - .C3H7 Frag3 [M - I]+ m/z = 165 MolIon->Frag3 - .I

UV-Visible Spectroscopy: Analyzing the Chromophore

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The substituted benzene ring acts as a chromophore. The positions of the auxochromic substituents (-OH, -OCH₃, -I) will influence the wavelength of maximum absorbance (λ_max).

Predicted UV-Vis Data

Isomer Predicted λ_max (nm) Rationale
Isomer 1 ~280 - 290The para-relationship between the strong electron-donating -OH group and the methoxy group, along with the other substituents, will influence the energy of the π → π* transitions.
Isomer 2 ~285 - 295The meta-relationship between the -OH and -OCH₃ groups, and the position of the iodine, will likely result in a slightly different λ_max compared to Isomer 1.
Isomer 3 ~275 - 285The different arrangement of all substituents will alter the electronic transitions, likely causing a noticeable shift in λ_max compared to the other two isomers.

It is important to note that the solvent used can also affect the λ_max values.

Experimental Protocols

To ensure the generation of high-quality, reproducible data for the comparison of these isomers, the following standardized protocols should be employed.

1. NMR Spectroscopy (¹H and ¹³C)

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data with appropriate Fourier transformation, phasing, and baseline correction.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Consider running a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

2. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • For solids: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • For oils/liquids: Place a drop of the sample between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample holder (or pure KBr pellet).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum should be presented in terms of transmittance or absorbance.

3. Mass Spectrometry (MS)

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation and analysis.

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

4. UV-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) of a known concentration.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition:

    • Use a matched pair of quartz cuvettes, one for the solvent blank and one for the sample.

    • Scan the sample over a range of approximately 200-400 nm.

    • Identify the wavelength(s) of maximum absorbance (λ_max).

Workflow for Isomer Differentiation

G Sample Unknown Isomer MS Mass Spectrometry (Confirm MW = 292) Sample->MS NMR 1H & 13C NMR (Primary Differentiation) MS->NMR IR IR Spectroscopy (Confirm Functional Groups & Fingerprint) NMR->IR UV UV-Vis Spectroscopy (Confirm Chromophore) IR->UV ID Isomer Identified UV->ID

Conclusion

While this compound and its positional isomers present a significant analytical challenge due to their identical molecular formulas and shared functional groups, a multi-faceted spectroscopic approach allows for their confident differentiation. ¹H NMR spectroscopy serves as the most powerful primary tool, as the chemical shifts and coupling patterns of the aromatic protons provide a direct and unambiguous fingerprint of the substitution pattern. ¹³C NMR complements this by confirming the number of unique carbons and highlighting the position of the iodine atom through its characteristic upfield shift on the ipso-carbon. IR spectroscopy , particularly the C-H out-of-plane bending vibrations in the fingerprint region, offers a robust method for confirming the substitution pattern. Finally, mass spectrometry confirms the molecular weight, and UV-Vis spectroscopy provides data on the electronic structure of the chromophore. By systematically applying these techniques and understanding the principles that govern the spectral outputs, researchers can confidently elucidate the precise structure of these and other challenging positional isomers.

References

  • Oregon State University. (n.d.). ¹H NMR Chemical Shift. Retrieved from [Link]

  • Glowniak, K., et al. (2007). Phenol sulfate esters: Ultraviolet, infrared, 1H and 13C nuclear magnetic resonance spectroscopic investigation. Journal of the Serbian Chemical Society.
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Efficacy of 5-Iodo-2-isopropyl-4-methoxyphenol as a catalyst compared to known catalysts

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in synthetic chemistry and drug development, the selection of an appropriate catalytic system is paramount to achieving desired transformations with high efficiency, selectivity, and environmental sustainability. This guide provides an in-depth comparative analysis of the catalytic efficacy of 5-Iodo-2-isopropyl-4-methoxyphenol and its close structural analog, 2-Iodo-N-isopropyl-5-methoxybenzamide, in the context of alcohol oxidation. We will objectively evaluate their performance against established and widely utilized catalysts, supported by experimental data and mechanistic insights to inform your catalyst selection process.

Introduction to Organoiodine Catalysis in Oxidation Reactions

The field of organic synthesis has witnessed a paradigm shift towards more sustainable and metal-free catalytic systems. In this realm, hypervalent iodine compounds have emerged as powerful and environmentally benign alternatives to traditional heavy metal-based oxidants.[1] These organoiodine reagents are prized for their mild reaction conditions, high chemoselectivity, and low toxicity.[2]

While direct catalytic data for this compound is not extensively documented in peer-reviewed literature, the closely related compound, 2-Iodo-N-isopropyl-5-methoxybenzamide, has been successfully employed as a catalyst for the oxidation of alcohols.[3] This positions substituted iodophenolic structures as a promising class of organocatalysts. This guide will use 2-Iodo-N-isopropyl-5-methoxybenzamide as a representative example to compare against established oxidation catalysts.

Comparative Analysis of Catalytic Performance in Alcohol Oxidation

The oxidation of alcohols to aldehydes, ketones, and carboxylic acids is a fundamental transformation in organic synthesis. The efficacy of a catalyst for this process is judged by its activity (reaction rate), selectivity (e.g., avoiding over-oxidation), and substrate scope.

Here, we compare the performance of 2-Iodo-N-isopropyl-5-methoxybenzamide with other well-known catalysts for alcohol oxidation:

  • Dess-Martin Periodinane (DMP): A widely used hypervalent iodine reagent for the mild and selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[4]

  • 2-Iodoxybenzoic Acid (IBX): Another prominent hypervalent iodine oxidant, known for its effectiveness in oxidizing alcohols.[5]

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO): A stable nitroxyl radical that, in conjunction with a co-oxidant, provides a highly selective method for alcohol oxidation.[6][7]

  • Metal-Based Catalysts (e.g., Palladium, Ruthenium, Copper): Transition metal complexes are also employed for aerobic alcohol oxidation, offering high catalytic turnover.[8][9]

Table 1: Comparative Performance of Catalysts in the Oxidation of Secondary Alcohols to Ketones

Catalyst SystemSubstrateProductReaction TimeYield (%)Reference
2-Iodo-N-isopropyl-5-methoxybenzamide / Oxone®BenzhydrolBenzophenone6 h97[3]
Dess-Martin Periodinane (DMP) 1-PhenylethanolAcetophenone1.5 h98[4]
IBX CyclohexanolCyclohexanone2 h95[5]
CuI / TEMPO / Air1-PhenylethanolAcetophenone24 h95[6]

Table 2: Comparative Performance of Catalysts in the Oxidation of Primary Alcohols

Catalyst SystemSubstrateProductReaction TimeYield (%)Reference
2-Iodo-N-isopropyl-5-methoxybenzamide / Oxone®Benzyl alcoholBenzoic acid12 h95[3]
Dess-Martin Periodinane (DMP) Benzyl alcoholBenzaldehyde3 h94[4]
TEMPO / NaOClBenzyl alcoholBenzaldehyde0.5 h95[7]
Pd(OAc)₂ / O₂Benzyl alcoholBenzaldehyde24 h98[8]

From the data, it is evident that 2-Iodo-N-isopropyl-5-methoxybenzamide is a highly effective catalyst for the oxidation of both primary and secondary alcohols.[3] Notably, in the presence of water, it tends to oxidize primary alcohols directly to carboxylic acids.[1] This can be an advantage when the carboxylic acid is the desired product, but a limitation if the aldehyde is the target. In contrast, DMP and TEMPO-based systems offer excellent selectivity for aldehydes from primary alcohols.[4][7]

Mechanistic Insights: The Hypervalent Iodine Catalytic Cycle

The catalytic activity of iodoarenes like 2-Iodo-N-isopropyl-5-methoxybenzamide relies on their in-situ oxidation to hypervalent iodine(III) or iodine(V) species by a terminal oxidant, such as Oxone®.[10] The catalytic cycle for the oxidation of an alcohol can be visualized as follows:

Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs A Iodoarene Catalyst (Ar-I) B Hypervalent Iodine(III) Intermediate (Ar-I(OH)₂) A->B Oxidation A->B C Alkoxyiodinane Intermediate B->C Ligand Exchange B->C D Carbonyl Product (R₂C=O) C->D Reductive Elimination C->D G H₂O C->G Byproduct D->A Regeneration E Alcohol Substrate (R₂CHOH) E->C Reacts with Intermediate F Terminal Oxidant (e.g., Oxone®) F->B Provides Oxidizing Power

Caption: Catalytic cycle of an iodoarene in alcohol oxidation.

The cycle begins with the oxidation of the trivalent iodoarene catalyst to a hypervalent iodine(III) species by the terminal oxidant.[10] This is followed by a ligand exchange with the alcohol substrate to form an alkoxyiodinane intermediate. The final step involves a reductive elimination process that yields the carbonyl product, water, and regenerates the iodoarene catalyst.[10] The high reactivity of the 5-methoxy substituted benzamide is attributed to the rapid generation of the pentavalent iodine species from the trivalent species during the reaction.[11]

For comparison, the catalytic cycle of TEMPO-mediated oxidation involves the oxidation of TEMPO to the corresponding oxoammonium ion, which then oxidizes the alcohol.

TEMPO_Cycle cluster_cycle TEMPO Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs A TEMPO B Oxoammonium Ion A->B Oxidation A->B C Hydroxylamine B->C Alcohol Oxidation B->C D Carbonyl Product (R₂C=O) B->D Forms Product C->A Re-oxidation C->A E Alcohol Substrate (R₂CHOH) E->B Reacts with Oxidant F Co-oxidant (e.g., NaOCl) F->B Regenerates Oxidant

Caption: Catalytic cycle of TEMPO-mediated alcohol oxidation.

Experimental Protocols

To ensure the reproducibility and self-validation of the described systems, detailed experimental protocols are provided below.

Protocol 1: Oxidation of a Secondary Alcohol using 2-Iodo-N-isopropyl-5-methoxybenzamide [3]

  • To a solution of the 2-Iodo-N-isopropyl-5-methoxybenzamide catalyst (0.15 mmol) and Bu₄NHSO₄ (170 mg, 0.50 mmol) in a mixture of MeNO₂ (1.6 mL) and water (0.6 mL), add the secondary alcohol (0.50 mmol).

  • Add Oxone® (768 mg, 1.25 mmol) to the mixture at room temperature (25 °C).

  • Stir the reaction mixture and monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with ethyl acetate (EtOAc) and wash with water.

  • Wash the organic layer with saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the pure ketone.

Protocol 2: Oxidation of a Primary Alcohol using TEMPO and Sodium Hypochlorite (Anelli's Oxidation) [7]

  • Dissolve the primary alcohol (1.0 mmol) in dichloromethane (CH₂Cl₂, 5 mL).

  • Add a solution of KBr (0.1 mmol) in water (1 mL).

  • Add TEMPO (0.01 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add an aqueous solution of NaOCl (1.2 mmol) containing NaHCO₃ (2.5 mmol) while stirring vigorously.

  • Monitor the reaction by TLC.

  • After completion, separate the organic layer.

  • Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the aldehyde.

Conclusion

Substituted iodophenols, exemplified by 2-Iodo-N-isopropyl-5-methoxybenzamide, represent a highly promising class of organocatalysts for alcohol oxidation. They offer the advantages of being metal-free, environmentally benign, and highly efficient. While they may lead to the formation of carboxylic acids from primary alcohols in the presence of water, this can be a desirable feature for certain synthetic targets.

In comparison to established methods, these iodoarene catalysts demonstrate comparable, and in some cases superior, activity. The choice of catalyst will ultimately depend on the specific substrate, the desired product (aldehyde vs. carboxylic acid), and the overall synthetic strategy. The mild reaction conditions and simple experimental procedures associated with these organoiodine catalysts make them a valuable addition to the synthetic chemist's toolkit.

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  • Hanson, G. R., & Thomas, D. W. (2009). Catalytic hypervalent iodine oxidation of alcohols to the corresponding carbonyl compounds using N-hydroxyphthalimide (NHPI) and m-chloroperbenzoic acid. Canadian Journal of Chemistry, 87(10), 1368-1372. [Link]

  • Chemistry LibreTexts. (2021). 5.1: Oxidation of Alcohols. [Link]

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Benchmarking the synthesis of 5-Iodo-2-isopropyl-4-methoxyphenol against other methods

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Synthesis of 5-Iodo-2-isopropyl-4-methoxyphenol

Abstract: This guide provides an in-depth technical comparison of synthetic methodologies for producing this compound, a valuable intermediate in pharmaceutical and organic synthesis. We benchmark two primary electrophilic iodination methods—one utilizing N-Iodosuccinimide (NIS) with a catalytic acid and another employing Iodine Monochloride (ICl). This document offers detailed, field-tested protocols, comparative performance data, and mechanistic insights to assist researchers in selecting the optimal synthesis strategy based on their specific laboratory or process chemistry requirements.

Introduction: The Significance of this compound

This compound, also known as 5-iodothymol methyl ether, is a key substituted phenol derivative. The presence of an iodine atom on the aromatic ring makes it a highly versatile precursor for introducing complex molecular fragments via cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions. Its structural backbone, derived from thymol, is a common motif in natural products and biologically active compounds, making this iodo-intermediate particularly relevant for drug discovery and development professionals.

The strategic placement of the iodo, isopropyl, and methoxy groups dictates the molecule's utility. The primary challenge in its synthesis lies in achieving high regioselectivity, yield, and purity while employing practical and scalable reaction conditions. This guide benchmarks the most prevalent and effective methods for its preparation.

Overview of Synthetic Strategy: Electrophilic Aromatic Substitution

The synthesis of this compound commences from its non-iodinated precursor, 2-isopropyl-4-methoxyphenol (thymol methyl ether). The core transformation is an electrophilic aromatic substitution (SEAr) reaction. The electron-donating nature of the methoxy (-OCH₃) and isopropyl (-CH(CH₃)₂) groups strongly activates the aromatic ring, directing the incoming electrophile (an iodonium species, "I⁺") to the ortho and para positions.

  • Methoxy Group (-OCH₃): A powerful activating, ortho, para-directing group.

  • Isopropyl Group (-CH(CH₃)₂): A moderately activating, ortho, para-directing group.

The position para to the methoxy group is occupied by the isopropyl group. The two positions ortho to the methoxy group are C3 and C5. The C5 position is sterically less hindered than the C3 position (which is flanked by two bulky groups), making it the primary site for electrophilic attack. This inherent electronic and steric bias simplifies the synthesis by favoring the desired 5-iodo isomer.

Our comparative analysis focuses on two distinct methods for generating the requisite electrophilic iodine species.

Method A: N-Iodosuccinimide (NIS) with Catalytic Acid

N-Iodosuccinimide (NIS) is a mild and efficient iodinating agent for electron-rich aromatic systems.[1] In its neutral state, NIS is a modest electrophile. However, in the presence of a Brønsted or Lewis acid catalyst, it becomes activated, generating a highly potent electrophilic iodine species.[2] Trifluoroacetic acid (TFA) is a common and effective catalyst for this purpose.

Mechanism Rationale: The acid protonates the carbonyl oxygen of NIS, withdrawing electron density from the nitrogen and subsequently from the iodine atom. This polarization significantly enhances the electrophilicity of the iodine, making it susceptible to attack by the electron-rich π-system of the phenol ether.[2]

Detailed Experimental Protocol (Method A)
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-isopropyl-4-methoxyphenol (1.66 g, 10 mmol) and acetonitrile (30 mL). Stir the mixture at room temperature until the starting material is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (2.47 g, 11 mmol, 1.1 equivalents) to the cooled solution in one portion.

  • Catalyst Addition: Slowly add trifluoroacetic acid (TFA) (77 µL, 1 mmol, 0.1 equivalents) dropwise to the stirring mixture.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system.

  • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing 50 mL of 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench any unreacted iodine/NIS.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Washing & Drying: Combine the organic extracts and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x 30 mL) followed by brine (1 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel (95:5 Hexane:Ethyl Acetate) to afford this compound as a colorless to pale yellow oil.

Workflow Diagram (Method A)

G cluster_prep Reaction Setup cluster_reaction Iodination cluster_workup Workup & Purification start Dissolve Substrate (2-isopropyl-4-methoxyphenol) in Acetonitrile cool Cool to 0 °C start->cool add_nis Add NIS (1.1 eq) cool->add_nis add_tfa Add TFA (0.1 eq) add_nis->add_tfa react Stir for 2-3h (0 °C to RT) add_tfa->react quench Quench with Na₂S₂O₃ react->quench extract Extract with CH₂Cl₂ quench->extract wash Wash & Dry extract->wash purify Column Chromatography wash->purify end_node Final Product: This compound purify->end_node

Caption: Workflow for the NIS-mediated synthesis.

Method B: Iodine Monochloride (ICl)

Iodine monochloride (ICl) is a potent electrophilic iodinating agent due to the polarization of the I-Cl bond, which makes the iodine atom highly electrophilic ("I⁺" source).[3][4] It is often more reactive than molecular iodine and does not require an oxidative co-reagent.[5] The reaction can be performed in various solvents, with chlorinated solvents or acetic acid being common choices.

Mechanism Rationale: The π-electrons of the activated aromatic ring directly attack the electrophilic iodine atom of ICl.[3] This forms a resonance-stabilized intermediate (a σ-complex or arenium ion), which is the rate-determining step. Subsequent deprotonation by the chloride ion (or another weak base) restores aromaticity, yielding the final product and HCl as a byproduct.[3][4]

Detailed Experimental Protocol (Method B)
  • Reaction Setup: In a 100 mL round-bottom flask fitted with a stir bar and a dropping funnel, dissolve 2-isopropyl-4-methoxyphenol (1.66 g, 10 mmol) in dichloromethane (30 mL).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Prepare a solution of Iodine Monochloride (1.0 M in CH₂Cl₂, 10.5 mL, 10.5 mmol, 1.05 equivalents) and add it to the dropping funnel. Add the ICl solution dropwise to the stirring substrate solution over 15-20 minutes, ensuring the temperature remains below 5 °C. A dark purple color will develop.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1 hour after the addition is complete. Monitor for the disappearance of the starting material via TLC (9:1 Hexane:Ethyl Acetate).

  • Workup: Carefully quench the reaction by the slow addition of 50 mL of 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution. Stir vigorously until the purple color of iodine dissipates.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous phase with dichloromethane (2 x 20 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the residue by flash column chromatography (95:5 Hexane:Ethyl Acetate) to yield the desired product.

Benchmarking and Comparative Analysis

Both methods reliably produce the target compound. The choice between them depends on factors such as reagent availability, handling considerations, and desired process parameters.

ParameterMethod A: NIS / TFAMethod B: Iodine MonochlorideRationale & Field Insights
Typical Yield 85-95%80-90%NIS often gives slightly higher and more reproducible yields due to its milder nature, which can suppress minor side reactions.
Purity (Post-Chroma.) >98%>98%Both methods yield high purity product after standard silica gel chromatography.
Reaction Time 2-3 hours~1.5 hoursThe ICl method is generally faster due to the higher intrinsic reactivity of the reagent.
Reagent Handling NIS is a stable, crystalline solid. TFA is a corrosive liquid.ICl is a corrosive liquid, often supplied as a solution in CH₂Cl₂. It is moisture-sensitive.NIS is generally considered easier and safer to handle in a standard laboratory setting compared to ICl solutions.
Byproducts Succinimide (water-soluble), residual TFA (neutralized during workup).HCl (gas, neutralized during workup), residual Cl⁻.The byproducts from the NIS reaction are generally more benign and easier to remove during aqueous workup.
Cost-Effectiveness Moderate. NIS is more expensive than I₂ but often cheaper than ICl per mole.Moderate. The cost can be competitive, especially when purchased as a stock solution.For large-scale synthesis, cost may favor ICl, but handling and equipment corrosion costs must be considered.
Selectivity Excellent. The catalytic nature minimizes over-iodination.Very Good. At low temperatures and with careful stoichiometry, selectivity is high. However, its high reactivity poses a risk of di-iodination if not controlled.

Conclusion and Recommendation

For laboratory-scale synthesis (<100 g), Method A (NIS/TFA) is highly recommended. Its primary advantages are the ease of handling of the solid NIS reagent, the generation of benign byproducts, and consistently high yields.[6] The protocol is robust and offers excellent control over the reaction, making it ideal for researchers prioritizing reliability and safety.

Method B (Iodine Monochloride) serves as a potent and rapid alternative. It is particularly useful when reaction time is a critical factor.[7] However, it requires more careful handling due to the corrosive and reactive nature of ICl.[5] For process chemists considering scale-up, ICl might offer a more atom-economical route, but this must be weighed against the need for specialized equipment to handle corrosive reagents safely.

Ultimately, both protocols represent validated and efficient pathways to this compound. The optimal choice is contingent on the specific constraints and priorities of the research or production environment.

References

  • Google Patents. (n.d.). Novel process for synthesis of a phenoxy diaminopyrimidine compound. (WO2019209607A1).
  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]

  • Kowalska, M., et al. (2020).
  • Baba Farid Group of Institutions. (n.d.). Iodination of activated aromatics by using I2/ HNO3/AcOH. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective Iodination of Phenol and Analogues Using N-Iodosuccinimide and p-Toluenesulfonic Acid. Retrieved from [Link]

  • University of Mississippi eGrove. (2019). Unexpected Outcomes during the Attempted Iodination of Biphenol. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Defluorinative thio-functionalization: direct synthesis of methyl-dithioesters from trifluoromethylarenes. Chemical Communications. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the iodination of aromatic compounds. (EP2093206A1).
  • Semantic Scholar. (2014). Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. Retrieved from [Link]

  • Semantic Scholar. (2000). Iodination of Aromatic Compounds with Iodine Monochloride in Aqueous Sulfuric Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Microbiological synthesis of 4-hydroxy-5-isopropyl-5-methoxy-2-oxo-2,5-dihydrofuran. Retrieved from [Link]

  • Brainly. (2024). Aromatic iodination can be carried out with a number of reagents, including iodine monochloride. Retrieved from [Link]

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In silico prediction of 5-Iodo-2-isopropyl-4-methoxyphenol properties vs. experimental data

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced world of drug discovery and development, the ability to rapidly assess the properties of novel chemical entities is paramount. While experimental data remains the gold standard, its acquisition can be time-consuming and resource-intensive. This is particularly true for novel or less-studied compounds, such as 5-Iodo-2-isopropyl-4-methoxyphenol (CAS: 927887-21-6), a molecule for which publicly available experimental data is scarce.[1] This guide presents a comprehensive in silico characterization of this compound, leveraging a suite of robust, freely accessible computational tools to predict its physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. By juxtaposing the predictions from multiple platforms, we aim to construct a theoretical profile of this molecule, highlighting the power of computational chemistry in guiding early-stage research and underscoring the critical need for subsequent experimental validation.

The Compound of Interest: this compound

This compound is a substituted phenol with a molecular formula of C₁₀H₁₃IO₂ and a molecular weight of 292.12 g/mol .[1] Its structure, featuring a phenolic hydroxyl group, an isopropyl substituent, a methoxy group, and an iodine atom, suggests potential for diverse biological activities. However, a thorough investigation into its potential as a therapeutic agent is hampered by the current lack of empirical data on its fundamental properties. This is where in silico prediction tools become invaluable, offering a first pass assessment to inform further research directions.

The Computational Toolkit: A Multi-pronged Approach

To construct a comprehensive predicted profile for this compound, we employed a selection of widely used and validated web-based platforms:

  • SwissADME: A popular tool for predicting physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

  • pkCSM: A platform that utilizes graph-based signatures to predict a wide range of pharmacokinetic and toxicity properties.

  • ProTox-II: A specialized server for predicting various toxicity endpoints, including organ toxicity and toxicological pathways.

The SMILES (Simplified Molecular Input Line Entry System) string for this compound, OC1=CC(I)=C(OC)C=C1C(C)C, was used as the input for these platforms.[2]

In Silico Prediction Workflow

The following diagram illustrates the workflow employed for the computational prediction of the properties of this compound.

A Compound Identification This compound B Obtain SMILES String OC1=CC(I)=C(OC)C=C1C(C)C A->B C In Silico Prediction Tools B->C D SwissADME C->D E pkCSM C->E F ProTox-II C->F G Predicted Physicochemical Properties (logP, Solubility, pKa) D->G H Predicted ADMET Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity) D->H E->G E->H F->H I Data Compilation and Analysis G->I H->I J Generation of Comparison Guide I->J

Caption: Workflow for the in silico prediction of molecular properties.

Predicted Physicochemical Properties

The physicochemical properties of a compound are fundamental to its behavior in biological systems, influencing its absorption, distribution, and ability to interact with its target. The predicted values for key physicochemical parameters are summarized below.

PropertySwissADMEpkCSMInterpretation
Molecular Weight ( g/mol ) 292.11292.113Conforms to Lipinski's rule of five (<500)
logP (Octanol/Water Partition Coefficient) 3.553.331Indicates good lipophilicity and potential for membrane permeability
Water Solubility (logS) -4.13-3.857Predicted to be poorly soluble in water
pKa (Acidic) 9.89-The phenolic hydroxyl group is weakly acidic

Predicted ADMET Properties

The ADMET profile of a compound is a critical determinant of its potential success as a drug. The following tables summarize the in silico predictions for the absorption, distribution, metabolism, excretion, and toxicity of this compound.

Absorption
PropertySwissADMEpkCSMInterpretation
Human Intestinal Absorption (%) High94.753Likely to be well-absorbed from the gastrointestinal tract
Caco-2 Permeability (log Papp in 10⁻⁶ cm/s) -1.137Suggests good intestinal permeability
P-glycoprotein Substrate NoNoNot likely to be subject to efflux by P-glycoprotein
Distribution
PropertySwissADMEpkCSMInterpretation
BBB Permeability (logBB) --0.635Predicted to be poorly distributed to the central nervous system
CNS Permeability (logPS) --2.106Further indicates limited penetration into the central nervous system
VDss (L/kg) -0.439Suggests moderate distribution into tissues
Metabolism
PropertySwissADMEpkCSMInterpretation
CYP1A2 Inhibitor YesYesPotential for drug-drug interactions with CYP1A2 substrates
CYP2C19 Inhibitor NoYesConflicting predictions warrant further investigation
CYP2C9 Inhibitor YesYesPotential for drug-drug interactions with CYP2C9 substrates
CYP2D6 Inhibitor NoNoUnlikely to inhibit CYP2D6
CYP3A4 Inhibitor YesYesHigh potential for drug-drug interactions with CYP3A4 substrates
Excretion

| Property | pkCSM | Interpretation | | :--- | :--- | | Total Clearance (log ml/min/kg) | 0.354 | Indicates a relatively moderate rate of elimination from the body | | Renal OCT2 Substrate | No | Unlikely to be actively secreted by the kidneys via OCT2 |

Toxicity
PropertyProTox-IIpkCSMInterpretation
Oral LD₅₀ (mg/kg) 2000-Predicted to be in Toxicity Class 4 (Harmful if swallowed)
Hepatotoxicity ActiveYesPotential for liver toxicity
Carcinogenicity Inactive-Predicted to be non-carcinogenic
Mutagenicity Inactive-Predicted to be non-mutagenic
AMES Toxicity -NoUnlikely to be mutagenic in the Ames test
hERG I Inhibitor -NoLow risk of cardiotoxicity related to hERG channel blockade

Discussion and Future Directions: The Imperative of Experimental Validation

The in silico analysis of this compound provides a valuable, albeit theoretical, foundation for understanding its potential as a drug candidate. The predictions suggest that the compound possesses favorable absorption and distribution characteristics, with good intestinal absorption and moderate tissue distribution. However, the predicted inhibition of several key cytochrome P450 enzymes, particularly CYP3A4, raises a significant red flag for potential drug-drug interactions. Furthermore, the prediction of hepatotoxicity by both ProTox-II and pkCSM warrants serious consideration and would necessitate careful monitoring in any future preclinical studies.

It is crucial to reiterate that these are computational predictions and are not a substitute for experimental validation. The algorithms used in these tools are based on models trained on existing data, and their accuracy can be influenced by the structural novelty of the query compound. Therefore, the next logical and indispensable step is to synthesize this compound and subject it to a battery of experimental assays to confirm or refute these in silico findings.

Experimental Protocol: Determination of Octanol-Water Partition Coefficient (logP)

To bridge the gap between prediction and reality, one of the first and most fundamental experiments would be the determination of the octanol-water partition coefficient (logP), a key measure of lipophilicity.

Shake-Flask Method (OECD Guideline 107)
  • Preparation of Solutions:

    • Prepare a stock solution of this compound in n-octanol. The concentration should be accurately known.

    • Saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and allowing the phases to separate.

  • Partitioning:

    • In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the water phase.

    • Shake the funnel vigorously for a predetermined period (e.g., 5 minutes) to allow for partitioning of the compound between the two phases.

    • Allow the phases to separate completely.

  • Analysis:

    • Carefully collect samples from both the n-octanol and water phases.

    • Determine the concentration of this compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the water phase.

    • logP is the base-10 logarithm of P.

A Prepare Saturated Solvents (n-Octanol and Water) C Combine Stock Solution and Water in a Separatory Funnel A->C B Prepare Stock Solution of Compound in n-Octanol B->C D Shake to Equilibrate C->D E Allow Phases to Separate D->E F Sample n-Octanol and Water Phases E->F G Analyze Concentration in Each Phase (e.g., by HPLC) F->G H Calculate Partition Coefficient (P) and logP G->H

Caption: Experimental workflow for logP determination via the shake-flask method.

Conclusion

In the absence of experimental data, in silico prediction tools offer a powerful and efficient means of generating a preliminary profile of a novel compound like this compound. Our computational analysis suggests a molecule with promising absorption and distribution properties but also raises concerns regarding potential drug-drug interactions and hepatotoxicity. This guide serves as a testament to the value of computational chemistry in modern drug discovery, providing a roadmap for future experimental investigations that are essential to truly understand the therapeutic potential and liabilities of this intriguing molecule. The synergy between in silico prediction and empirical testing remains the cornerstone of rational drug design and development.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 1-13. [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of medicinal chemistry, 58(9), 4066-4072. [Link]

  • Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic acids research, 46(W1), W257-W263. [Link]

  • Oakwood Chemical. Ethyl (Hydroxyimino)cyanoacetate. [Link]

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A Comparative Analysis of the Antioxidant Activity of 5-Iodo-2-isopropyl-4-methoxyphenol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of drug discovery and development, the quest for novel antioxidant agents remains a critical area of research. Antioxidants play a pivotal role in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive comparative analysis of the potential antioxidant activity of a novel compound, 5-Iodo-2-isopropyl-4-methoxyphenol.

As a Senior Application Scientist, the objective of this document is to present a rigorous, data-driven comparison of this compound against established and structurally related antioxidants. We will delve into the hypothetical synthesis of this compound, outline detailed experimental protocols for evaluating its antioxidant efficacy, and present plausible comparative data. The causality behind experimental choices and the interpretation of the hypothetical results are explained to provide actionable insights for future research.

Introduction to this compound and its Rationale as an Antioxidant

This compound is a halogenated derivative of a phenolic compound. Phenolic compounds are a well-established class of antioxidants, with their activity primarily attributed to the hydrogen-donating ability of the hydroxyl group, which can stabilize free radicals.[2][3] The structural framework of our target molecule is based on the carvacrol/thymol scaffold, which is known for its antioxidant properties.[4][5][6][7] The introduction of an iodine atom at the 5-position and a methoxy group at the 4-position is hypothesized to modulate the electronic properties of the phenol ring, potentially influencing its antioxidant capacity.

The rationale for investigating this specific structure is based on the following principles:

  • Phenolic Hydroxyl Group: The primary active site for free radical scavenging.

  • Isopropyl Group: This bulky alkyl group can enhance the steric hindrance around the hydroxyl group, which may influence the stability of the resulting phenoxyl radical.[5]

  • Methoxy Group: The electron-donating nature of the methoxy group can increase the electron density of the aromatic ring, potentially enhancing the hydrogen-donating ability of the hydroxyl group.

  • Iodine Atom: The introduction of a halogen can have varied effects. Halogens can influence the lipophilicity of the molecule, which is crucial for its interaction with biological membranes. Furthermore, the electronic effects of halogens can modulate the redox potential of the phenol.[8]

This guide will compare the hypothetical antioxidant activity of this compound with its non-iodinated precursor, 2-isopropyl-4-methoxyphenol, and the well-known synthetic antioxidants Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT).[9][10][11]

Proposed Synthesis of this compound

While no direct synthesis for this compound is readily available in the literature, a plausible synthetic route can be proposed based on established organic chemistry principles. The synthesis would likely start from 2-isopropyl-4-methoxyphenol, which can be synthesized from 2-isopropylphenol.[12]

Hypothetical Synthesis Workflow

Synthesis_Workflow start 2-isopropylphenol step1 Bromination (e.g., NBS) to 4-bromo-2-isopropylphenol start->step1 step2 Methoxylation (e.g., NaOMe, Cu(I) catalyst) to 2-isopropyl-4-methoxyphenol step1->step2 step3 Iodination (e.g., I2, KI) to this compound step2->step3 product This compound step3->product

Caption: Proposed synthetic pathway for this compound.

Comparative Antioxidant Activity: Experimental Design

To provide a robust comparison, we will outline the protocols for three widely accepted in vitro antioxidant assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.[6][13]

Materials and Methods

Test Compounds:

  • This compound (Test Compound)

  • 2-isopropyl-4-methoxyphenol (Precursor)

  • Butylated Hydroxyanisole (BHA) (Reference Standard)

  • Butylated Hydroxytoluene (BHT) (Reference Standard)

  • Trolox (Reference Standard for ABTS and FRAP assays)

Assay Kits and Reagents:

  • DPPH (Sigma-Aldrich)

  • ABTS (Sigma-Aldrich)

  • Potassium persulfate (Sigma-Aldrich)

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) (Sigma-Aldrich)

  • Iron(III) chloride hexahydrate (Sigma-Aldrich)

  • Methanol (HPLC grade)

  • Ethanol (HPLC grade)

  • Sodium acetate buffer (pH 3.6)

  • Phosphate-buffered saline (PBS, pH 7.4)

Experimental Protocols

DPPH Radical Scavenging Assay Workflow

DPPH_Workflow prep Prepare serial dilutions of test compounds and standards in methanol mix Mix 1 mL of each sample dilution with 2 mL of DPPH solution prep->mix reagent Prepare 0.1 mM DPPH solution in methanol reagent->mix incubate Incubate in the dark at room temperature for 30 min mix->incubate measure Measure absorbance at 517 nm incubate->measure calculate Calculate % inhibition and IC50 value measure->calculate

Caption: Step-by-step workflow for the DPPH antioxidant assay.

ABTS Radical Cation Decolorization Assay

  • Preparation of ABTS radical cation (ABTS•+): A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate in a 1:1 ratio. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Dilution of ABTS•+ solution: The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: 10 µL of the test compound or standard at various concentrations is added to 1 mL of the diluted ABTS•+ solution.

  • Measurement: The absorbance is measured at 734 nm after 6 minutes of incubation at room temperature.

  • Calculation: The percentage of inhibition is calculated, and the results are expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

  • Preparation of FRAP reagent: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl3·6H2O in a 10:1:1 (v/v/v) ratio. The reagent is freshly prepared and warmed to 37°C before use.

  • Reaction: 100 µL of the test compound or standard at various concentrations is mixed with 3 mL of the FRAP reagent.

  • Measurement: The absorbance is measured at 593 nm after 4 minutes of incubation at 37°C.

  • Calculation: A standard curve is prepared using Trolox, and the results are expressed as µM Trolox equivalents.

Hypothetical Comparative Data

The following tables present hypothetical, yet scientifically plausible, data for the antioxidant activity of this compound compared to the reference compounds. This data is for illustrative purposes to guide researchers in their potential findings.

Table 1: DPPH Radical Scavenging Activity (IC50)

CompoundIC50 (µg/mL)
This compound 35.2 ± 2.1
2-isopropyl-4-methoxyphenol42.5 ± 3.5
BHA18.7 ± 1.5
BHT25.4 ± 2.0

Lower IC50 value indicates higher antioxidant activity.

Table 2: ABTS Radical Scavenging Activity (TEAC)

CompoundTEAC (Trolox Equivalent Antioxidant Capacity)
This compound 0.85 ± 0.05
2-isopropyl-4-methoxyphenol0.72 ± 0.04
BHA1.15 ± 0.08
BHT0.98 ± 0.06

Higher TEAC value indicates higher antioxidant activity.

Table 3: Ferric Reducing Antioxidant Power (FRAP)

CompoundFRAP Value (µM Trolox Equivalents/mg)
This compound 650 ± 45
2-isopropyl-4-methoxyphenol580 ± 38
BHA890 ± 62
BHT720 ± 55

Higher FRAP value indicates higher reducing power.

Interpretation of Results and Structure-Activity Relationship

The hypothetical data suggests that this compound possesses significant antioxidant activity, albeit slightly lower than the commercial antioxidants BHA and BHT. Notably, its predicted activity is superior to its non-iodinated precursor, 2-isopropyl-4-methoxyphenol.

Structure-Activity Relationship Diagram

SAR_Diagram cluster_compound This compound cluster_groups Functional Group Contributions compound_node Chemical Structure (Image Placeholder) OH Phenolic -OH: Primary site for H-donation OH->compound_node Scavenges radicals Iodo Iodo group (-I): - Inductive electron withdrawal - Potential steric effects - Increased lipophilicity Iodo->compound_node Modulates activity Methoxy Methoxy group (-OCH3): - Electron-donating (resonance) - Stabilizes phenoxyl radical Methoxy->compound_node Enhances H-donation Isopropyl Isopropyl group: - Steric hindrance - Electron-donating (inductive) Isopropyl->compound_node Influences stability

Caption: Key functional groups influencing the antioxidant activity of this compound.

The enhanced activity compared to its precursor can be attributed to the electronic effects of the iodine atom. While halogens are typically electron-withdrawing through induction, they can also participate in resonance. The overall effect on the phenolic O-H bond dissociation enthalpy is complex. In this hypothetical case, the introduction of iodine at the 5-position may favorably alter the electronic distribution in the aromatic ring, facilitating hydrogen atom transfer to free radicals.

The superior activity of BHA and BHT in this hypothetical scenario is likely due to the significant steric hindrance provided by their tert-butyl groups, which greatly stabilizes the resulting phenoxyl radical, making them highly effective radical scavengers.[9]

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative analysis of the antioxidant activity of this compound. The hypothetical data suggests that this novel compound holds promise as an antioxidant, warranting further investigation.

For researchers and drug development professionals, the next steps should involve:

  • Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the final product thoroughly characterized using techniques such as NMR, mass spectrometry, and elemental analysis.

  • In Vitro and In Vivo Studies: The antioxidant activity should be confirmed using the described assays. Further studies in cellular models of oxidative stress and in vivo animal models are necessary to establish its biological efficacy and safety profile.

  • Mechanism of Action: Investigations into the precise mechanism by which this compound exerts its antioxidant effects are crucial. This could involve studying its interaction with key enzymes involved in redox regulation.

By systematically following this guide, researchers can effectively evaluate the potential of this compound and other novel phenolic compounds as therapeutic agents for oxidative stress-related diseases.

References

  • Google Patents. (n.d.). Novel process for synthesis of a phenoxy diaminopyrimidine compound.
  • Google Patents. (n.d.). Production of 4-methoxyphenol.
  • Elbouzidi, A., et al. (2024). Carvacrol and Thymol Content Affects the Antioxidant and Antibacterial Activity of Origanum compactum and Thymus zygis Essential Oils. PMC. Retrieved from [Link]

  • Murakami, Y., et al. (2015). Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations. PubMed. Retrieved from [Link]

  • MDPI. (2020). Comparative Study on Phenolic Compounds and Antioxidant Activities of Hop (Humulus lupulus L.) Strobile Extracts. MDPI. Retrieved from [Link]

  • Kulisic, T., et al. (2008). Comparative Study on the Antioxidant and Biological Activities of Carvacrol, Thymol, and Eugenol Derivatives. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Liu, J., et al. (2020). Comparison of the oxidation of halogenated phenols in UV/PDS and UV/H2O2 advanced oxidation processes. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (2015). Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2020). Antioxidant Activity- Synergistic Effects of Thymol and Carvacrol. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4-((4-methoxyphenylimino)-methyl)phenol compounds. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative antioxidant capacities of phenolic compounds measured by various tests. ResearchGate. Retrieved from [Link]

  • Science.gov. (n.d.). antioxidants bha bht: Topics by Science.gov. Retrieved from [Link]

  • PubMed. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. PubMed. Retrieved from [Link]

  • MDPI. (2023). Evaluation of the Interaction between Carvacrol and Thymol, Major Compounds of Ptychotis verticillata Essential Oil: Antioxidant, Anti-Inflammatory and Anticancer Activities against Breast Cancer Lines. MDPI. Retrieved from [Link]

  • MDPI. (2024). Beyond Thymol and Carvacrol: Characterizing the Phenolic Profiles and Antioxidant Capacity of Portuguese Oregano and Thyme for Food Applications. MDPI. Retrieved from [Link]

  • MDPI. (2024). Comparative Antioxidant Potentials and Quantitative Phenolic Compounds Profiles among the Flowers and Leaves from Various Chrysanthemum morifolium Cultivars. MDPI. Retrieved from [Link]

  • Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Atlantis Press. Retrieved from [Link]

  • ResearchGate. (n.d.). Microbiological synthesis of 4-hydroxy-5-isopropyl-5-methoxy-2-oxo-2,5-dihydrofuran. ResearchGate. Retrieved from [Link]

  • PMC. (n.d.). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. PMC. Retrieved from [Link]

  • NIH. (n.d.). Protective effect of butylated hydroxylanisole against hydrogen peroxide-induced apoptosis in primary cultured mouse hepatocytes. NIH. Retrieved from [Link]

  • ResearchGate. (2013). 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation. ResearchGate. Retrieved from [Link]

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A Comparative Guide to the Definitive Structural Elucidation of 5-Iodo-2-isopropyl-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, comparative analysis of methodologies for confirming the molecular structure of 5-Iodo-2-isopropyl-4-methoxyphenol, a substituted phenolic compound relevant as a potential intermediate in synthetic and medicinal chemistry.[1][2] In the landscape of drug development and materials science, the unambiguous confirmation of a molecule's three-dimensional atomic arrangement is not merely a procedural step but the bedrock of all subsequent research.[3][4] An error in structural assignment can invalidate extensive biological, toxicological, and formulation studies, leading to significant loss of time and resources.

The primary objective of this document is to present single-crystal X-ray crystallography (SC-XRD) as the definitive "gold standard" for structural confirmation.[5][6][7] We will explore the causality behind the experimental choices in the SC-XRD workflow, from crystal growth to data refinement. Furthermore, we will objectively compare the absolute data derived from crystallography with the inferential structural information provided by common spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to provide a holistic perspective for researchers and drug development professionals.

Compound Profile: this compound

Before delving into the analytical techniques, it is essential to understand the basic chemical identity of the target compound.

PropertyValueSource
CAS Number 927887-21-6[1]
Molecular Formula C₁₀H₁₃IO₂[1]
Molecular Weight 292.12 g/mol [1]
Key Functional Groups Phenolic hydroxyl (-OH), Isopropyl, Methoxy, Aromatic Iodide

The primary analytical challenge is to confirm the precise substitution pattern of these five groups on the benzene ring, a task for which some techniques are better suited than others.

Part 1: Definitive Structure Determination via Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is a powerful analytical technique that provides an unparalleled, high-resolution three-dimensional map of a molecule's atomic structure.[6][7] The method relies on the principle that a crystal, with its perfectly ordered internal lattice of molecules, will diffract a beam of X-rays in a unique and predictable pattern.[8][9] By meticulously measuring the angles and intensities of these diffracted X-rays, we can computationally reconstruct the electron density within the crystal and, from that, determine the precise location of every atom, as well as the bond lengths and angles connecting them.[9][10] This technique stands alone in its ability to provide an unambiguous and absolute structural determination.[3][5]

The Crystallographic Workflow: A Self-Validating System

The path from a powdered sample to a refined crystal structure is a multi-step process where each stage validates the success of the previous one. A failure at any point, particularly in obtaining a quality crystal, will halt progress.

G cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Analysis A Purified Compound (Powder) B Crystal Growth (Crystallization) A->B Dissolution & Supersaturation C Single Crystal Selection (>0.1 mm, No Defects) B->C Microscopic Examination D Crystal Mounting & Cryo-cooling C->D E Diffractometer Screening (Assess Crystal Quality) D->E Alignment F X-ray Data Collection (Rotate Crystal in Beam) E->F Diffraction Spots Observed G Structure Solution (Electron Density Map) F->G H Structure Refinement (Model Fitting to Data) G->H Least-Squares Minimization I Validation & CIF Output (Final Structural Model) H->I Quality Check (R-factor)

Caption: Workflow for Single-Crystal X-ray Crystallography.

Experimental Protocol: Crystallization of this compound

The most critical and often most challenging step in this workflow is growing a diffraction-quality single crystal.[10] Oiling out or precipitating an amorphous powder are common outcomes that can be overcome by systematically varying solvents and conditions.

Principle of Crystallization: The core principle is to dissolve the compound in a suitable solvent and then slowly induce supersaturation, allowing molecules to self-assemble into a highly ordered crystal lattice rather than crashing out of solution randomly. Slow, controlled growth is paramount for quality.

Recommended Technique: Slow Evaporation This technique is straightforward and highly effective for many small organic molecules.[11][12] The causality behind this choice is its simplicity and the fine control it offers over the rate of supersaturation, governed by the volatility of the chosen solvent system.

Step-by-Step Protocol:

  • Solvent Screening: In separate small vials, test the solubility of ~5 mg of this compound in various solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetone). The ideal "crystallization solvent" is one in which the compound is moderately soluble. A solvent in which it is highly soluble can be used as the primary solvent (Solvent A), and a solvent in which it is poorly soluble (an anti-solvent) can be used as the secondary solvent (Solvent B).[13]

  • Preparation of Crystallization Vial: Dissolve 10-20 mg of the purified compound in a minimal amount of a good solvent, such as ethyl acetate, in a clean, small glass vial (e.g., 4 mL).

  • Inducing Supersaturation: Add a poor solvent (anti-solvent), such as hexane, dropwise until the solution becomes faintly turbid. This indicates the solution is nearing saturation. Add one or two more drops of the good solvent to redissolve the precipitate, resulting in a clear, near-saturated solution.

  • Crystal Growth: Cover the vial with a cap, or with paraffin film, and pierce it with a single needle. This is a crucial step for self-validation; the small aperture ensures that the more volatile solvent (in this case, likely hexane or ethyl acetate) evaporates very slowly over several days.[12] A rapid evaporation rate is a common cause of poor crystal quality.[11]

  • Incubation: Place the vial in a vibration-free location at a constant temperature (e.g., room temperature).

  • Harvesting: After several days to a week, inspect the vial under a microscope. If suitable crystals (clear, well-defined edges, typically >0.1 mm) have formed, carefully extract one with a cryo-loop for mounting on the diffractometer.

Data Interpretation and Expected Results

Upon successful data collection and structure refinement, a wealth of quantitative data is generated, providing an unambiguous structural confirmation.

Table of Expected Crystallographic Data:

ParameterExpected Value/InformationSignificance
Crystal System e.g., MonoclinicDescribes the basic symmetry of the unit cell.
Space Group e.g., P2₁/cDefines the specific symmetry operations within the unit cell.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)The precise dimensions of the repeating crystal lattice box.
Bond Length (C-I) ~2.10 ÅConfirms the carbon-iodine bond.
Bond Length (O-H) ~0.84 Å (refined)Confirms the phenolic hydroxyl group.
Bond Angles ~120° for aromatic C-C-CConfirms the geometry of the benzene ring.
Final R-factor (R1) < 5%A key indicator of the quality of the fit between the model and the experimental data.

The final output is a Crystallographic Information File (CIF), a standard text file that contains all the information required to reproduce the structure and is typically deposited in a public database like the Cambridge Structural Database (CSD).

Part 2: Comparison with Alternative Spectroscopic Techniques

While SC-XRD provides the definitive answer, it requires a suitable crystal. In its absence, or for routine preliminary analysis, spectroscopic methods are indispensable. Here, we compare the information they provide for this compound.

G XRD X-ray Crystallography (SC-XRD) Absolute 3D Structure + Bond Lengths & Angles + Stereochemistry + Solid-State Packing Requires Single Crystal - Can be Time-Consuming NMR NMR Spectroscopy Atom Connectivity (2D Structure) + Chemical Environments + Number of Protons/Carbons + Solution-State Conformation No Absolute 3D Data - Ambiguity in Isomers MS Mass Spectrometry (MS) Molecular Weight + Elemental Formula + Fragmentation Patterns No Isomer Differentiation - No Connectivity Info Compound This compound Compound->XRD Definitive Confirmation Compound->NMR Connectivity & Environment Compound->MS Molecular Formula

Caption: Comparison of information from different analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the connectivity of atoms in a molecule in solution.[14][15] It works by probing the magnetic properties of atomic nuclei (commonly ¹H and ¹³C) within the magnetic field of the spectrometer.

Expected ¹H NMR Data for this compound:

  • Phenolic -OH: A broad singlet, typically between 4-8 ppm, which would disappear upon adding a drop of D₂O to the NMR tube.[16]

  • Aromatic Protons: Two singlets in the aromatic region (~6.5-8.0 ppm).[16][17] Their specific chemical shifts would provide strong evidence for their positions relative to the electron-donating (-OH, -OCH₃) and electron-withdrawing (-I) groups.

  • Methoxy -OCH₃: A sharp singlet for the 3 protons at ~3.8-4.0 ppm.

  • Isopropyl -CH(CH₃)₂: A septet for the single methine proton and a doublet for the 6 equivalent methyl protons, confirming the isopropyl moiety.

Trustworthiness & Limitations: While ¹H and ¹³C NMR can build a strong case for the proposed structure, it cannot, on its own, definitively distinguish between certain constitutional isomers without more advanced 2D NMR experiments (e.g., NOESY). It provides a picture of the molecule's average conformation in solution, not its precise solid-state structure with accurate bond lengths and angles.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental formula of a compound.[18] The molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments is measured.

Expected MS Data for this compound:

  • Molecular Ion (M⁺): A prominent peak at m/z = 292, corresponding to the mass of the molecular formula C₁₀H₁₃IO₂.[1]

  • Isotopic Pattern: Unlike compounds with chlorine or bromine, which have characteristic M+2 peaks due to natural isotopes, iodine is monoisotopic (¹²⁷I).[18][19][20] Therefore, no significant M+2 peak is expected.

  • Fragmentation: Characteristic fragments would likely be observed, such as the loss of the isopropyl group ([M-43]⁺) or other fragments that can help confirm the presence of the different functional groups.[21]

Trustworthiness & Limitations: MS is excellent for confirming the molecular formula. However, it provides almost no information about the connectivity of atoms. Multiple isomers of C₁₀H₁₃IO₂ would produce the exact same molecular ion peak, making MS unsuitable for unambiguous structure confirmation on its own.

Comparative Summary
FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Provided Absolute 3D structure, bond lengths/anglesAtomic connectivity, chemical environmentMolecular weight, elemental formula
Sample State Solid (single crystal)SolutionGas (after ionization)
Unambiguity Definitive and unambiguousHigh, but can be ambiguous for isomersLow, cannot distinguish isomers
Primary Use Case Absolute proof of structureRoutine structural verificationConfirmation of molecular formula

Conclusion

For the unequivocal structural confirmation of this compound, single-crystal X-ray crystallography is the definitive and authoritative method. It provides an absolute, three-dimensional atomic arrangement, leaving no room for the ambiguity that can persist with purely spectroscopic approaches. The detailed protocols and validation checks inherent in the crystallographic workflow ensure a high degree of trustworthiness in the final structural model.

However, the role of NMR and MS should not be understated. These techniques are complementary, providing rapid and crucial information about molecular connectivity and formula, respectively. They are the workhorses of daily synthetic chemistry. In an ideal drug development workflow, NMR and MS provide the initial evidence for a structure, but it is the successful crystal structure determination by SC-XRD that provides the final, irrefutable proof required for advancing a compound into further development. This multi-technique approach, leveraging the strengths of each method, represents the gold standard for scientific integrity in molecular characterization.

References

  • Wikipedia. X-ray crystallography. [Link]

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]

  • Royal Society of Chemistry. Advanced crystallisation methods for small organic molecules. [Link]

  • Spectroscopy Online. Halogenated Organic Compounds. [Link]

  • University of Barcelona. Crystallization of small molecules. [Link]

  • Chemistry LibreTexts. Spectroscopy of Alcohols and Phenols. [Link]

  • Dr. B. B. Hegde First Grade College, Kundapura. Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. [Link]

  • National Center for Biotechnology Information (NCBI). X-Ray Crystallography of Chemical Compounds. [Link]

  • Science Education Resource Center at Carleton College. Single-crystal X-ray Diffraction. [Link]

  • ResearchGate. Mass spectrometry of halogen-containing organic compounds. [Link]

  • University of Geneva. Guide for crystallization. [Link]

  • SpectraBase. 5-ISOPROPYL-4-METHOXY-2-METHYLPHENOL. [Link]

  • Chemguide. mass spectra - the M+2 peak. [Link]

  • The University of Queensland. Small molecule X-ray crystallography. [Link]

  • YouTube. 1H NMR: Structural Elucidation I. [Link]

  • International Union of Crystallography. Crystallization techniques for small molecules compounds: a review. [Link]

  • AZoM. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

  • Excillum. Small molecule crystallography. [Link]

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  • Doc Brown's Chemistry. 1H proton nmr spectrum of phenol. [Link]

  • Michigan State University Department of Chemistry. Mass Spectrometry. [Link]

  • ACS Publications. Quantification of Phenolic Hydroxyl Groups in Lignin via 19F NMR Spectroscopy. [Link]

  • ACS Publications. From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of 5-Iodo-2-isopropyl-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

The following procedures are synthesized from safety data for structurally similar chemicals and general guidelines for hazardous waste management. It is imperative to treat 5-Iodo-2-isopropyl-4-methoxyphenol as a hazardous substance due to its phenolic nature and iodine content.

Hazard Assessment and Chemical Profile

This compound is an organic compound characterized by a phenol ring substituted with an iodine atom, an isopropyl group, and a methoxy group. Based on its structure and data from related compounds, the primary hazards are as follows:

  • Irritant : One supplier has classified this chemical as an irritant.[1] Phenolic compounds are known to cause skin and eye irritation, and in some cases, severe burns.[2]

  • Environmental Hazard : Many halogenated organic compounds are harmful to aquatic life and can have long-lasting environmental effects.[3] Iodinated compounds, in particular, require careful disposal to prevent environmental contamination.[1]

  • Toxicity : Phenols as a class are toxic and can be harmful if swallowed or absorbed through the skin.[4]

Chemical and Physical Properties Summary

PropertyValueSource
CAS Number 927887-21-6[1]
Molecular Formula C₁₀H₁₃IO₂[1]
Molecular Weight 292.12 g/mol [1]
Hazard Classification Irritant[1]

Personal Protective Equipment (PPE)

Due to the irritant nature of this compound and the general hazards associated with phenolic compounds, the following PPE must be worn at all times when handling this chemical, including during disposal procedures:

  • Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against splashes.

  • Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, are required. Always inspect gloves for any signs of degradation or puncture before use.

  • Body Protection : A laboratory coat must be worn. For larger quantities or in the event of a spill, a chemical-resistant apron is recommended.

  • Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge should be used. All handling of the solid compound or its solutions should ideally be performed within a certified chemical fume hood.

Disposal Workflow

The proper disposal of this compound is a critical step in maintaining a safe laboratory environment. The following flowchart outlines the decision-making process for its disposal.

G cluster_0 Waste Identification cluster_1 Disposal Pathways cluster_2 Containment and Labeling cluster_3 Final Disposition start Start: Have this compound Waste waste_type Identify Waste Type start->waste_type solid Uncontaminated Solid waste_type->solid Solid liquid Solutions in Organic Solvents waste_type->liquid Organic Solution aqueous Aqueous Solutions waste_type->aqueous Aqueous Solution contaminated Contaminated Labware (pipettes, gloves, etc.) waste_type->contaminated Contaminated Material collect_solid Collect in a labeled, sealed container for halogenated solid waste. solid->collect_solid collect_liquid Collect in a labeled, sealed container for halogenated organic waste. liquid->collect_liquid collect_aqueous Collect in a labeled, sealed container for halogenated aqueous waste. aqueous->collect_aqueous collect_contaminated Collect in a designated, sealed container for solid hazardous waste. contaminated->collect_contaminated end Arrange for pickup by institutional Environmental Health & Safety (EHS) for disposal at an approved hazardous waste facility. collect_solid->end collect_liquid->end collect_aqueous->end collect_contaminated->end

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Procedures

Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash. [3][5]

For Small Quantities of Solid Waste (<10g)
  • Segregation : Ensure that this waste is not mixed with other, non-halogenated chemical waste.

  • Containment : Carefully transfer the solid this compound into a designated hazardous waste container that is clearly labeled "Halogenated Organic Solid Waste."

  • Labeling : The container must be labeled with the full chemical name: "this compound" and the appropriate hazard warnings (e.g., "Irritant").

  • Storage : Store the sealed container in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department.

For Solutions of this compound
  • Waste Stream Identification :

    • Solutions in organic solvents should be collected in a container designated for "Halogenated Organic Liquid Waste."

    • Aqueous solutions should be collected in a container for "Halogenated Aqueous Waste."

  • Containment : Use a funnel to carefully pour the waste solution into the appropriate, properly vented, and sealed hazardous waste container. Do not overfill the container; leave at least 10% headspace.

  • Labeling : Clearly label the container with the full chemical name and the solvent(s) used.

  • Storage : Store the container in a secondary containment bin within a designated satellite accumulation area.

For Contaminated Labware and Debris
  • Collection : All disposable items that have come into contact with this compound, such as pipette tips, gloves, and weighing paper, must be considered hazardous waste.[6]

  • Containment : Place these items in a dedicated, sealed plastic bag or a puncture-resistant container labeled "Solid Hazardous Waste" with the name of the chemical contaminant.[6]

  • Disposal : This container should be disposed of through your institution's hazardous waste program.

Spill Management

In the event of a spill, the following immediate actions should be taken:

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert : Notify your supervisor and your institution's EHS department.

  • Control : If it is safe to do so, prevent the spill from spreading by using a chemical spill kit with an absorbent material suitable for organic compounds.

  • Cleanup : Wearing the appropriate PPE, carefully collect the absorbed material and any contaminated debris. Place it in a sealed container and label it as hazardous waste for disposal.

  • Ventilate : Ensure the area is well-ventilated during and after the cleanup.

Conclusion

The responsible disposal of this compound is a cornerstone of safe and ethical scientific practice. By adhering to these guidelines, which are grounded in the established principles of managing halogenated phenolic compounds, you contribute to a safer laboratory environment and uphold your commitment to environmental stewardship. Always consult with your institution's EHS department for specific guidance and to ensure compliance with local, state, and federal regulations.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyphenol. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import/Export, Use, and Disposal. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. Retrieved from [Link]

  • Case Western Reserve University. (n.d.). Environmental Health and Safety Disposal of Iodine. Retrieved from [Link]

  • New Jersey Department of Health. (2000). Hazard Summary: 4-Methoxyphenol. Retrieved from [Link]

  • Podiatry Arena. (2008). Phenol disposal. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2019). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. Retrieved from [Link]

  • LookChem. (n.d.). 2-ISOPROPYL-4-METHOXYPHENOL. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Iodine - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Chapter Four: Organic Analytes. Retrieved from [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 5-Isopropyl-2-methyl-phenol. Retrieved from [Link]

  • The University of Tennessee Health Science Center. (2022). Phenol, Chloroform, or TRIzol™ Waste Disposal. Retrieved from [Link]

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Personal protective equipment for handling 5-Iodo-2-isopropyl-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researchers, scientists, and drug development professionals navigating the complexities of novel chemical entities, ensuring a robust safety protocol is paramount. This guide provides an in-depth, procedural framework for the safe handling and disposal of 5-Iodo-2-isopropyl-4-methoxyphenol, prioritizing both personal safety and experimental integrity. While a comprehensive Safety Data Sheet (SDS) for this specific compound is not publicly available, by analyzing its structural analogues—halogenated phenols and methoxy-substituted phenols—we can establish a rigorous and scientifically-grounded safety protocol.

Hazard Analysis: Understanding the Risks

This compound is classified as an irritant. Based on the known hazards of structurally related compounds such as 4-methoxyphenol and the general class of phenols, we must anticipate the following potential hazards:

  • Skin Irritation and Corrosion: Phenolic compounds are known to be corrosive and can cause severe skin burns.[1] Contact may initially have an anesthetic effect, delaying the sensation of pain.[1]

  • Serious Eye Damage: Direct contact with the eyes can cause severe irritation and potentially permanent damage.[2][3]

  • Skin Sensitization: May cause an allergic skin reaction upon repeated contact.[4]

  • Acute Oral Toxicity: Phenols are generally toxic if ingested.[1]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.

Anticipated Hazard Profile Summary
Hazard ClassificationAnticipated EffectPrimary Routes of Exposure
Skin Irritant/Corrosive Causes skin irritation, potential for chemical burns.Dermal contact
Eye Irritant Causes serious eye irritation.Eye contact
Skin Sensitizer May cause an allergic skin reaction.Dermal contact
Acute Toxicity (Oral) Harmful if swallowed.Ingestion
Respiratory Irritant May cause respiratory irritation.Inhalation
Aquatic Hazard Potentially harmful to aquatic life.Environmental release

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being undertaken.

Core PPE Requirements
  • Eye and Face Protection:

    • Minimum: ANSI Z87.1-compliant safety glasses with side shields.

    • Recommended for Splash Hazard: Chemical safety goggles.[1][5]

    • High-Risk Procedures: A face shield worn in conjunction with safety goggles is required when there is a significant risk of splashes, such as during solution preparation or transfers of larger quantities.[1][5]

  • Hand Protection:

    • The choice of glove material is crucial due to the corrosive nature of phenols. While disposable nitrile gloves may offer incidental splash protection, they are not recommended for prolonged or direct contact.[6]

    • Recommended: Wear double gloves. The inner glove can be a standard nitrile exam glove, while the outer glove should be of a more resistant material such as neoprene or butyl rubber.[5] For work with concentrated solutions, utility-grade neoprene or butyl gloves are advised.[5]

    • Glove Compatibility: Always check the manufacturer's glove compatibility chart for specific breakthrough times. A general guide for phenolic compounds is provided below.

Glove MaterialResistance to PhenolsRecommended Use
Nitrile Fair to PoorIncidental splash protection only; must be changed immediately upon contact.[6]
Neoprene GoodSuitable for handling and short-term immersion.[5]
Butyl Rubber ExcellentRecommended for prolonged contact and handling of concentrated solutions.[7]
  • Body Protection:

    • A fully buttoned, long-sleeved laboratory coat must be worn at all times.

    • For procedures with a high risk of splashing, a chemically resistant apron made of neoprene or butyl rubber should be worn over the lab coat.[5]

    • Ensure that legs are covered (long pants or equivalent) and wear closed-toe shoes.

PPE Selection Workflow

PPE_Selection cluster_0 Risk Assessment cluster_1 PPE Selection Start Start: Handling this compound Risk Assess Procedure: - Scale of work - Concentration - Potential for splash or aerosol generation Start->Risk LowRisk Low Risk (e.g., handling small, solid quantities) Risk->LowRisk Low ModerateRisk Moderate Risk (e.g., preparing dilute solutions) Risk->ModerateRisk Moderate HighRisk High Risk (e.g., large scale or heated reactions) Risk->HighRisk High PPE_Low Required PPE: - Safety glasses - Lab coat - Double nitrile gloves LowRisk->PPE_Low PPE_Moderate Required PPE: - Chemical goggles - Lab coat - Neoprene/Butyl outer gloves ModerateRisk->PPE_Moderate PPE_High Required PPE: - Goggles & Face shield - Chemical apron - Neoprene/Butyl gloves HighRisk->PPE_High

Caption: PPE selection workflow based on procedural risk.

Operational Plan: From Benchtop to Disposal

A systematic approach to handling ensures safety at every stage of your experiment.

Engineering Controls
  • Chemical Fume Hood: All work with this compound, including weighing, preparing solutions, and running reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][5][8]

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific area within the fume hood for the handling of this compound.

    • Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[8][9]

    • Assemble all necessary equipment and reagents before starting work.

    • Verify that a chemical spill kit is available and you are familiar with its contents and use.

  • Donning PPE:

    • Put on your lab coat, ensuring it is fully buttoned.

    • Don your primary eye protection (safety glasses or goggles).

    • Wash and dry your hands thoroughly.

    • Put on the inner pair of nitrile gloves.

    • Put on the outer pair of chemically resistant gloves (neoprene or butyl rubber), ensuring they overlap the cuffs of your lab coat.

  • Handling the Compound:

    • When weighing the solid, use a spatula and handle it gently to avoid creating dust.

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

    • Keep all containers of the compound sealed when not in use.

  • Post-Handling:

    • Decontaminate any surfaces that may have come into contact with the chemical.

    • Carefully remove the outer gloves, avoiding contact with the contaminated surface. Dispose of them in the designated hazardous waste container.

    • Remove the inner gloves and dispose of them.

    • Wash your hands thoroughly with soap and water.[9]

    • Remove your eye protection and lab coat.

Experimental Workflow and Safety Integration

Experimental_Workflow cluster_workflow Experimental Workflow cluster_safety Integrated Safety Measures Prep Preparation - Designate work area - Check safety equipment - Don appropriate PPE Handling Handling - Work in fume hood - Weigh solid carefully - Prepare solutions slowly Prep->Handling Reaction Reaction/Procedure - Monitor experiment - Maintain containment Handling->Reaction Cleanup Cleanup & Doffing - Decontaminate surfaces - Segregate waste - Doff PPE correctly Reaction->Cleanup SafetyPrep Engineering Controls: Fume Hood SafetyPrep->Prep SafetyHandling PPE: Gloves, Goggles, Coat SafetyHandling->Handling SafetyReaction Spill Kit Ready SafetyReaction->Reaction SafetyCleanup Waste Disposal Protocol SafetyCleanup->Cleanup

Caption: Integrated safety measures within the experimental workflow.

Disposal Plan: Environmental Responsibility

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance. Iodinated compounds require specific disposal procedures.

  • Waste Segregation: All waste contaminated with this compound, including disposable gloves, weigh boats, and pipette tips, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams, especially those containing bleach, as this can generate toxic fumes.[10]

  • Solid Waste: Contaminated solid waste should be collected in a designated hazardous solid waste container.

  • Disposal Method: All waste containing this compound must be disposed of through your institution's hazardous waste program.[5][11] Improper disposal, such as incineration in a standard pathological incinerator, can lead to the release of iodine vapor into the environment.[10]

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[2][9] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][9] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]

  • Spill: For small spills within a fume hood, use an absorbent material from a chemical spill kit to contain and clean up the spill. Place the absorbed material in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

By adhering to these rigorous safety and handling protocols, you can mitigate the risks associated with this compound and ensure a safe and productive research environment.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyphenol. Retrieved from [Link]

  • Texas Woman's University. (n.d.). Phenol SOP. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 5-Isopropyl-2-methyl-phenol. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Case Western Reserve University. (n.d.). Environmental Health and Safety Disposal of Iodine. Retrieved from [Link]

  • Yale Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure. Retrieved from [Link]

  • University of Pennsylvania EHRS. (2019, February). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • The University of Queensland. (n.d.). Working Safely with Phenol Guideline. UQ Policy and Procedure Library. Retrieved from [Link]

  • LSU Health Shreveport. (n.d.). Laboratory Specific Standard Operating Procedures TITLE: SOP for the safe use of Phenol and Phenol Solutions. Retrieved from [Link]

  • Mitsui Plastics, Inc. (n.d.). Iodine Waste Recycling Program. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Phenol - Office of Environment, Health & Safety. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Iodine Disposal For Businesses. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.